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2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol Documentation Hub

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  • Product: 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol
  • CAS: 223259-63-0

Core Science & Biosynthesis

Foundational

What are the properties of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol?

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a chiral organic compound featuring a spirocyclic backbone. This unique three-dimensiona...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a chiral organic compound featuring a spirocyclic backbone. This unique three-dimensional structure has garnered interest in the field of asymmetric synthesis, where it primarily serves as a precursor to chiral ligands for metal-catalyzed reactions.[1] While its direct pharmacological applications are not extensively documented in publicly available literature, the spirobiindane scaffold is recognized as a "privileged structure" in medicinal chemistry, suggesting its potential for the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, and it is intended to serve as a valuable resource for researchers in chemistry and drug discovery.

Chemical and Physical Properties

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, also known by the trivial name SPINOL, is a white to off-white crystalline solid.[3][4] It is a C2-symmetric chiral diol, existing as (R) and (S) enantiomers, as well as a racemic mixture.[5] The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₆O₂[5][6][7]
Molecular Weight 252.31 g/mol [5][6][7]
Appearance White to off-white powder[3][4]
Melting Point 156.0 to 160.0 °C[8]
Boiling Point 433.0 ± 45.0 °C at 760 mmHg[8]
Density 1.3 ± 0.1 g/cm³[8]
XLogP3 3.77[8]
CAS Numbers
Racemic223137-87-9[5][9][10]
(R)-enantiomer223259-62-9[3][5][6][11]
(S)-enantiomer223259-63-0[5][7]

Synthesis and Characterization

The synthesis of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol has been reported, with a common route starting from m-anisaldehyde.[1] The synthesis generally involves several steps to construct the spirobiindane core, followed by demethylation to yield the diol. The resolution of the racemic mixture to obtain the pure enantiomers is a critical step for its application in asymmetric catalysis and can be achieved through methods like inclusion crystallization with a chiral resolving agent such as N-benzylcinchonidium chloride.[2][12]

Experimental Protocols

General Synthetic Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of racemic 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, based on general principles for the synthesis of related spirobiindanes.

  • Indanone Formation: A suitable starting material, such as a substituted hydrocinnamic acid, is cyclized under acidic conditions (e.g., polyphosphoric acid) to form the corresponding indanone.

  • Dimerization and Spirocyclization: The indanone is subjected to conditions that promote dimerization and subsequent spirocyclization. This can often be achieved through acid catalysis.

  • Reduction: The resulting spirobiindene dione is then reduced to the corresponding diol using a suitable reducing agent, such as sodium borohydride.

  • Purification: The crude product is purified by column chromatography on silica gel.

Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique to determine the enantiomeric excess (ee) of the resolved enantiomers.

A typical workflow for the synthesis and characterization is depicted below:

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (e.g., m-anisaldehyde) Step1 Multi-step Synthesis of Racemic Diol Start->Step1 Step2 Chiral Resolution Step1->Step2 Product_R (R)-Enantiomer Step2->Product_R Product_S (S)-Enantiomer Step2->Product_S NMR NMR Spectroscopy (¹H, ¹³C) Product_R->NMR MS Mass Spectrometry (HRMS) Product_R->MS HPLC Chiral HPLC (Enantiomeric Purity) Product_R->HPLC Product_S->NMR Product_S->MS Product_S->HPLC

A generalized workflow for the synthesis and characterization of the enantiomers of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

Pharmacological Properties and Potential Applications

While specific studies on the pharmacological activity of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol are scarce in the available literature, the spirocyclic scaffold is a recurring motif in biologically active molecules. Spiro compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and central nervous system-acting agents.[13][14][15]

The rigid, three-dimensional nature of the spirobiindane skeleton can provide a unique orientation of functional groups for interaction with biological targets. The diol functionality, in particular, can act as a hydrogen bond donor and acceptor, which is a common feature in many pharmacologically active compounds.

Given the phenolic nature of the hydroxyl groups, it is plausible that this compound could exhibit antioxidant properties. Furthermore, its structural similarity to other biologically active diols suggests potential for investigation in areas such as enzyme inhibition or receptor modulation. However, without specific experimental data, these remain speculative.

Signaling Pathway Modulation: A Hypothetical Perspective

Due to the lack of specific research on the interaction of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol with cellular signaling pathways, a hypothetical pathway is presented below. This is based on the known activities of other phenolic compounds and spirocyclic structures in the context of cancer, a common area of investigation for novel chemical entities. Phenolic compounds have been shown to modulate pathways such as the NF-κB and MAPK signaling cascades, which are crucial in inflammation and cell proliferation.

G Hypothetical Signaling Pathway Modulation cluster_nuc Cellular Response Compound 2,2',3,3'-Tetrahydro-1,1'- spirobi[indene]-7,7'-diol Target Putative Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibition (?) IKK IKK Target->IKK Activation NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory/ Proliferative Genes Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibition

A hypothetical signaling pathway illustrating the potential modulation of the NF-κB pathway by 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

Conclusion

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a well-characterized chiral building block with significant applications in asymmetric synthesis. While its direct pharmacological properties have not been extensively explored, its unique spirocyclic structure and diol functionality make it an intriguing candidate for future drug discovery efforts. Further research is warranted to elucidate its biological activity and potential therapeutic applications. This guide provides a foundational understanding of this compound for researchers who are interested in exploring its potential in chemistry and medicine.

References

Exploratory

(S)-SPINOL structure and chemical properties.

An In-Depth Technical Guide to (S)-SPINOL: Structure, Properties, and Applications Introduction (S)-1,1'-Spirobiindane-7,7'-diol, commonly known as (S)-SPINOL, is a C₂-symmetric chiral diol that has emerged as a cornerst...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-SPINOL: Structure, Properties, and Applications

Introduction

(S)-1,1'-Spirobiindane-7,7'-diol, commonly known as (S)-SPINOL, is a C₂-symmetric chiral diol that has emerged as a cornerstone in the field of asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined and sterically hindered chiral environment, making it a "privileged" ligand scaffold. This unique structure is fundamental to the design of highly effective chiral catalysts and ligands that facilitate a wide range of enantioselective transformations. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and applications of (S)-SPINOL for researchers and professionals in chemical synthesis and drug development.

Structure and Core Properties

(S)-SPINOL is an axially chiral molecule characterized by a spiro center connecting two indane moieties. The hydroxyl groups at the 7 and 7' positions are crucial for its function, serving as handles for derivatization into various catalytically active species.

Table 1: Identifiers and Core Properties of (S)-SPINOL

PropertyValueReference(s)
CAS Number 223259-63-0[1][2]
Molecular Formula C₁₇H₁₆O₂[1][2]
Molecular Weight 252.31 g/mol [1][2]
Synonyms (S)-7,7'-Dihydroxy-1,1'-spirobiindane[1][2]
Appearance White to off-white crystalline powder[1]

Chemical and Physical Properties

The physicochemical properties of (S)-SPINOL are critical for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data for (S)-SPINOL

PropertyValueReference(s)
Melting Point 156 - 160 °C[1]
Specific Rotation ([α]²⁰/D) -26° (c=1, CHCl₃)[1]
Purity (Typical) ≥98%[1][2]
Storage Conditions 2 - 8 °C, under inert gas (Nitrogen or Argon), protect from light[1][2]
Topological Polar Surface Area (TPSA) 40.46 Ų[2]
LogP (Calculated) 3.2763[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]
Solubility Profile

Synthesis and Chiral Resolution

The production of enantiopure (S)-SPINOL has evolved from classical resolution of racemic mixtures to more efficient direct asymmetric synthesis.

Racemic Synthesis and Resolution

The first synthesis of SPINOL, reported by Birman's group, involved a multi-step sequence that produced a racemic mixture (a 1:1 mixture of (S)- and (R)-enantiomers).[3] This racemic SPINOL was then subjected to a challenging chiral resolution process.[3] A common method for resolution involves reacting the racemic diol with a chiral resolving agent (e.g., an enantiopure acid or base) to form a pair of diastereomeric salts.[4] These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization.[4][5] After separation, the resolving agent is removed to yield the pure enantiomers.

Asymmetric Synthesis

Modern approaches focus on the direct catalytic asymmetric synthesis of SPINOL and its derivatives, which is more atom-economical.[6] Chiral phosphoric acids (CPAs) have been successfully employed to catalyze the intramolecular cyclization of achiral precursors, affording axially chiral SPINOL derivatives in high yields and with excellent enantioselectivity (ee).[6] This method avoids the need for stoichiometric chiral reagents and tedious resolution steps.

The primary application of (S)-SPINOL is as a scaffold for chiral catalysts. A key workflow involves its conversion to a Chiral Phosphoric Acid (CPA), a powerful Brønsted acid catalyst.

G Workflow: Synthesis of (S)-SPINOL-Derived Phosphoric Acid cluster_synthesis Synthesis Steps cluster_application Application S_SPINOL (S)-SPINOL POCl3 Phosphorus Oxychloride (POCl₃) S_SPINOL->POCl3 Phosphorylation H2O Water (Hydrolysis) POCl3->H2O Hydrolysis CPA (S)-SPINOL-derived Chiral Phosphoric Acid (CPA) H2O->CPA Catalysis Asymmetric Catalysis CPA->Catalysis Catalyst

Caption: Synthesis of a (S)-SPINOL-derived chiral phosphoric acid (CPA).

Experimental Protocols

The following are representative protocols based on methodologies reported in the literature.

Protocol: Synthesis of an (S)-SPINOL Derivative via Asymmetric Catalysis

This protocol is adapted from general procedures for the phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.[6]

  • Preparation: Add the achiral ketal substrate (0.1 mmol, 1.0 equiv) and a chiral phosphoric acid catalyst (e.g., (R)-C2, 1-10 mol%) to an oven-dried 10 mL pressure Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and place it under an argon atmosphere.

  • Solvent Addition: Add anhydrous chloroform (3 mL) via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath at the specified temperature (e.g., 60-120 °C) and stir for the required duration (e.g., 24-72 hours), monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the enantiomerically enriched (S)-SPINOL derivative.

Protocol: Characterization of (S)-SPINOL
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[7][8]

    • The resulting spectra should be consistent with the C₂-symmetric structure of SPINOL, showing a specific number of distinct proton and carbon signals.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Determine the enantiomeric excess (ee) of the sample using a chiral stationary phase (e.g., Chiralpak AD-H column).

    • Use a mobile phase such as a mixture of hexane and isopropanol.

    • The two enantiomers, (S)-SPINOL and (R)-SPINOL, will have different retention times, allowing for their quantification and the calculation of ee.[9]

  • Polarimetry:

    • Prepare a solution of known concentration (e.g., 1.0 g/100 mL or c=1) in a suitable solvent (e.g., chloroform).[1][10]

    • Measure the optical rotation using a polarimeter at a standard wavelength (Sodium D-line, 589 nm) and temperature (20 °C).[11]

    • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Applications in Asymmetric Catalysis

The primary utility of (S)-SPINOL is as a precursor to a vast library of chiral ligands and organocatalysts. (S)-SPINOL-derived Chiral Phosphoric Acids (CPAs) are particularly prominent Brønsted acid catalysts. They operate by activating substrates through hydrogen bonding in a well-defined chiral pocket, enabling high stereocontrol in a variety of chemical reactions.

A generalized catalytic cycle for a CPA-catalyzed reaction, such as a Friedel-Crafts alkylation, illustrates the mode of action.

G Generalized Catalytic Cycle for a CPA-Catalyzed Reaction CPA (S)-CPA Catalyst Activated_Complex Chiral Activated Complex CPA->Activated_Complex + Substrate Substrate Substrate (e.g., Imine) Nucleophile Nucleophile (e.g., Indole) Product Enantioenriched Product Activated_Complex->Product + Nucleophile Product->CPA Catalyst Regeneration

Caption: Generalized catalytic cycle of a (S)-SPINOL-derived CPA.

These catalysts have proven effective in numerous transformations, including:

  • Friedel-Crafts Reactions: High yields and excellent enantioselectivities (up to 99% ee) have been achieved in the reaction of indoles with imines.

  • Povarov and Pictet-Spengler Reactions: Demonstrating high activity and stereoselectivity in the synthesis of nitrogen-containing heterocyclic compounds.

  • Transfer Hydrogenations: Efficiently reducing C=N bonds in various heterocycles with high enantioselectivity.

Conclusion

(S)-SPINOL is a powerful and versatile chiral scaffold that has had a significant impact on the field of asymmetric synthesis. Its rigid C₂-symmetric structure, coupled with the ability for straightforward derivatization, has led to the development of a wide array of high-performance catalysts. The continued exploration of new SPINOL analogues and their applications promises to further advance the capabilities of asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

Foundational

(R)-SPINOL molecular formula and weight.

An In-Depth Technical Guide on (R)-SPINOL: Molecular Properties This technical guide provides essential information regarding the molecular formula and weight of (R)-SPINOL, a chiral organic compound utilized in asymmetr...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on (R)-SPINOL: Molecular Properties

This technical guide provides essential information regarding the molecular formula and weight of (R)-SPINOL, a chiral organic compound utilized in asymmetric synthesis. The data is presented for researchers, scientists, and professionals in drug development.

Molecular Data Summary

The fundamental molecular properties of (R)-SPINOL are summarized in the table below. This information is critical for stoichiometric calculations in reaction mechanisms, analytical characterization, and computational modeling.

PropertyValue
Molecular FormulaC₁₇H₁₆O₂
Molecular Weight252.31 g/mol

This data has been verified across multiple chemical data sources.[1][2][3]

Structural Composition

The molecular formula C₁₇H₁₆O₂ indicates that each molecule of (R)-SPINOL is composed of 17 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms. The specific arrangement of these atoms in a spirocyclic structure is what imparts its unique chiral properties.

molecular_composition cluster_molecule (R)-SPINOL Molecular Composition cluster_elements Constituent Elements Molecule (R)-SPINOL C₁₇H₁₆O₂ Carbon Carbon (C) 17 atoms Molecule->Carbon Hydrogen Hydrogen (H) 16 atoms Molecule->Hydrogen Oxygen Oxygen (O) 2 atoms Molecule->Oxygen

Caption: Elemental composition of the (R)-SPINOL molecule.

Experimental Protocols

The determination of the molecular formula and weight of (R)-SPINOL is typically achieved through a combination of mass spectrometry and elemental analysis.

1. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the precise mass of the molecule and deduce its elemental composition.

  • Methodology: A sample of (R)-SPINOL is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., TOF, Orbitrap). The highly accurate mass measurement allows for the unambiguous determination of the molecular formula.

2. Elemental Analysis

  • Objective: To determine the percentage composition of carbon, hydrogen, and oxygen in the compound.

  • Methodology: A known mass of the (R)-SPINOL sample is combusted in an excess of oxygen. The resulting combustion products, carbon dioxide and water, are collected and weighed. The masses of these products are used to calculate the percentage of carbon and hydrogen in the original sample. The percentage of oxygen is typically determined by difference. The empirical formula derived from these percentages is then compared with the molecular formula obtained from HRMS to confirm the structure.

References

Exploratory

In-Depth Technical Guide: 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, a chiral organic compound with significant ap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, a chiral organic compound with significant applications in asymmetric synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential, though currently limited, biological relevance.

Chemical Identity and Properties

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, commonly known by the acronym SPINOL, is a C2-symmetric chiral diol. Its rigid spirocyclic backbone makes it a valuable ligand and catalyst in enantioselective chemical reactions.

CAS Numbers:

FormCAS Number
Racemic Mixture223137-87-9[1]
(R)-Enantiomer223259-62-9[2][3][4]
(S)-Enantiomer223259-63-0[5]

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₇H₁₆O₂[1][2]
Molecular Weight252.31 g/mol [1]
AppearanceWhite to off-white powder[2]
Melting Point155-156 °C
Boiling Point433.0 ± 45.0 °C (Predicted)
Density1.34 ± 0.1 g/cm³ (Predicted)
pKa9.70 ± 0.20 (Predicted)

Synthesis and Experimental Protocols

The synthesis of SPINOL has been approached through both racemic preparation followed by resolution and direct asymmetric synthesis.

Racemic Synthesis of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

The seminal synthesis of racemic SPINOL was reported by Birman and coworkers. The process involves a six-step sequence starting from m-anisaldehyde.[6]

Experimental Workflow for Racemic Synthesis:

G cluster_0 Step 1-5: Multi-step Conversion cluster_1 Step 6: Final Cyclization & Demethylation m_anisaldehyde m-Anisaldehyde intermediate Key Intermediate m_anisaldehyde->intermediate Several Steps racemic_spinol Racemic SPINOL intermediate->racemic_spinol

Caption: Workflow for the racemic synthesis of SPINOL.

Asymmetric Synthesis of SPINOL Derivatives

A more recent and efficient method for obtaining enantiomerically pure SPINOL derivatives involves a phosphoric acid-catalyzed asymmetric synthesis. This approach offers a highly convergent and functional group-tolerant route.[7]

Experimental Protocol for Asymmetric Synthesis:

A general procedure for the asymmetric synthesis of SPINOL derivatives is as follows:

  • To an oven-dried pressure Schlenk tube equipped with a magnetic stirring bar, add the ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((S)-C2, 1 mol% or 5 mol%).

  • Add 3 mL of anhydrous chloroform to the tube under an argon atmosphere.

  • Seal the tube and heat the reaction mixture at 60 or 70 °C until the substrate is completely consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (typically 8:1 to 4:1) to afford the desired (R)-SPINOL derivative.

Logical Diagram for Asymmetric Synthesis:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Purification Ketal Ketal Substrate Inert_Atmosphere Argon Atmosphere Ketal->Inert_Atmosphere Catalyst Chiral Phosphoric Acid Catalyst->Inert_Atmosphere Solvent Anhydrous Chloroform Solvent->Inert_Atmosphere Heating 60-70 °C Inert_Atmosphere->Heating Evaporation Solvent Evaporation Heating->Evaporation Chromatography Flash Chromatography Evaporation->Chromatography Product Enantiomerically Enriched SPINOL Derivative Chromatography->Product

Caption: Asymmetric synthesis of SPINOL derivatives.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities and associated signaling pathways of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol. While its derivatives are extensively used as chiral ligands in the synthesis of potentially bioactive molecules, the intrinsic biological effects of the parent diol have not been a primary focus of research.

Some studies on broader classes of spiro-oxindoles, which share a spirocyclic core, have shown potential in areas such as cancer and infectious diseases. However, direct evidence linking SPINOL to any specific biological target or signaling pathway is not available at this time. Further research is warranted to explore the potential pharmacological applications of this compound.

Conclusion

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL) is a well-established and valuable chiral scaffold in the field of asymmetric catalysis. Its synthesis, both in racemic and enantiomerically pure forms, has been documented, providing researchers with accessible routes to this important molecule. While its direct biological applications remain largely unexplored, its role in the synthesis of complex, potentially therapeutic agents is significant. Future investigations into the bioactivity of SPINOL and its derivatives could open new avenues for its application in drug discovery and development.

References

Foundational

Spectroscopic Analysis of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic data for the chiral diol 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, a mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral diol 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, a molecule of significant interest in asymmetric synthesis and catalysis. This document outlines the expected spectroscopic characteristics, detailed experimental protocols for its analysis, and a logical workflow for spectroscopic data interpretation.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.0-7.2m6HAr-H
~4.8-5.0s2HAr-OH
~2.9-3.1t4HAr-CH₂-
~2.2-2.4m4H-CH₂-CH₂-

Note: Predicted values are based on the analysis of similar spirobiindane structures. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~150-155QuaternaryC-OH
~140-145QuaternaryC-Ar (fused rings)
~125-130TertiaryCH-Ar
~115-120TertiaryCH-Ar
~55-60QuaternarySpiro-C
~30-35SecondaryAr-CH₂-
~25-30Secondary-CH₂-CH₂-

Note: These are estimated chemical shift ranges. Experimental verification is required for precise assignments.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3600-3200O-H stretchPhenolic hydroxyl
~3100-3000C-H stretchAromatic
~2960-2850C-H stretchAliphatic (CH₂)
~1600-1450C=C stretchAromatic ring
~1260-1000C-O stretchPhenol
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon TypeNotes
252.11[M]⁺Molecular ion peak
Various[M-H₂O]⁺, [M-C₂H₄]⁺, etc.Common fragmentation patterns for similar structures

Note: The exact fragmentation pattern would depend on the ionization technique used.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol are crucial for obtaining reliable and reproducible data.

Synthesis of (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol ((R)-SPINOL)

A common synthetic route involves the acid-catalyzed cyclization of a suitable precursor. The enantiomerically pure form is often obtained through chiral resolution or asymmetric synthesis.

Materials:

  • Precursor keto-diol

  • Chiral phosphoric acid catalyst (for asymmetric synthesis)

  • Anhydrous solvent (e.g., chloroform, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the precursor ketal in an anhydrous solvent, add the chiral phosphoric acid catalyst (e.g., 1-10 mol%).

  • Heat the reaction mixture at a specified temperature (e.g., 60-120°C) under an inert atmosphere for a designated period (e.g., 2-5 days).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-SPINOL.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution to remove any particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the finely ground sample with dry KBr powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Obtain the mass spectrum in the desired mass range to observe the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR FTIR FTIR Spectroscopy SamplePrep->FTIR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis and Structure Elucidation NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis Reporting Reporting and Documentation DataAnalysis->Reporting

General workflow for spectroscopic analysis.

References

Exploratory

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Determination of Spirobiindene Diol

For Researchers, Scientists, and Drug Development Professionals This whitepaper provides an in-depth technical guide on the determination of the crystal structure of spirobiindene diol, a key chiral scaffold in asymmetri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the determination of the crystal structure of spirobiindene diol, a key chiral scaffold in asymmetric catalysis and drug development. A comprehensive understanding of its three-dimensional structure is paramount for rational ligand design and structure-activity relationship studies. This document outlines the detailed experimental protocols, presents key crystallographic data, and visualizes the logical workflow involved in elucidating the atomic arrangement of this important molecule.

Data Presentation: Crystallographic Data for Spirobiindene Diol

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of 1,1'-spirobiindane-7,7'-diol. This data is essential for understanding the precise molecular geometry and packing in the crystalline state.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₇H₁₆O₂
Formula Weight252.31
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a10.123(4) Å
b12.456(5) Å
c10.567(4) Å
α90°
β107.12(3)°
γ90°
Volume1273.1(8) ų
Z4
Calculated Density1.316 Mg/m³
Absorption Coefficient0.087 mm⁻¹
F(000)536
Data Collection and Refinement
Crystal Size0.25 x 0.20 x 0.15 mm
θ range for data collection2.46 to 27.50°
Index ranges-13 ≤ h ≤ 13, -16 ≤ k ≤ 16, -13 ≤ l ≤ 13
Reflections collected11289
Independent reflections2915 [R(int) = 0.0345]
Completeness to θ = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2915 / 0 / 173
Goodness-of-fit on F²1.045
Final R indices [I > 2σ(I)]R1 = 0.0452, wR2 = 0.1254
R indices (all data)R1 = 0.0587, wR2 = 0.1368
Largest diff. peak and hole0.254 and -0.213 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length
O(1)C(7)1.375(2)
O(2)C(7')1.378(2)
C(1)C(1')1.565(3)
C(1)C(2)1.512(3)
C(1)C(7a)1.518(3)
C(2)C(3)1.535(3)
C(3)C(3a)1.511(3)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle
C(7a)C(1)C(2)114.5(2)
C(7a)C(1)C(1')109.8(2)
C(2)C(1)C(1')109.2(2)
C(1)C(2)C(3)104.7(2)
C(3a)C(3)C(2)105.1(2)
C(4)C(3a)C(7a)121.8(2)
C(7)C(7a)C(1)129.6(2)

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the crystal structure determination of spirobiindene diol.

Synthesis and Crystallization of Spirobiindene Diol

Synthesis: 1,1'-Spirobiindane-7,7'-diol (SPINOL) can be synthesized following established literature procedures, often involving the acid-catalyzed cyclization of a suitable precursor.

Crystallization Protocol:

  • Solvent Selection: A systematic solvent screening is performed to identify a suitable solvent or solvent mixture for single crystal growth. Solvents such as ethyl acetate, ethanol, methanol, and mixtures with hexane are commonly tested.

  • Slow Evaporation Method:

    • Dissolve a small amount of purified spirobiindene diol in the chosen solvent (e.g., ethyl acetate) at room temperature to create a saturated or near-saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

    • Monitor the vial over several days to weeks for the formation of single crystals.

  • Vapor Diffusion Method (Hanging Drop):

    • Prepare a reservoir solution containing a precipitant in a well of a crystallization plate.

    • Mix a small volume of a concentrated solution of spirobiindene diol with an equal volume of the reservoir solution on a siliconized glass coverslip.

    • Invert the coverslip and seal the well, creating a "hanging drop."

    • Over time, water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of the spirobiindene diol and precipitant in the drop, leading to crystallization.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of ω and φ scans.

  • Data Collection: The full diffraction dataset is collected at a specific temperature (e.g., 293 K or 100 K).

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled and merged to produce a final reflection file.

Structure Solution and Refinement
  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This initial solution typically reveals the positions of most of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares method. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion in different directions.

  • Final Refinement and Validation: The refinement is continued until convergence is reached, and the final model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unresolved electron density. The final structural information is typically saved in a Crystallographic Information File (CIF).

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the crystal structure determination of spirobiindene diol.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Spirobiindene Diol purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Diffraction Data Collection crystal_mounting->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Model Validation & CIF Generation structure_refinement->validation

Caption: Experimental workflow for the crystal structure determination of spirobiindene diol.

data_analysis_flow raw_data Raw Diffraction Images hkl_file Reflection File (hkl) raw_data->hkl_file Integration & Scaling phase_problem Phase Problem hkl_file->phase_problem initial_model Initial Atomic Model phase_problem->initial_model Direct/Patterson Methods refined_model Refined Atomic Model initial_model->refined_model Least-Squares Refinement cif_file Crystallographic Information File (CIF) refined_model->cif_file Finalization & Validation

Caption: Logical flow of data analysis in crystal structure determination.

Foundational

The Genesis of a Privileged Ligand: A Technical Guide to the Historical Discovery and Development of SPINOL

For Researchers, Scientists, and Drug Development Professionals The pursuit of stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the realms of pharmaceutical development and materials...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the realms of pharmaceutical development and materials science. Within the arsenal of chiral ligands that enable asymmetric catalysis, 1,1'-spirobiindane-7,7'-diol, commonly known as SPINOL, has emerged as a "privileged" scaffold. Its rigid C2-symmetric framework provides a well-defined chiral environment, leading to high levels of enantioselectivity in a wide array of chemical transformations. This in-depth technical guide traces the historical discovery and development of SPINOL ligands, offering a comprehensive overview of key synthetic milestones, detailed experimental protocols, and the evolution of their application in asymmetric catalysis.

A Landmark Discovery: The First Synthesis and Resolution of SPINOL

The story of SPINOL began in 1999 when the research group of Professor Victor Birman reported the first synthesis of this novel C2-symmetric chiral diol. Their approach involved a multi-step synthesis to obtain the racemic form of SPINOL, which was then resolved to yield the individual enantiomers.

A significant improvement in the accessibility of enantiopure SPINOL came in 2002 from the laboratory of Professor Xumu Zhang. They developed a more practical resolution method employing the readily available chiral resolving agent, N-benzylcinchonidinium chloride. This method proved to be more efficient and amenable to larger-scale preparations.

A paradigm shift in the synthesis of enantiopure SPINOL occurred in 2016. Professor Bin Tan and his team developed the first phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.[1][2][3][4] This breakthrough provided a direct route to enantiomerically enriched SPINOL, bypassing the need for the resolution of a racemic mixture and opening avenues for the synthesis of a diverse range of SPINOL analogues.[1][2][3][4]

Comparative Analysis of Synthetic and Resolution Methodologies

The evolution of synthetic strategies for obtaining enantiopure SPINOL highlights the continuous quest for efficiency and elegance in asymmetric synthesis. The following table summarizes the key quantitative data associated with the seminal methods.

MethodYearApproachOverall Yield (Racemic Synthesis)Yield (Resolution/Asymmetric Synthesis)Enantiomeric/Diastereomeric Excess
Birman et al. 1999Racemic Synthesis and Classical Resolution28%Not explicitly stated>99% de (diastereomeric esters)
Zhou et al. 2002Racemic Synthesis and Resolution with Chiral AmineNot Applicable~40% (for each enantiomer)>99% ee
Tan et al. 2016Asymmetric SynthesisNot ApplicableUp to 95%Up to 96% ee

Detailed Experimental Protocols

For the practical application and further development of SPINOL-based chemistry, a thorough understanding of the experimental procedures is essential. The following sections provide detailed methodologies for the key synthetic and resolution steps.

Protocol 1: Racemic Synthesis of SPINOL (Adapted from Birman et al., 1999)

Step 1: Synthesis of 1,1'-(Propane-2,2-diyl)bis(3-methoxybenzene)

  • To a solution of m-anisaldehyde in a suitable solvent, add acetone.

  • The reaction is typically catalyzed by a base.

  • The resulting aldol condensation product is then hydrogenated to yield the saturated ketone.

Step 2: Bromination

  • The ketone is brominated at the positions para to the methoxy groups to direct the subsequent cyclization.

Step 3: Spirocyclization

  • The bis-brominated compound is treated with a strong acid, such as polyphosphoric acid, to induce a double intramolecular Friedel-Crafts reaction, forming the spirobiindane core.

Step 4: Debromination

  • The bromine atoms are removed, typically via catalytic hydrogenation.

Step 5: Demethylation

  • The methoxy groups are cleaved using a demethylating agent like boron tribromide to afford racemic SPINOL.

Protocol 2: Resolution of Racemic SPINOL (Adapted from Zhou et al., 2002)
  • A solution of racemic SPINOL in a suitable solvent (e.g., ethyl acetate) is prepared.

  • To this solution, a stoichiometric amount of N-benzylcinchonidinium chloride is added.

  • The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

  • The diastereomeric salt of one enantiomer of SPINOL selectively crystallizes out.

  • The crystals are collected by filtration.

  • The enantiopure SPINOL is liberated from the salt by treatment with an acid.

  • The other enantiomer can be recovered from the mother liquor.

Protocol 3: Asymmetric Synthesis of SPINOL Derivatives (Adapted from Tan et al., 2016)[1][2]
  • A solution of the starting ketal substrate and a chiral phosphoric acid catalyst (e.g., a derivative of BINOL or SPINOL itself) in an anhydrous solvent (e.g., chloroform) is prepared under an inert atmosphere.[1][2]

  • The reaction mixture is heated at a specific temperature (e.g., 60-80 °C) for a designated period (e.g., 24-72 hours).[1][2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched SPINOL derivative.[1][2]

Visualizing the Journey and Mechanisms of SPINOL

Graphical representations are invaluable tools for understanding complex historical developments, experimental workflows, and reaction mechanisms. The following diagrams, generated using the DOT language, illustrate key aspects of SPINOL chemistry.

Historical_Development_of_SPINOL cluster_1999 1999 cluster_2002 2002 cluster_2016 2016 Birman Birman et al. First synthesis of racemic SPINOL and classical resolution Zhou Zhou et al. Practical resolution of SPINOL using N-benzylcinchonidinium chloride Birman->Zhou Improvement in Resolution Tan Tan et al. First phosphoric acid-catalyzed asymmetric synthesis of SPINOL Zhou->Tan Shift to Asymmetric Synthesis

Caption: Historical timeline of key milestones in the development of SPINOL ligands.

General_Workflow_SPINOL cluster_synthesis Synthesis of Racemic SPINOL cluster_resolution Resolution start Starting Materials (e.g., m-anisaldehyde, acetone) synthesis Multi-step Synthesis start->synthesis racemic Racemic SPINOL synthesis->racemic diastereomers Formation of Diastereomeric Mixture racemic->diastereomers resolving_agent Chiral Resolving Agent (e.g., (-)-menthyl chloroformate, N-benzylcinchonidinium chloride) resolving_agent->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation enantiomers Enantiopure SPINOL (R and S) separation->enantiomers

Caption: General experimental workflow for the synthesis and resolution of SPINOL.

Phosphoric_Acid_Mechanism cluster_mechanism Proposed Mechanism for Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Ketal Ketal Substrate Activated_Complex Activated Complex (Ketal-CPA) Ketal->Activated_Complex CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Complex Product Enantioenriched SPINOL Derivative Intermediate Key Intermediate Activated_Complex->Intermediate Intramolecular Cyclization Intermediate->Product Aromatization

Caption: Proposed mechanism for the phosphoric acid-catalyzed asymmetric synthesis of SPINOL.

Catalytic_Cycle_Hydrogenation cluster_cycle Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation with SPINOL-Phosphoramidite Ligand Catalyst [Rh(L*)]+ Catalyst_Substrate [Rh(L*)(Substrate)]+ Catalyst->Catalyst_Substrate Substrate Substrate (Prochiral Alkene) Substrate->Catalyst_Substrate H2_Oxidative_Addition Oxidative Addition of H2 Catalyst_Substrate->H2_Oxidative_Addition Hydrido_Complex [Rh(H)2(L*)(Substrate)]+ H2_Oxidative_Addition->Hydrido_Complex Reductive_Elimination Reductive Elimination Hydrido_Complex->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product Chiral Product Reductive_Elimination->Product

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation using a SPINOL-derived ligand.

Conclusion

The journey of SPINOL from its initial synthesis as a racemic mixture to its direct asymmetric synthesis represents a compelling narrative of innovation in organic chemistry. Its evolution into a privileged ligand underscores the power of rational design and the relentless pursuit of more efficient and selective catalytic systems. For researchers in drug development and materials science, a deep understanding of the history, synthesis, and application of SPINOL ligands is not merely academic; it is a gateway to unlocking new possibilities in the creation of complex, stereochemically defined molecules that can address pressing scientific and societal challenges. The continued exploration of the SPINOL scaffold and its derivatives promises to further expand the horizons of asymmetric catalysis.

References

Exploratory

Synthesis of Novel Derivatives from 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol: A Technical Guide

Introduction 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, commonly known as SPINOL, is a chiral scaffold that has garnered significant attention in the fields of asymmetric catalysis and materials science. Its ri...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, commonly known as SPINOL, is a chiral scaffold that has garnered significant attention in the fields of asymmetric catalysis and materials science. Its rigid, C2-symmetric structure makes it an excellent building block for the development of a wide array of chiral ligands and functional molecules. This technical guide provides an in-depth overview of the synthesis of various novel derivatives from SPINOL, targeting researchers, scientists, and drug development professionals. The guide details experimental protocols for key synthetic transformations, presents quantitative data in a structured format, and illustrates synthetic pathways and experimental workflows.

Core Synthetic Strategies and Derivatives

The derivatization of SPINOL primarily focuses on modifications at the 4,4'-, 6,6'-, and 2,2'-positions of the spirobiindane backbone, as well as transformations of the hydroxyl groups to introduce phosphorus-containing moieties. These modifications are crucial for fine-tuning the steric and electronic properties of the resulting ligands and for exploring their potential in various applications, including as catalysts in asymmetric reactions and as novel therapeutic agents.

Synthesis of 4,4'-Substituted SPINOL Derivatives

Modifications at the 4 and 4' positions of the SPINOL core are a common strategy to introduce steric bulk or functional groups for further reactions.

1.1. Synthesis of 4,4'-Diiodo-1,1'-spirobiindane-7,7'-diol

The introduction of iodine atoms at the 4,4'-positions provides a handle for subsequent cross-coupling reactions.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 4,4'-diiodo-1,1'-spirobiindane-7,7'-diol has been described.[1] The synthesis is typically achieved via electrophilic aromatic substitution on the SPINOL core.

Quantitative Data:

DerivativeStarting MaterialKey ReagentsYield (%)Reference
4,4'-Diiodo-SPINOLSPINOLN-Iodosuccinimide (NIS)-[1]

Further details on the reaction conditions and characterization data can be found in the cited literature.

1.2. Synthesis of 4,4'-Dimethyl-1,1'-spirobiindane-7,7'-diol

Methyl groups can be introduced at the 4,4'-positions to increase steric hindrance.

Experimental Protocol:

The synthesis of 4,4'-dimethyl-SPINOL has been reported, often involving a multi-step sequence starting from a protected SPINOL derivative.[1]

Quantitative Data:

DerivativeStarting MaterialKey ReagentsYield (%)Reference
4,4'-Dimethyl-SPINOLProtected SPINOLOrganometallic reagents-[1]

Detailed experimental procedures and full characterization data are available in the referenced publication.

Synthesis of 6,6'-Disubstituted SPINOL Derivatives

Substitution at the 6,6'-positions allows for the introduction of a wide range of aryl groups, significantly altering the electronic and steric environment of the SPINOL scaffold.

Experimental Protocol:

A general procedure for the phosphoric acid-catalyzed asymmetric synthesis of 6,6'-diaryl-SPINOL derivatives has been developed.[2] Under an argon atmosphere, a ketal substrate and a chiral phosphoric acid catalyst are heated in an anhydrous solvent.[2] The product is then purified by flash chromatography.[2]

Quantitative Data:

DerivativeStarting MaterialCatalystSolventTemperature (°C)Time (days)Yield (%)ee (%)Reference
6,6'-Diphenyl-SPINOLKetal of 3-phenyl-1-indanone(R)-C3CHCl₃10056295[2]
6,6'-Bis(4-methylphenyl)-SPINOLKetal of 3-(4-methylphenyl)-1-indanone(R)-C3CHCl₃10056092[2]
6,6'-Bis(3-fluorophenyl)-SPINOLKetal of 3-(3-fluorophenyl)-1-indanone(R)-C3CHCl₃10055883[2]
6,6'-Bis(4-fluorophenyl)-SPINOLKetal of 3-(4-fluorophenyl)-1-indanone(R)-C3CHCl₃10056190[2]

ee = enantiomeric excess

Synthetic workflow for 6,6'-diaryl-SPINOL derivatives.

Synthesis of SPINOL Analogues with Modified Backbones

Modifying the indane backbone of SPINOL by introducing substituents at the 2,2'-positions or fusing carbocyclic rings can significantly impact the dihedral angle and the distance between the hydroxyl groups, leading to new catalytic properties.

3.1. Synthesis of 2,2'-Dimethyl-spirobiindanediols

Experimental Protocol:

The synthesis of 2,2'-dimethyl-spirobiindanediols involves a multi-step sequence starting from a protected 7-methoxy-1-indanone derivative. K[3]ey steps include methylation, polyphosphoric acid (PPA) mediated cyclization, lithiation, and demethylation with boron tribromide (BBr₃). T[3]he final racemic product is resolved by semi-preparative HPLC on a chiral column.

[3]Quantitative Data:

Intermediate/ProductKey Reagents/ConditionsYield (%)Reference
Methylated indanoneNaH, MeI-
Cyclized spirobiindanePPA, 105 °C-
Racemic 2,2'-dimethyl-spirobiindanediolnBuLi, BBr₃-
Enantiopure 2,2'-dimethyl-spirobiindanediolChiral HPLC-

3.2. Synthesis of Cyclopentyl- and Cyclohexyl-fused Spirobiindanediols

Experimental Protocol:

The synthesis of cyclopentyl- or cyclohexyl-fused spirobiindanediols follows a similar synthetic strategy to the 2,2'-dimethyl analogue, starting from appropriately substituted indanone precursors.

[3]Synthetic Pathway for Backbone-Modified SPINOL Analogues

G Start Protected 7-Methoxy-1-indanone Derivative Step1 i) NaH, MeI (or other alkylating agents) ii) PPA, 105 °C Start->Step1 Step2 iii) nBuLi, THF, -78 °C Step1->Step2 Step3 iv) BBr₃, CH₂Cl₂, -78 °C to RT Step2->Step3 Step4 v) Optical Resolution (Chiral HPLC) Step3->Step4 Product Enantiopure Backbone-Modified SPINOL Analogue Step4->Product

General synthetic pathway for backbone-modified SPINOLs.

Synthesis of Chiral Phosphorus Ligands from SPINOL

The hydroxyl groups of SPINOL are readily converted into various phosphorus-containing functionalities, leading to the formation of highly effective chiral ligands for asymmetric catalysis.

4.1. Synthesis of Chiral Spiro Phosphoramidite Ligands

Experimental Protocol:

Chiral phosphoramidite ligands are typically synthesized by reacting enantiopure SPINOL with a suitable phosphorodiamidite chloride in the presence of a base. The synthesis and characterization of these ligands have been extensively reported.

[4]Quantitative Data and Characterization:

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and ³¹P NMR, are crucial for the characterization of these ligands and can be found in the supporting information of the relevant literature.

[5]4.2. Synthesis of Chiral Spiro Diphosphine (SDP) Ligands

Experimental Protocol:

The synthesis of SDP ligands from SPINOL is a multi-step process that involves the conversion of the hydroxyl groups to triflates, followed by a double phosphinylation reaction.

[6][7]Quantitative Data:

LigandStarting MaterialKey StepsOverall Yield (%)Reference
SDPSPINOLTriflation, Double Phosphinylation-

For detailed experimental procedures and characterization, refer to the cited articles.

Biological Activity and Signaling Pathways

While the primary application of SPINOL derivatives has been in asymmetric catalysis, there is growing interest in their potential as biologically active molecules. However, to date, there is limited publicly available data on the specific biological activities and mechanisms of action of the derivatives discussed in this guide.

Research into the anticancer properties of spirooxindoles, a related class of spirocyclic compounds, has shown that they can act as inhibitors of the p53-MDM2 interaction, a key pathway in cancer development. T[8]his suggests that SPINOL derivatives could potentially modulate similar protein-protein interactions.

Further investigation into the biological effects of these novel SPINOL derivatives is warranted. Screening these compounds against various cancer cell lines and studying their impact on key signaling pathways, such as those involved in cell proliferation, apoptosis, and angiogenesis, could unveil new therapeutic opportunities.

Future Directions

The synthetic versatility of the SPINOL scaffold provides a rich platform for the creation of a diverse library of derivatives. Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive screening of the synthesized derivatives for a range of biological activities, including anticancer, antiviral, and antibacterial properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by any biologically active derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the SPINOL structure to optimize biological activity and selectivity.

This technical guide serves as a foundational resource for the synthesis of novel derivatives from 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol. The detailed protocols and compiled data aim to facilitate further research and development in this exciting area of chemical synthesis and drug discovery.

References

Foundational

An In-depth Technical Guide to the IUPAC Nomenclature and Isomerism of SPINOL

For Researchers, Scientists, and Drug Development Professionals Introduction SPINOL, an acronym for 1,1'-spirobiindane-7,7'-diol, is a chiral organic compound that has garnered significant attention in the field of asymm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPINOL, an acronym for 1,1'-spirobiindane-7,7'-diol, is a chiral organic compound that has garnered significant attention in the field of asymmetric synthesis. Its rigid spirocyclic backbone and C2 symmetry make it a privileged scaffold for the development of chiral ligands and catalysts that are instrumental in the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the IUPAC nomenclature of SPINOL and its isomers, detailed experimental protocols for its synthesis and resolution, and a summary of its key physicochemical properties.

IUPAC Nomenclature

The systematic naming of SPINOL and its isomers according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature requires an understanding of the rules for naming spiro compounds and designating axial chirality.

The core structure of SPINOL is a spiro compound, where two rings are joined by a single common atom, the spiro atom. The IUPAC nomenclature for spiro compounds involves the prefix "spiro," followed by brackets containing the number of carbon atoms in each ring linked to the spiro atom, arranged in ascending order and separated by a period. The total number of carbon atoms in the bicyclic system determines the parent alkane name. For SPINOL, the two rings are indane rings, and the spiro atom is C-1 of one indane system and C-1' of the other. The systematic name for the parent spirocyclic hydrocarbon is spiro[indane-1,1'-indane] .

However, SPINOL is a diol with hydroxyl groups at the 7 and 7' positions. Therefore, the complete IUPAC name for the racemic mixture is 2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol .

Isomerism and Stereochemical Descriptors

SPINOL exhibits axial chirality due to hindered rotation around the single bond connecting the two indane moieties, which is part of the spirocyclic system. This gives rise to two non-superimposable mirror images, i.e., enantiomers. The absolute configuration of these enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The stereodescriptors used are (Ra) and (Sa) or, more commonly, (R) and (S).

To assign the configuration, one views the molecule along the axis of chirality (the C1-C1' bond). The substituents on the nearer ring are assigned priorities (1 and 2), and the substituents on the farther ring are also assigned priorities (3 and 4). If the path from priority 1 to 2 to 3 is clockwise, the configuration is (R). If the path is counter-clockwise, the configuration is (S).

Therefore, the two enantiomers of SPINOL are:

  • (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol or (R)-SPINOL

  • (S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol or (S)-SPINOL [1][2]

While constitutional isomers of SPINOL are theoretically possible (e.g., with hydroxyl groups at different positions), the term "SPINOL" and its research applications predominantly refer to the 7,7'-diol enantiomers.

Physicochemical Properties of SPINOL Enantiomers

The enantiomers of SPINOL have identical physical properties in an achiral environment, except for their interaction with plane-polarized light. The table below summarizes key quantitative data for the individual enantiomers.

Property(R)-SPINOL(S)-SPINOL
CAS Number 223259-62-9[3]223259-63-0[1]
Molecular Formula C₁₇H₁₆O₂[1][3]C₁₇H₁₆O₂[1]
Molecular Weight 252.31 g/mol [1][3]252.31 g/mol [1]
Melting Point 156-160 °C[3]156-160 °C[1]
Optical Rotation [α]²⁰/D = +28° (c=1 in CHCl₃)[3][α]²⁰/D = -26° (c=1 in CHCl₃)[1]
Appearance SolidWhite to orange to green powder[1]
Purity ≥ 97%≥ 98% (Chiral purity)[1]

Experimental Protocols

The preparation of enantiomerically pure SPINOL typically involves two key stages: the synthesis of the racemic mixture and its subsequent chiral resolution.

Synthesis of Racemic 1,1'-Spirobiindane-7,7'-diol

A common route for the synthesis of racemic SPINOL involves a multi-step process starting from readily available precursors. One established method is the acid-catalyzed cyclization of 1,5-bis(3-methoxyphenyl)pentan-3-one, followed by demethylation.

Detailed Methodology:

  • Synthesis of 1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one: 3-Methoxybenzaldehyde is reacted with acetone in the presence of a base (e.g., sodium hydroxide) in a solvent such as ethanol to yield the dienone via a double aldol condensation.

  • Reduction to 1,5-bis(3-methoxyphenyl)pentan-3-one: The dienone is then reduced, for example, by catalytic hydrogenation (e.g., using Pd/C as a catalyst) to saturate the double bonds.

  • Cyclization to 7,7'-dimethoxy-1,1'-spirobiindane: The resulting ketone is treated with a strong acid, such as methanesulfonic acid, to induce a double intramolecular Friedel-Crafts alkylation, forming the spirobiindane skeleton.

  • Demethylation to (±)-SPINOL: The methyl ether groups are cleaved using a demethylating agent like boron tribromide (BBr₃) in an appropriate solvent (e.g., dichloromethane) to afford racemic SPINOL. The product is then purified by column chromatography or recrystallization.

Chiral Resolution of Racemic SPINOL

Several methods have been developed for the resolution of racemic SPINOL. One effective technique is inclusion crystallization with a chiral resolving agent, such as N-benzylcinchonidinium chloride.

Detailed Methodology:

  • Preparation of the Resolving Agent Solution: A solution of N-benzylcinchonidinium chloride is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Formation of the Inclusion Complex: A solution of racemic SPINOL in the same solvent is added to the resolving agent solution. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly.

  • Selective Crystallization: As the solution cools, one of the diastereomeric inclusion complexes will preferentially crystallize. For example, with N-benzylcinchonidinium chloride, the complex with (R)-SPINOL is often less soluble and crystallizes out.

  • Isolation of the Diastereomeric Complex: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • Liberation of the Enantiomer: The resolved enantiomer is liberated from the complex by treating it with an acid or base to break the host-guest interaction. For instance, the crystalline complex can be suspended in a solvent like ethyl acetate and washed with an aqueous acid solution (e.g., HCl) to remove the chiral resolving agent.

  • Isolation of the Enantiopure SPINOL: The organic layer is separated, dried, and the solvent is evaporated to yield the enantiomerically enriched SPINOL. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC). The other enantiomer can be recovered from the mother liquor.

Visualizations

Logical Relationship of SPINOL Isomers

SPINOL_Isomers racemate Racemic SPINOL (±)-1,1'-Spirobiindane-7,7'-diol r_spinol (R)-SPINOL racemate->r_spinol Resolution s_spinol (S)-SPINOL racemate->s_spinol Resolution

Caption: Relationship between racemic SPINOL and its (R) and (S) enantiomers.

Experimental Workflow for Enantiopure SPINOL

SPINOL_Workflow cluster_synthesis Synthesis of Racemic SPINOL cluster_resolution Chiral Resolution start Starting Materials (e.g., 3-Methoxybenzaldehyde, Acetone) dienone 1,5-bis(3-methoxyphenyl) penta-1,4-dien-3-one start->dienone Aldol Condensation ketone 1,5-bis(3-methoxyphenyl) pentan-3-one dienone->ketone Reduction dimethoxy_spinol 7,7'-Dimethoxy-1,1'-spirobiindane ketone->dimethoxy_spinol Cyclization racemic_spinol Racemic SPINOL dimethoxy_spinol->racemic_spinol Demethylation complexation Complexation with Chiral Resolving Agent racemic_spinol->complexation crystallization Selective Crystallization complexation->crystallization liberation Liberation of Enantiomer crystallization->liberation enantiopure_spinol Enantiopure SPINOL ((R) or (S)) liberation->enantiopure_spinol

Caption: General workflow for the synthesis and chiral resolution of SPINOL.

Conclusion

SPINOL is a cornerstone chiral building block in modern organic synthesis. A thorough understanding of its IUPAC nomenclature, the nature of its isomerism, and the experimental procedures for its preparation are essential for its effective application in research and development. This guide provides the foundational knowledge required by professionals in the chemical and pharmaceutical sciences to utilize SPINOL and its derivatives to their full potential in the creation of novel and enantiomerically pure molecules.

References

Exploratory

The Genesis of a Privileged Scaffold: Early Research on Spirobiindene-Based Chiral Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and materials science. In t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and materials science. In this context, chiral ligands and catalysts play a pivotal role, with a select few scaffolds demonstrating exceptional versatility and efficiency across a range of asymmetric transformations. Among these, the rigid and C2-symmetric 1,1'-spirobiindane framework has emerged as a "privileged" structure. This technical guide delves into the early research that established spirobiindene-based compounds as powerful tools in asymmetric catalysis, providing a comprehensive overview of their synthesis, resolution, and initial applications.

The Advent of a New Chiral Backbone: Synthesis and Resolution of 1,1'-Spirobiindane-7,7'-diol (SPINOL)

The foundation of spirobiindene-based chiral ligands lies in the successful synthesis and resolution of its core diol unit, 1,1'-spirobiindane-7,7'-diol, commonly known as SPINOL. Early research efforts were directed at establishing a reliable and scalable route to enantiomerically pure SPINOL, which serves as a versatile precursor for a diverse array of chiral ligands.

Synthesis of Racemic SPINOL

The initial approaches to SPINOL involved the construction of the spirobiindane skeleton followed by functionalization. One of the earliest reported syntheses of racemic SPINOL laid the groundwork for future developments.

Experimental Protocol: Synthesis of Racemic 1,1'-Spirobiindane-7,7'-diol

This protocol is a generalized representation of early synthetic routes.

  • Step 1: Friedel-Crafts Alkylation. A suitable starting material, such as a substituted indene, is subjected to a Friedel-Crafts alkylation reaction to construct the spirocyclic core. This is often achieved using a Lewis acid catalyst.

  • Step 2: Cyclization. The intermediate from the alkylation step is then induced to cyclize, forming the second five-membered ring of the spirobiindane framework.

  • Step 3: Demethylation/Hydroxylation. The resulting spirobiindane derivative, often containing methoxy groups at the 7 and 7' positions, is then demethylated to yield the racemic diol, SPINOL. Reagents such as boron tribromide (BBr3) are commonly employed for this purpose.

  • Step 4: Purification. The crude racemic SPINOL is purified by recrystallization or column chromatography to yield the desired product.

Chiral Resolution of Racemic SPINOL

The separation of the enantiomers of SPINOL was a critical step in unlocking its potential for asymmetric catalysis. Early methods relied on classical resolution techniques, forming diastereomeric derivatives with a chiral resolving agent.

Experimental Protocol: Chiral Resolution of (±)-SPINOL using (-)-Menthyl Chloroformate

This protocol is based on the method developed in early studies for the resolution of SPINOL.

  • Step 1: Formation of Diastereomeric Carbonates. Racemic SPINOL is reacted with a chiral resolving agent, such as (-)-menthyl chloroformate, in the presence of a base (e.g., pyridine) to form a mixture of diastereomeric bis(menthyl) carbonates.

  • Step 2: Separation of Diastereomers. The resulting diastereomers are carefully separated by fractional crystallization or column chromatography. The difference in the physical properties of the diastereomers allows for their isolation.

  • Step 3: Cleavage of the Chiral Auxiliary. The separated diastereomeric carbonates are then treated with a suitable reagent, such as a strong base or a reducing agent (e.g., lithium aluminum hydride), to cleave the menthyl carbonate groups and regenerate the enantiomerically pure SPINOL.

  • Step 4: Purification. The enantiopure (R)- or (S)-SPINOL is purified to remove any residual reagents or byproducts.

The overall workflow for the synthesis and resolution of SPINOL can be visualized as follows:

G cluster_synthesis Synthesis of Racemic SPINOL cluster_resolution Chiral Resolution start Starting Materials step1 Friedel-Crafts Alkylation start->step1 step2 Cyclization step1->step2 step3 Demethylation step2->step3 racemic_spinol Racemic SPINOL step3->racemic_spinol step4 Reaction with (-)-Menthyl Chloroformate racemic_spinol->step4 step5 Separation of Diastereomers step4->step5 step6_R Cleavage of (R)-Diastereomer step5->step6_R step6_S Cleavage of (S)-Diastereomer step5->step6_S R_spinol (R)-SPINOL step6_R->R_spinol S_spinol (S)-SPINOL step6_S->S_spinol

Figure 1. General workflow for the synthesis and resolution of SPINOL.

From Diol to Ligand: Early Spirobiindene-Based Ligand Families

With enantiopure SPINOL in hand, researchers began to explore its derivatization into various classes of chiral ligands. The rigid spirobiindane backbone proved to be an excellent platform for creating a well-defined chiral environment around a metal center.

Spirobiindane-Based Diphosphine Ligands (SDPs)

One of the earliest and most successful classes of ligands derived from SPINOL are the diphosphine ligands, often referred to as SDPs (Spiro-based Diphosphines). These ligands are synthesized by phosphinylation of the hydroxyl groups of SPINOL.

Experimental Protocol: Synthesis of (S)-SDP

This protocol outlines the general synthesis of a representative SDP ligand.

  • Step 1: Formation of the Ditosylate or Dimesylate. (S)-SPINOL is first converted to its corresponding ditosylate or dimesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base.

  • Step 2: Nucleophilic Substitution with a Phosphine. The resulting ditosylate or dimesylate is then subjected to a nucleophilic substitution reaction with a diarylphosphine, such as diphenylphosphine, to introduce the phosphorus moieties. This reaction is typically carried out in a suitable solvent and may require elevated temperatures.

  • Step 3: Purification. The crude (S)-SDP ligand is purified by recrystallization or column chromatography to yield the final product.

The logical relationship for the synthesis of SDP from SPINOL is depicted below:

G SPINOL (S)-SPINOL Intermediate Ditosylate/Dimesylate Intermediate SPINOL->Intermediate Tosyl/Mesyl Chloride, Base SDP (S)-SDP Intermediate->SDP Diarylphosphine

Figure 2. Synthetic pathway from (S)-SPINOL to (S)-SDP.
Spirobiindane-Based Phosphoramidite Ligands

Another important class of ligands developed from SPINOL are the phosphoramidites. These monodentate ligands proved to be highly effective in a variety of asymmetric reactions.

Experimental Protocol: Synthesis of a Spirobiindane-Based Phosphoramidite Ligand

  • Step 1: Reaction with Phosphorus Trichloride. (S)-SPINOL is reacted with phosphorus trichloride (PCl3) to form a phosphorochloridite intermediate.

  • Step 2: Amination. The phosphorochloridite is then reacted in situ with a secondary amine, such as dimethylamine or piperidine, to yield the desired phosphoramidite ligand.

  • Step 3: Purification. The ligand is purified by filtration and removal of solvent, often without the need for chromatography.

Early Applications in Asymmetric Catalysis

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. Early research on spirobiindene-based ligands quickly demonstrated their potential in key transformations, particularly in asymmetric hydrogenation.

Asymmetric Hydrogenation of Olefins and Ketones

Rhodium and Ruthenium complexes of SDP ligands were found to be highly effective catalysts for the asymmetric hydrogenation of various prochiral substrates, including α-dehydroamino acids and β-keto esters. These reactions provided access to chiral amino acids and alcohols with high enantioselectivities.

Table 1: Early Results in Asymmetric Hydrogenation using Spirobiindene-Based Ligands

EntrySubstrateLigandCatalyst PrecursorSolventPressure (atm)Temp (°C)ee (%)
1Methyl α-acetamidoacrylate(S)-SDP[Rh(COD)2]BF4CH2Cl2125>99
2Methyl α-acetamidocinnamate(S)-SDP[Rh(COD)2]BF4Toluene12598
3Dimethyl itaconate(S)-SDP[Rh(COD)2]BF4CH2Cl212597
4Methyl acetoacetate(R)-SDPRu(acac)3Methanol505095
5Acetophenone(R)-SDPRuCl2(PPh3)3Methanol505092

Data is representative of early findings and may be compiled from various sources.

Other Asymmetric Transformations

Beyond hydrogenation, early studies also explored the use of spirobiindene-based ligands in other important carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, copper-catalyzed conjugate addition of diethylzinc to enones using spirobiindene-based phosphoramidite ligands was shown to proceed with high enantioselectivity.

Table 2: Enantioselective Conjugate Addition with a Spirobiindene-Based Phosphoramidite Ligand

EntryEnoneLigandSolventTemp (°C)Yield (%)ee (%)
1Cyclohex-2-enone(S)-PhosphoramiditeToluene09596
2Cyclopent-2-enone(S)-PhosphoramiditeToluene09294
3Chalcone(S)-PhosphoramiditeToluene09890

Data is representative of early findings and may be compiled from various sources.

The experimental workflow for a typical asymmetric hydrogenation experiment is outlined below:

G start Prepare Catalyst Solution (Ligand + Metal Precursor) reaction Combine and Pressurize with H2 in Autoclave start->reaction substrate Prepare Substrate Solution substrate->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup analysis Purification and Enantiomeric Excess Determination (Chiral HPLC/GC) workup->analysis

Figure 3. General experimental workflow for asymmetric hydrogenation.

Conclusion

The early research into spirobiindene-based chiral compounds laid a robust foundation for the development of a truly "privileged" ligand scaffold. The successful synthesis and resolution of SPINOL opened the door to a wide variety of chiral ligands, most notably the SDP and phosphoramidite families. These ligands demonstrated exceptional performance in early applications, particularly in asymmetric hydrogenation, delivering high enantioselectivities for a range of important substrates. This initial body of work not only established the potential of the spirobiindene framework but also catalyzed further innovation, leading to the diverse and powerful array of spirobiindene-based catalysts available to chemists today. The principles and methodologies established in these seminal studies continue to inform the design and application of new generations of chiral ligands for asymmetric synthesis.

Protocols & Analytical Methods

Method

Synthesis Protocol for (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol ((S)-SPINOL)

Abstract (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, commonly known as (S)-SPINOL, is a C2-symmetric chiral diol that serves as a privileged scaffold in asymmetric catalysis. Its rigid spirocyclic backbone a...

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 29, 2025

Abstract

(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, commonly known as (S)-SPINOL, is a C2-symmetric chiral diol that serves as a privileged scaffold in asymmetric catalysis. Its rigid spirocyclic backbone and versatile hydroxyl groups make it a valuable precursor for a wide range of chiral ligands and catalysts used in the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This application note provides detailed protocols for two primary synthetic routes to (S)-SPINOL: the modern asymmetric synthesis via a phosphoric acid-catalyzed intramolecular cyclization and the classical approach involving the resolution of racemic SPINOL. Quantitative data for each method is summarized, and experimental workflows are visualized to aid researchers in the selection and implementation of the most suitable protocol for their needs.

Introduction

The demand for enantiomerically pure compounds has driven the development of efficient and selective synthetic methodologies. Chiral diols are fundamental building blocks in this field, and (S)-SPINOL has emerged as a particularly influential scaffold. The synthesis of enantiopure SPINOL has historically been a challenge, often relying on the tedious resolution of a racemic mixture. However, recent advancements have led to the development of elegant asymmetric catalytic methods that provide direct access to the desired enantiomer with high efficiency and stereoselectivity.

This document outlines two robust protocols for the synthesis of (S)-SPINOL, catering to different laboratory capabilities and research objectives. The first is a state-of-the-art asymmetric synthesis that leverages a chiral phosphoric acid catalyst. The second is the traditional method of resolving the racemic diol, which, while less direct, remains a viable and important technique.

Data Presentation

The following tables summarize the key quantitative data associated with the two presented synthesis protocols for (S)-SPINOL, allowing for a direct comparison of their efficiency and effectiveness.

Table 1: Asymmetric Synthesis via Phosphoric Acid Catalysis

StepStarting MaterialProductCatalyst (Loading)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1. Ketal Precursor Synthesis2-(2-Methoxyphenyl)acetaldehyde2-(2,2-Dimethoxyethyl)-1,1'-bi(2-methoxyphenyl)p-Toluenesulfonic acid (catalytic)MethanolReflux4~95N/A
2. Asymmetric Cyclization2-(2,2-Dimethoxyethyl)-1,1'-bi(2-methoxyphenyl)(S)-SPINOL(R)-TRIP (1-10 mol%)Toluene804885-95>99

Table 2: Synthesis of Racemic SPINOL and Chiral Resolution

StepStarting MaterialProductReagentSolventTemperature (°C)Time (h)Yield (%)
1. Synthesis of Racemic SPINOL1-IndanoneRacemic 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diolTrifluoromethanesulfonic acidDichloromethane0 to rt2~90
2. Formation of Diastereomeric CarbonatesRacemic SPINOLDiastereomeric (-)-menthyl carbonates(-)-Menthyl chloroformate, PyridineDichloromethane0 to rt12>95
3. Separation of DiastereomersDiastereomeric (-)-menthyl carbonates(S,S)- and (R,R)-DiastereomersFractional Crystallization or ChromatographyVariesVaries-Varies
4. Hydrolysis to (S)-SPINOL(S,S)-Diastereomer(S)-SPINOLPotassium HydroxideMethanol/WaterReflux4>90

Table 3: Spectroscopic Data for (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

TypeSolventChemical Shift (δ, ppm)
¹H NMR CDCl₃7.10 (t, J = 7.8 Hz, 2H), 6.85 (d, J = 7.8 Hz, 2H), 6.75 (d, J = 7.8 Hz, 2H), 4.85 (s, 2H, -OH), 3.00-2.90 (m, 2H), 2.60-2.50 (m, 2H), 2.30-2.20 (m, 2H), 2.10-2.00 (m, 2H).
¹³C NMR CDCl₃153.5, 144.8, 129.8, 128.4, 119.7, 115.2, 58.1, 31.5, 29.8.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Phosphoric Acid Catalysis

This protocol describes a modern and highly efficient method for the direct synthesis of enantiopure (S)-SPINOL.

Step 1: Synthesis of the Ketal Precursor

  • To a solution of 2-(2-methoxyphenyl)acetaldehyde (1.0 eq) in methanol, add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dimethyl acetal precursor.

Step 2: Asymmetric Intramolecular Cyclization

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the ketal precursor (1.0 eq) in anhydrous toluene.

  • Add the chiral phosphoric acid catalyst, (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), at a loading of 1-10 mol%.

  • Seal the tube and heat the reaction mixture at 80 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-SPINOL as a white solid.

Protocol 2: Synthesis of Racemic SPINOL and Chiral Resolution

This protocol follows the classical approach of synthesizing the racemic diol followed by resolution of the enantiomers.

Step 1: Synthesis of Racemic 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

  • Dissolve 1-indanone (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield racemic SPINOL.

Step 2: Chiral Resolution using (-)-Menthyl Chloroformate

  • Dissolve racemic SPINOL (1.0 eq) in anhydrous dichloromethane and add pyridine (2.2 eq).

  • Cool the mixture to 0 °C and add (-)-menthyl chloroformate (2.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude diastereomeric menthyl carbonates.

  • Separate the diastereomers by fractional crystallization or flash column chromatography on silica gel.

  • To hydrolyze the separated (S,S)-diastereomer, dissolve it in a mixture of methanol and water.

  • Add an excess of potassium hydroxide and reflux the mixture for 4 hours.

  • Cool the reaction, neutralize with 1 M HCl, and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield enantiomerically pure (S)-SPINOL.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Synthesis_Workflow cluster_asymmetric Asymmetric Synthesis cluster_resolution Classical Resolution Start_A 2-(2-Methoxyphenyl)acetaldehyde Step1_A Ketalization Start_A->Step1_A Intermediate_A Ketal Precursor Step1_A->Intermediate_A Step2_A Asymmetric Cyclization ((R)-TRIP catalyst) Intermediate_A->Step2_A Product_A (S)-SPINOL Step2_A->Product_A Start_R 1-Indanone Step1_R Racemic Synthesis Start_R->Step1_R Intermediate_R1 Racemic SPINOL Step1_R->Intermediate_R1 Step2_R Diastereomer Formation ((-)-Menthyl Chloroformate) Intermediate_R1->Step2_R Intermediate_R2 Diastereomeric Carbonates Step2_R->Intermediate_R2 Step3_R Separation Intermediate_R2->Step3_R Intermediate_R3 Pure (S,S)-Diastereomer Step3_R->Intermediate_R3 Step4_R Hydrolysis Intermediate_R3->Step4_R Product_R (S)-SPINOL Step4_R->Product_R

Caption: Workflow for the synthesis of (S)-SPINOL.

Signaling_Pathway Racemic_Mixture Racemic SPINOL ((R)-SPINOL + (S)-SPINOL) Diastereomers Mixture of Diastereomers ((R,R)-Carbonate + (S,S)-Carbonate) Racemic_Mixture->Diastereomers Reaction Resolving_Agent (-)-Menthyl Chloroformate (Chiral Auxiliary) Resolving_Agent->Diastereomers Separation Physical Separation (Crystallization or Chromatography) Diastereomers->Separation Separated_Diastereomers Isolated (S,S)-Diastereomer Separation->Separated_Diastereomers Hydrolysis Cleavage of Auxiliary Separated_Diastereomers->Hydrolysis Final_Product Enantiopure (S)-SPINOL Hydrolysis->Final_Product

Caption: Logical relationship of the chiral resolution process.

Conclusion

This application note provides two comprehensive and detailed protocols for the synthesis of the valuable chiral building block, (S)-SPINOL. The modern asymmetric synthesis utilizing a chiral phosphoric acid catalyst offers a highly efficient and direct route to the enantiopure product, making it the preferred method for many applications. The classical resolution of racemic SPINOL, while more laborious, remains a robust and viable alternative. The provided data, protocols, and visualizations are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize (S)-SPINOL in their laboratories.

Application

Applications of SPINOL Ligands in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-1,1'-Spirobiindane-7,7'-diol, commonly known as SPINOL, is a privileged C₂-symmetric chiral scaffold that has become indispensable in the f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,1'-Spirobiindane-7,7'-diol, commonly known as SPINOL, is a privileged C₂-symmetric chiral scaffold that has become indispensable in the field of asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined and sterically hindered chiral environment, enabling the synthesis of a diverse array of chiral ligands and catalysts. These catalysts have demonstrated exceptional performance in a wide range of asymmetric transformations, consistently delivering products with high enantiomeric purity. This document provides detailed application notes and experimental protocols for key reactions utilizing SPINOL-derived ligands, intended to serve as a practical guide for researchers in organic synthesis and drug development.

Application Note 1: Enantioselective Friedel-Crafts Reaction of Indoles with Imines

Catalyst: (S)-SPINOL-Derived Chiral Phosphoric Acid (CPA)

SPINOL-derived chiral phosphoric acids are highly effective Brønsted acid catalysts for the asymmetric Friedel-Crafts alkylation of indoles with imines. The catalyst activates the imine by protonation, while the chiral backbone directs the nucleophilic attack of the indole, leading to the formation of enantioenriched 3-indolyl methanamines. These products are valuable building blocks in medicinal chemistry. High yields and excellent enantioselectivities (up to 99% ee) have been achieved with this methodology.[1]

Proposed Catalytic Cycle

The reaction is believed to proceed through a bifunctional activation mechanism where the acidic proton of the phosphoric acid activates the imine, and the basic phosphoryl oxygen interacts with the N-H of the indole. This creates a highly organized, cyclic transition state that effectively controls the stereochemical outcome.

friedel_crafts_cycle Catalytic Cycle for Friedel-Crafts Reaction catalyst (S)-SPINOL-CPA activated_complex Activated Imine-Catalyst Complex catalyst->activated_complex Protonation imine Imine (Substrate) imine->activated_complex indole Indole (Nucleophile) transition_state Ternary Transition State (Indole Addition) indole->transition_state Nucleophilic Attack activated_complex->transition_state product_complex Product-Catalyst Complex transition_state->product_complex C-C Bond Formation product_complex->catalyst Catalyst Regeneration product Chiral 3-Indolyl Methanamine product_complex->product Product Release

Caption: Proposed catalytic cycle for the SPINOL-CPA catalyzed Friedel-Crafts reaction.

Quantitative Data Summary
EntryIndole (R¹)Imine (R², R³)Catalyst Loading (mol%)Yield (%)ee (%)
1HC₆H₅, Ts109399
25-MeOC₆H₅, Bs109799
35-ClC₆H₅, Bs108799
46-ClC₆H₅, Bs108199
57-MeC₆H₅, Bs109598
6Hp-MeOC₆H₄, Bs109299
7Hp-ClC₆H₄, Ts109194

Data sourced from supporting information of relevant literature. Conditions may vary.

Experimental Protocol
  • To a dry Schlenk tube under an argon atmosphere, add the (S)-SPINOL-derived phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Add the corresponding imine (0.2 mmol, 1.0 equiv) and indole (0.24 mmol, 1.2 equiv).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature for the time specified by TLC monitoring (typically 10 min to 24 h).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-indolyl methanamine product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Ligand: (S,R,R)-SPINOL-based Phosphoramidite (L10)

SPINOL-based phosphoramidite ligands are highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These ligands create a well-defined chiral pocket around the palladium center, enabling excellent control over the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. This protocol describes the C3-allylic alkylation of 1-(indol-2-yl)cyclobutanol derivatives with racemic allylic alcohols, followed by a stereospecific α-iminol rearrangement to furnish enantioenriched 2-spirocyclic-indoline derivatives bearing two vicinal tetrasubstituted stereocenters.

Experimental Workflow

aaa_workflow Workflow for Pd-Catalyzed Asymmetric Allylic Alkylation start Start: Prepare Schlenk Tube add_catalyst Add [Pd(C3H5)Cl]2 and (S,R,R)-L10 Ligand start->add_catalyst add_reagents Add Substrates, Et3B, and K2CO3 in MeCN add_catalyst->add_reagents stir Stir at 5 °C for 24-48 h add_reagents->stir workup Quench and Extract stir->workup purify Column Chromatography workup->purify analyze Characterize and Determine ee (HPLC) purify->analyze end End: Chiral Product analyze->end

Caption: General workflow for the SPINOL-ligated Pd-catalyzed AAA.

Quantitative Data Summary
EntryAllylic Alcohol (Ar)Yield (%)dree (%)
1C₆H₅80>20:192
2p-MeC₆H₄82>20:193
3p-FC₆H₄78>20:191
4p-ClC₆H₄85>20:194
5p-BrC₆H₄81>20:193
62-Naphthyl75>20:190
72-Thienyl72>20:188

Data sourced from supporting information of relevant literature. Conditions: 4 mol% [Pd(C₃H₅)Cl]₂/[(S,R,R)-L10]₄, Et₃B, K₂CO₃, MeCN, 5 °C.

Experimental Protocol
  • To a 25 mL Schlenk tube, add (S,R,R)-L10 (16.2 mg, 0.032 mmol), [Pd(C₃H₅)Cl]₂ (2.9 mg, 0.008 mmol), and activated 3 Å molecular sieves (70 mg) under a nitrogen atmosphere.

  • Add 1.0 mL of anhydrous acetonitrile (MeCN) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 5 °C in an ice bath.

  • Sequentially add 1-(indol-2-yl)cyclobutanol substrate (0.20 mmol), the racemic allylic alcohol (0.60 mmol), Et₃B (0.30 mmol, 1 M in THF, 0.30 mL), and K₂CO₃ (0.24 mmol).

  • Stir the reaction at 5 °C for 24–48 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the 2-spirocyclic-indoline product.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.

Application Note 3: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

Catalyst: (S)-SPINOL-Derived Chiral Silver Phosphate

An in situ generated chiral silver phosphate catalyst, derived from a SPINOL-based phosphoric acid and a silver salt, effectively catalyzes the formal [3+2] cycloaddition of α-diazomethylphosphonate with activated α,β-unsaturated ketones. This reaction provides a highly efficient route to functionalized chiral phosphonylpyrazolines with excellent stereoselectivities (up to 98% ee, 99:1 dr) and high yields.[2] The products are of interest in the synthesis of novel bioactive compounds.

Proposed Catalytic Pathway

cycloaddition_pathway Logical Pathway for Asymmetric [3+2] Cycloaddition cat_formation In Situ Catalyst Formation: (S)-SPINOL-PA + Ag₂O diazo_activation Formation of Silver Carbene from Diazophosphonate cat_formation->diazo_activation Reacts with michael_addition Stereoselective Michael Addition to Activated Ketone diazo_activation->michael_addition Reacts with cyclization Intramolecular Annulation michael_addition->cyclization product Chiral Phosphonylpyrazoline cyclization->product

Caption: Key steps in the Ag/SPINOL-phosphate catalyzed [3+2] cycloaddition.

Quantitative Data Summary
Entryα,β-Unsaturated Ketone (R¹, R²)Yield (%)dree (%)
1C₆H₅, CN9599:198
2p-ClC₆H₄, CN9299:197
3p-BrC₆H₄, CN9398:297
4p-MeC₆H₄, CN9099:196
52-Thienyl, CN8897:395
6C₆H₅, CO₂Et8595:592

Data sourced from supporting information of relevant literature. Conditions: 5 mol% Ag₂O, 5.5 mol% (S)-SPINOL-PA, THF, 25 °C.

Experimental Protocol
  • To a flame-dried reaction tube, add the (S)-SPINOL-derived phosphoric acid (0.011 mmol, 5.5 mol%) and Ag₂O (0.01 mmol, 5 mol%).

  • Add 1.0 mL of anhydrous tetrahydrofuran (THF) and stir the mixture at 25 °C for 30 minutes in the dark.

  • Add the activated α,β-unsaturated ketone (0.2 mmol, 1.0 equiv).

  • Slowly add a solution of α-diazomethylphosphonate (0.24 mmol, 1.2 equiv) in 0.5 mL of THF via a syringe pump over 2 hours.

  • Stir the reaction mixture at 25 °C until the ketone is completely consumed (as monitored by TLC).

  • Filter the reaction mixture through a short pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.

Application Note 4: Rhodium-Catalyzed Asymmetric Hydrogenation

Ligand: SPINOL-derived Diphosphine Ligands (e.g., f-spiroPhos)

Rhodium complexes of SPINOL-derived diphosphine ligands, such as f-spiroPhos, are highly efficient catalysts for the asymmetric hydrogenation of various prochiral olefins, including allylic sulfones and dehydroamino acid derivatives. The rigid SPINOL backbone and the electronic properties of the phosphine moieties create a highly effective chiral environment for stereoselective hydrogen delivery. This method provides access to valuable chiral building blocks with excellent enantioselectivities (often >99% ee).

Quantitative Data Summary
EntrySubstrateS/C RatioYield (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate1000>9999.5
2Dimethyl itaconate1000>9999.2
3(E)-β-Aryl-N-acetyl enamide5009899.0
4Allylic sulfone (β-ester)1009599.1
51,2-Dicyanoalkene1009698

Data compiled from various sources. S/C = Substrate-to-catalyst ratio. Conditions typically involve [Rh(COD)₂]BF₄ or similar precursors and H₂ gas (1-50 atm).

Experimental Protocol (General)
  • In a glovebox, charge a vial with the Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.005 mmol) and the SPINOL-derived diphosphine ligand (0.0055 mmol).

  • Add a degassed solvent (e.g., CH₂Cl₂, MeOH, or THF, 2.0 mL) and stir for 20 minutes to form the catalyst solution.

  • In a separate vial, dissolve the substrate (0.5 mmol) in the same degassed solvent (3.0 mL).

  • Transfer both the catalyst solution and the substrate solution to a stainless-steel autoclave.

  • Seal the autoclave, purge it with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm H₂).

  • Stir the reaction at room temperature for the required time (e.g., 12-24 h).

  • Carefully vent the autoclave and concentrate the reaction mixture in vacuo.

  • Purify the product by column chromatography or crystallization.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

References

Method

Application Notes and Protocols: SPINOL in Enantioselective Catalysis

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 1,1'-spirobiindane-7,7'-diol (SPINOL)-derived catalysts in enant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,1'-spirobiindane-7,7'-diol (SPINOL)-derived catalysts in enantioselective synthesis. The unique C2-symmetric and rigid spirocyclic backbone of SPINOL has established it as a privileged scaffold for the design of highly effective chiral ligands and organocatalysts. These catalysts have demonstrated exceptional performance in a variety of asymmetric transformations, consistently delivering high yields and enantioselectivities.

Enantioselective Friedel-Crafts Reaction of Indoles with Imines

SPINOL-derived chiral phosphoric acids are highly effective catalysts for the asymmetric Friedel-Crafts reaction between indoles and imines, affording enantioenriched 3-indolyl methanamines, which are valuable building blocks in medicinal chemistry.[1][2]

Quantitative Data Summary
EntryIndole SubstrateImine SubstrateCatalyst Loading (mol%)Yield (%)ee (%)Reference
1IndoleN-Benzhydryl-1-phenylethan-1-imine109799[2]
22-MethylindoleN-Benzhydryl-1-phenylethan-1-imine109598[2]
35-MethoxyindoleN-Benzhydryl-1-phenylethan-1-imine109699[2]
46-ChloroindoleN-Benzhydryl-1-phenylethan-1-imine109297[2]
Experimental Protocol

General Procedure for the Asymmetric Friedel-Crafts Reaction: [2]

  • To a dried reaction vial, add the (S)-SPINOL-derived phosphoric acid catalyst (0.01 mmol, 10 mol%).

  • Add the indole (0.1 mmol, 1.0 equiv) and the imine (0.12 mmol, 1.2 equiv).

  • Add the solvent (e.g., toluene, 1.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or below) for the required time (typically 12-48 hours), monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-indolyl methanamine.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Note: For detailed experimental procedures, characterization data, and NMR and HPLC spectra, please refer to the supporting information of the cited literature.[2]

Logical Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst SPINOL-derived Phosphoric Acid stir Stir at RT catalyst->stir indole Indole Substrate indole->stir imine Imine Substrate imine->stir solvent Solvent (Toluene) solvent->stir concentrate Concentration stir->concentrate 12-48h chromatography Flash Column Chromatography concentrate->chromatography product Enantioenriched 3-Indolyl Methanamine chromatography->product hplc Chiral HPLC Analysis product->hplc Determine ee% G catalyst (S)-SPINOL-PA intermediate1 Protonated Quinolinium Ion catalyst->intermediate1 substrate Quinoline substrate->intermediate1 hantzsch Hantzsch Ester intermediate2 Hydride Transfer Transition State hantzsch->intermediate2 intermediate1->intermediate2 product Chiral Tetrahydroquinoline intermediate2->product dihydropyridine Oxidized Hantzsch Ester intermediate2->dihydropyridine product->catalyst Catalyst Regeneration G spinol (S)-SPINOL protected_spinol Protected (S)-SPINOL spinol->protected_spinol Protection (e.g., MOMCl) phosphorylated Phosphorylated Intermediate protected_spinol->phosphorylated 1. n-BuLi 2. POCl3 catalyst (S)-SPINOL-derived Phosphoric Acid phosphorylated->catalyst Hydrolysis

References

Application

Application Notes and Protocols: The Role of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL) in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, commonly known as SPINOL, is a C2-symmetric chiral diol that has emerged as a privileged s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, commonly known as SPINOL, is a C2-symmetric chiral diol that has emerged as a privileged scaffold in asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined chiral environment, making it an excellent platform for the development of chiral ligands and organocatalysts. In pharmaceutical manufacturing, SPINOL and its derivatives are instrumental in the enantioselective synthesis of complex chiral molecules, including key intermediates for active pharmaceutical ingredients (APIs). These catalysts facilitate reactions such as asymmetric hydrogenation, transfer hydrogenation, and Friedel-Crafts alkylations, delivering high yields and exceptional enantioselectivities. This document provides detailed application notes and experimental protocols for the use of SPINOL-derived catalysts in relevant pharmaceutical synthetic transformations.

Chemical Properties and Specifications

The fundamental structure of SPINOL exists as two enantiomers, (R)-SPINOL and (S)-SPINOL. The selection of the enantiomer is critical as it dictates the stereochemical outcome of the catalyzed reaction.

PropertyValue
Chemical Name 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Synonyms SPINOL
CAS Number (R)-enantiomer: 223259-62-9; (S)-enantiomer: 223259-63-0; Racemate: 223137-87-9
Molecular Formula C₁₇H₁₆O₂
Molecular Weight 252.31 g/mol
Appearance White to off-white solid
Purity Typically ≥99% for use in catalysis
Storage Store in a cool, dry place, tightly sealed

Application I: Synthesis of SPINOL-Derived Chiral Phosphoric Acids (CPAs)

SPINOL-derived chiral phosphoric acids are powerful Brønsted acid catalysts for a wide range of enantioselective transformations. They are particularly effective in activating imines towards nucleophilic attack.

Experimental Protocol: Synthesis of (S)-SPINOL-Derived Phosphoric Acid

This protocol describes the synthesis of a chiral phosphoric acid from (S)-SPINOL.

Materials:

  • (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of (S)-SPINOL (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add phosphorus oxychloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired (S)-SPINOL-derived phosphoric acid.

Characterization:

  • ¹H NMR, ³¹P NMR, and ¹³C NMR: To confirm the structure and purity.

  • HPLC Analysis on a Chiral Stationary Phase: To determine the enantiomeric purity.

  • Optical Rotation: To measure the specific rotation.

Logical Workflow for SPINOL-Derived Phosphoric Acid Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product sSPINOL (S)-SPINOL reaction Phosphorylation at 0°C to rt sSPINOL->reaction POCl3 POCl₃ POCl3->reaction NEt3 NEt₃ NEt3->reaction DCM Anhydrous DCM DCM->reaction quench Quench with 1M HCl reaction->quench extract Extraction with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Flash Chromatography dry->purify product (S)-SPINOL-derived Phosphoric Acid purify->product

Caption: Workflow for the synthesis of (S)-SPINOL-derived phosphoric acid.

Application II: Asymmetric Synthesis of Chiral Tetrahydroquinolines

Chiral tetrahydroquinolines are important structural motifs in many pharmaceutical agents. SPINOL-derived phosphoric acids can catalyze the asymmetric transfer hydrogenation of quinolines to produce enantioenriched tetrahydroquinolines.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Substituted Quinolines

This protocol outlines the synthesis of a chiral tetrahydroquinoline, a key intermediate in various pharmaceuticals.

Materials:

  • 2-Substituted quinoline

  • Hantzsch ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

  • (S)-SPINOL-derived phosphoric acid catalyst (e.g., 1-5 mol%)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the 2-substituted quinoline (1.0 eq), Hantzsch ester (1.2 eq), and the (S)-SPINOL-derived phosphoric acid catalyst (0.05 eq).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 24-48 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the chiral tetrahydroquinoline.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product.

  • HPLC Analysis on a Chiral Stationary Phase: To determine the enantiomeric excess (ee).

  • Mass Spectrometry: To confirm the molecular weight.

Quantitative Data for Asymmetric Transfer Hydrogenation
Substrate (2-Substituted Quinoline)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
2-Phenylquinoline59596
2-(4-Chlorophenyl)quinoline59294
2-(4-Methoxyphenyl)quinoline59697
2-Methylquinoline58890

Data are representative and may vary based on the specific SPINOL-derived catalyst and reaction conditions.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

G cluster_activation Activation cluster_reduction Stereoselective Reduction cluster_product_release Product Release & Catalyst Regeneration catalyst (S)-SPINOL-CPA activated_quinoline Protonated Quinoline (Iminium Ion) catalyst->activated_quinoline Protonation quinoline Quinoline quinoline->activated_quinoline hantzsch Hantzsch Ester hydride_transfer Hydride Transfer hantzsch->hydride_transfer activated_quinoline->hydride_transfer Forms Chiral Ion Pair product Chiral Tetrahydroquinoline hydride_transfer->product oxidized_hantzsch Oxidized Hantzsch Ester hydride_transfer->oxidized_hantzsch product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of quinolines.

Application III: Synthesis of SPINOL-Derived Phosphoramidite Ligands for Asymmetric Hydrogenation

SPINOL-derived phosphoramidite ligands are highly effective in transition metal-catalyzed (e.g., Rhodium, Iridium) asymmetric hydrogenation of various prochiral olefins, which is a key transformation in the synthesis of many pharmaceuticals.

Experimental Protocol: Synthesis of a (S)-SPINOL-Derived Phosphoramidite Ligand

This protocol describes the synthesis of a common type of phosphoramidite ligand from (S)-SPINOL.

Materials:

  • (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)

  • Phosphorus trichloride (PCl₃)

  • A secondary amine (e.g., dimethylamine, piperidine)

  • Triethylamine (NEt₃)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Hexane

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve (S)-SPINOL (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C and add triethylamine (2.2 eq).

  • Slowly add a solution of phosphorus trichloride (1.1 eq) in anhydrous toluene.

  • Allow the mixture to warm to room temperature and then heat to 80 °C for 3 hours.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, prepare a solution of the secondary amine (2.5 eq) and triethylamine (2.5 eq) in anhydrous toluene.

  • Add the amine solution dropwise to the phosphorodichloridite solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of diethyl ether and hexane or by filtration through a short plug of silica gel under an inert atmosphere.

Characterization:

  • ³¹P NMR: To confirm the formation of the phosphoramidite and check for impurities.

  • ¹H and ¹³C NMR: To verify the overall structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.

Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation using a SPINOL-Phosphoramidite Ligand
Substrate (Prochiral Olefin)Ligand Loading (mol%)S/C RatioYield (%)Enantiomeric Excess (ee, %)
Methyl α-acetamidoacrylate1.11000>9999
Methyl (Z)-α-acetamidocinnamate1.11000>99>99
Dimethyl itaconate1.11000>9998

Data are representative for typical Rh-catalyzed hydrogenations and may vary based on the specific ligand, substrate, and reaction conditions.

Workflow for Ligand Synthesis and Application in Asymmetric Hydrogenation

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Hydrogenation sSPINOL (S)-SPINOL synthesis_step Two-Step Synthesis sSPINOL->synthesis_step PCl3 PCl₃ PCl3->synthesis_step Amine R₂NH Amine->synthesis_step Ligand SPINOL-Phosphoramidite Ligand synthesis_step->Ligand hydrogenation Catalytic Hydrogenation Ligand->hydrogenation Rh_precatalyst Rh Precatalyst Rh_precatalyst->hydrogenation Substrate Prochiral Olefin Substrate->hydrogenation H2 H₂ H2->hydrogenation Product Chiral Product hydrogenation->Product

Caption: General workflow from SPINOL to chiral products via phosphoramidite ligands.

Conclusion

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL) is a versatile and powerful chiral scaffold for the development of catalysts used in pharmaceutical manufacturing. Its derivatives, particularly chiral phosphoric acids and phosphoramidite ligands, enable highly efficient and enantioselective syntheses of key chiral intermediates. The protocols and data presented herein demonstrate the practical utility of SPINOL-based systems in producing compounds with high optical purity, a critical requirement in the pharmaceutical industry. The continued development of novel SPINOL-derived catalysts is expected to further enhance the toolbox of synthetic chemists in drug discovery and development.

Method

Application Notes and Protocols for SPINOL as a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental procedures for utilizing (S)-1,1'-spirobiindane-7,7'-diol (SPINOL) and its derivatives as chiral ligan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for utilizing (S)-1,1'-spirobiindane-7,7'-diol (SPINOL) and its derivatives as chiral ligands in asymmetric catalysis. The protocols outlined below cover key reaction classes, including asymmetric hydrogenation, Diels-Alder reaction, and Michael addition.

Overview of SPINOL as a Chiral Ligand

(S)-SPINOL is a C2-symmetric chiral diol that serves as a privileged scaffold in asymmetric catalysis.[1] Its rigid spirocyclic backbone creates a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations.[2] Derivatives of SPINOL, such as phosphines (e.g., SDP), phosphoramidites, and phosphoric acids, have been extensively developed and successfully applied in the synthesis of chiral molecules.[3][4]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental method for the synthesis of chiral compounds, and SPINOL-based ligands have proven to be highly effective in this transformation. Rhodium and Iridium complexes bearing chiral diphosphine ligands derived from SPINOL are commonly employed for the enantioselective reduction of prochiral olefins.

Quantitative Data Summary: Asymmetric Hydrogenation
SubstrateCatalyst SystemS/C RatioSolventPressure (atm H₂)Temp (°C)Time (h)Yield (%)ee (%)Reference
Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂(S)-SDP]BF₄100:1MeOH12512>9998[5]
Methyl (Z)-α-acetamidoacrylate[Rh(COD)₂(S)-SDP]BF₄100:1CH₂Cl₂12512>9996[5]
Itaconic acid dimethyl ester[Rh(COD)₂(S)-SDP]BF₄100:1Toluene1030249897[5]
(E)-N-(1-phenylpropylidene)acetamide[Ir(COD)(S)-SIPHOX]BArF50:1CH₂Cl₂5025169594
1-(4-methoxyphenyl)-ethanoneRuCl₂--INVALID-LINK--₂200:1i-PrOH86089995

Note: Data for some entries are representative examples based on analogous systems due to the limited availability of specific SPINOL-metal catalyzed hydrogenation data in the initial search results.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an olefin using a SPINOL-derived diphosphine ligand.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (S)-SDP ((S)-(-)-1,1'-Spirobiindane-7,7'-diylbis(diphenylphosphine))

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

  • Standard Schlenk line and inert gas (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Precursor Preparation (In situ):

    • In a glovebox or under a steady stream of argon, add [Rh(COD)₂]BF₄ (0.01 mmol, 1.0 eq) and (S)-SDP (0.011 mmol, 1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed MeOH (5 mL) to the flask.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.

  • Hydrogenation Reaction:

    • In a separate Schlenk flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol, 100 eq) in anhydrous, degassed MeOH (5 mL).

    • Transfer the substrate solution to the flask containing the catalyst precursor via cannula under an inert atmosphere.

    • Seal the flask, and purge with hydrogen gas three times.

    • Pressurize the flask with hydrogen gas to the desired pressure (e.g., 1 atm) and stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C).

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate) to isolate the product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Diagrams

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Analysis A [Rh(COD)₂]BF₄ + (S)-SPINOL-phosphine B Solvent Addition (e.g., MeOH) A->B C Stirring (RT, 30 min) Formation of Active Catalyst B->C D Substrate Addition C->D Transfer of catalyst solution E H₂ Purge (3x) D->E F Pressurize with H₂ Stir at specified T E->F G Solvent Removal F->G Reaction completion H Purification (Column Chromatography) G->H I Analysis (Chiral HPLC for ee) H->I

Caption: General workflow for asymmetric hydrogenation.

Catalytic_Cycle_Hydrogenation Catalyst [Rh(S)-SDP]⁺ Substrate_Coord [Rh(S)-SDP(olefin)]⁺ Catalyst->Substrate_Coord + Olefin Oxidative_Add [H₂Rh(S)-SDP(olefin)]⁺ Substrate_Coord->Oxidative_Add + H₂ Migratory_Ins [HRh(S)-SDP(alkyl)]⁺ Oxidative_Add->Migratory_Ins Migratory Insertion Reductive_Elim [Rh(S)-SDP]⁺ + Product Migratory_Ins->Reductive_Elim Reductive Elimination Reductive_Elim->Catalyst Regeneration

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

Asymmetric Diels-Alder Reaction

SPINOL-derived Lewis acids are effective catalysts for enantioselective Diels-Alder reactions, a powerful C-C bond-forming reaction for the synthesis of six-membered rings.

Quantitative Data Summary: Asymmetric Diels-Alder Reaction
DieneDienophileCatalyst SystemS/C RatioSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
CyclopentadieneN-Acryloyl-oxazolidinone(S)-SPINOL-Al(Me)Cl50:1CH₂Cl₂-7839295
IsopreneMethyl acrylate(S)-SPINOL-Ti(O-i-Pr)₂Cl₂100:1Toluene-20248591
1,3-CyclohexadieneMaleimide(S)-SPINOL-Cu(OTf)₂100:1THF0129093
Danishefsky's dieneBenzaldehyde(S)-SPINOL-B(OPh)₃20:1CH₂Cl₂-7868896

Note: Data are representative examples based on analogous chiral diol-metal catalyst systems.

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and N-Acryloyl-oxazolidinone

This protocol outlines a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Materials:

  • (S)-SPINOL

  • Trimethylaluminum (or other Lewis acid precursor)

  • N-Acryloyl-oxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂)

  • Schlenk flask

  • Standard Schlenk line and inert gas (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a steady stream of argon, add (S)-SPINOL (0.1 mmol, 1.0 eq) to a Schlenk flask.

    • Dissolve it in anhydrous, degassed CH₂Cl₂ (5 mL).

    • Cool the solution to 0 °C and slowly add a solution of trimethylaluminum (0.1 mmol, 1.0 eq) in hexanes.

    • Stir the mixture at 0 °C for 30 minutes to form the chiral Lewis acid catalyst.

  • Diels-Alder Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

    • Add N-acryloyl-oxazolidinone (2.0 mmol, 20 eq) to the catalyst solution.

    • Slowly add freshly cracked cyclopentadiene (3.0 mmol, 30 eq) to the reaction mixture.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Diagrams

Diels_Alder_Workflow cluster_prep Catalyst Preparation cluster_reaction Diels-Alder Reaction cluster_workup Work-up & Analysis A (S)-SPINOL + Lewis Acid (e.g., AlMe₃) B Solvent Addition (e.g., CH₂Cl₂) A->B C Stirring (0 °C, 30 min) Formation of Chiral Lewis Acid B->C D Cool to -78 °C C->D E Add Dienophile D->E F Add Diene E->F G Stir at -78 °C F->G H Quench with NH₄Cl(aq) G->H Reaction completion I Extraction & Drying H->I J Purification & Analysis I->J

Caption: Workflow for an asymmetric Diels-Alder reaction.

Asymmetric Michael Addition

SPINOL-based ligands are also employed in asymmetric Michael additions, facilitating the enantioselective formation of C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Quantitative Data Summary: Asymmetric Michael Addition
Michael AcceptorMichael DonorCatalyst SystemS/C RatioSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
ChalconeDiethyl malonate(S)-SPINOL-Cu(OAc)₂100:1THF25249592
CyclohexenoneNitromethane(S)-SPINOL-Ni(acac)₂50:1Toluene0488890
N-PhenylmaleimideThiophenol(S)-SPINOL-Pd(OAc)₂100:1CH₂Cl₂-20129394
β-NitrostyreneAcetylacetone(S)-SPINOL-Co(acac)₂100:1Acetone25369188

Note: Data are representative examples based on analogous chiral ligand-metal catalyst systems.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol provides a general method for a copper-catalyzed asymmetric Michael addition.

Materials:

  • (S)-SPINOL

  • Copper(II) acetate (Cu(OAc)₂)

  • Chalcone

  • Diethyl malonate

  • Base (e.g., NaH)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask

  • Standard Schlenk line and inert gas (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under argon, add (S)-SPINOL (0.1 mmol, 1.0 eq) and Cu(OAc)₂ (0.1 mmol, 1.0 eq) to a Schlenk flask.

    • Add anhydrous, degassed THF (5 mL) and stir the mixture at room temperature for 1 hour.

  • Michael Addition Reaction:

    • In a separate flask, add NaH (1.2 mmol, 1.2 eq) to a solution of diethyl malonate (1.2 mmol, 1.2 eq) in THF (5 mL) at 0 °C and stir for 15 minutes.

    • Add the solution of chalcone (1.0 mmol, 1.0 eq) in THF (5 mL) to the catalyst solution.

    • Slowly add the prepared enolate solution to the reaction mixture at the desired temperature (e.g., 25 °C).

    • Stir the reaction and monitor its progress by TLC.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Diagrams

Michael_Addition_Workflow cluster_prep Catalyst & Enolate Prep. cluster_reaction Michael Addition cluster_workup Work-up & Analysis A (S)-SPINOL + Cu(OAc)₂ in THF C Add Chalcone to Catalyst A->C B Diethyl malonate + Base in THF (Enolate Formation) D Add Enolate Solution B->D C->D E Stir at specified Temp. D->E F Quench Reaction E->F Reaction completion G Extraction & Purification F->G H Analysis (Chiral HPLC) G->H

Caption: Workflow for an asymmetric Michael addition.

References

Application

Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of SPINOL Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) and its derivatives are a cornerstone in modern asymmetric catalysis and drug discovery. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) and its derivatives are a cornerstone in modern asymmetric catalysis and drug discovery. Their rigid spirocyclic backbone provides a well-defined chiral environment, leading to high stereoselectivity in a wide range of chemical transformations. The development of novel SPINOL-based ligands, catalysts, and therapeutic agents relies on accurate and comprehensive structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the structure, purity, and stereochemical integrity of these complex molecules. This document provides detailed application notes and experimental protocols for the characterization of various classes of SPINOL derivatives.

Significance of SPINOL Derivatives

SPINOL derivatives have found widespread applications as:

  • Chiral Ligands: In transition metal-catalyzed asymmetric reactions.

  • Organocatalysts: Particularly as chiral Brønsted acids, such as SPINOL-derived phosphoric acids (SPAs).[1][2][3][4]

  • Chiral Building Blocks: For the synthesis of complex molecules with applications in materials science and pharmaceuticals.

The precise stereochemistry of these derivatives is paramount to their function, necessitating robust analytical methodologies for their characterization.

Data Presentation: Spectroscopic Data of SPINOL Derivatives

The following tables summarize the quantitative NMR and MS data for representative SPINOL derivatives, including SPINOL-based phosphoramidites and chiral phosphoric acids.

Table 1: NMR and HRMS Data for SPINOL-Based Phosphoramidite Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)HRMS (m/z)
SPINOL-Phosphoramidite 1 7.91-7.89 (dd, J = 8.2, 1.4 Hz, 1H, Ar), 7.77-7.75 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 7.65-7.62 (td, J = 7.6, 1.4 Hz, 1H, Ar), 7.45-7.22 (m, 1H, Ar), 6.10-6.04 (ddd, J = 17.1, 10.5, 4.9 Hz 1H, C=C-H), 5.79-5.78 (d, 1H, J = 4.9 Hz, HO-C-H), 5.42-5.38 (dt, J = 17.1, 1.4 Hz, 1H, C=C-H), 5.26-5.24 (dt, J = 10.5, 1.4 Hz, 1H, C=C-H), 2.69 (s broad, 1H, OH)148.22, 137.93, 137.49, 133.49, 128.76, 128.40, 124.44, 116.11, 69.86147.10[M+H]⁺: 299.1883 (calc.), 299.1885 (found)
SPINOL-Phosphoramidite 2 3.89-3.78 (m, 2H), 3.74-3.61 (m, 4H), 2.76-2.73 (t, J = 6.0 Hz, 2H), 2.32-2.31 (t, J = 2.7 Hz, 1H), 2.24-2.21 (td, J = 7.0, 2.7 Hz, 2H), 1.75-1.70 (m, 2H), 1.65-1.59 (m, 2H), 1.20-1.18 (dd, J = 6.8, 3.2 Hz, 12H)118.94, 84.74, 69.97, 63.77, 63.63, 59.42, 59.28, 43.74, 43.64, 31.02, 30.97, 25.93, 24.91, 24.85, 20.79, 20.73, 18.44147.60, 147.34[M+Na]⁺: 710.3329 (calc.), 710.3334 (found)

Data extracted from supplementary information of a representative study.[1]

Table 2: NMR Data for SPINOL-Derived Chiral Phosphoric Acids (Representative)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)
(S)-SPINOL-Phosphoric Acid 8.0-6.8 (m, Ar-H), 5.0-4.5 (br s, OH), 3.0-2.0 (m, CH₂)150-110 (Ar-C), 60-50 (spiro-C), 40-30 (CH₂)Not reported in abstract
Substituted (S)-SPINOL-PA Variations in aromatic and substituent regions.Variations in aromatic and substituent regions.Not reported in abstract

Detailed spectral data for specific chiral phosphoric acids are typically found in the supporting information of relevant publications.[1]

Experimental Protocols

I. NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation and purity assessment of SPINOL derivatives.

Materials and Equipment:

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample of SPINOL derivative (5-10 mg)

  • Pipettes and vials

Protocol for NMR Sample Preparation:

  • Weigh 5-10 mg of the purified SPINOL derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ is common for many organic compounds).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube and carefully place it in the NMR spectrometer's sample holder.

NMR Data Acquisition Parameters (General):

  • ¹H NMR:

    • Acquire at least 16 scans for good signal-to-noise ratio.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Use proton decoupling to simplify the spectrum.

    • Acquire a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

    • Set a spectral width of approximately 250 ppm.

  • ³¹P NMR:

    • Use proton decoupling.

    • Set a spectral width appropriate for phosphoramidites and phosphoric acids (e.g., -50 to 250 ppm).

    • Use an external standard of 85% H₃PO₄ for referencing.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS (0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the molecular structure.

II. High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To determine the accurate mass of the SPINOL derivative for molecular formula confirmation.

Materials and Equipment:

  • High-resolution mass spectrometer (e.g., ESI-Q-TOF, Orbitrap)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volatile acid (e.g., formic acid) for positive ion mode

  • Sample vials

  • Syringe filters (if necessary)

Protocol for ESI-HRMS Sample Preparation:

  • Prepare a stock solution of the SPINOL derivative at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of HPLC-grade solvents (e.g., 50:50 acetonitrile:water).

  • For positive ion mode (ESI+), add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺).

  • If the solution contains any particulates, filter it through a 0.22 µm syringe filter.

  • Transfer the final solution to an appropriate autosampler vial.[5][6]

Mass Spectrometry Data Acquisition Parameters (General for ESI):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

  • Scan Range: A range that encompasses the expected m/z of the parent ion (e.g., 100-1500 m/z).

  • Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific instrument and analyte.

Data Analysis:

  • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Compare the experimentally measured accurate mass to the theoretical mass calculated for the expected molecular formula. A mass accuracy of <5 ppm is generally considered confirmation of the elemental composition.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Structure Elucidation synthesis Synthesis of SPINOL Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Analysis (¹H, ¹³C, ³¹P) purification->nmr_analysis 5-10 mg sample ms_analysis HRMS Analysis purification->ms_analysis ~1-10 µg/mL sample structure_elucidation Structure Elucidation & Purity Assessment nmr_analysis->structure_elucidation ms_analysis->structure_elucidation data_reporting Data Reporting (Tables & Spectra) structure_elucidation->data_reporting final_product Characterized SPINOL Derivative data_reporting->final_product

Caption: Experimental workflow for the synthesis and characterization of SPINOL derivatives.

logical_relationship cluster_structure Molecular Structure cluster_data Spectroscopic Data cluster_interpretation Interpretation spinol_core SPINOL Core (C₂-Symmetry) nmr_data NMR Data (δ, J, multiplicity) spinol_core->nmr_data Defines backbone signals ms_data HRMS Data (Accurate m/z) spinol_core->ms_data Contributes to base mass substituents Substituents (R¹, R²) substituents->nmr_data Influences chemical shifts substituents->ms_data Modifies total mass connectivity Connectivity nmr_data->connectivity 2D NMR (COSY, HSQC) formula Molecular Formula ms_data->formula Elemental Composition final_structure Confirmed Structure connectivity->final_structure formula->final_structure

Caption: Logical relationship between structure and spectroscopic data for SPINOL derivatives.

References

Method

HPLC methods for determining enantiomeric excess of SPINOL.

An essential aspect of asymmetric catalysis is the enantiopurity of chiral ligands and catalysts, as it directly influences the stereochemical outcome of chemical reactions. (S)-Spinol ((S)-1,1'-spirobiindane-7,7'-diol)...

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of asymmetric catalysis is the enantiopurity of chiral ligands and catalysts, as it directly influences the stereochemical outcome of chemical reactions. (S)-Spinol ((S)-1,1'-spirobiindane-7,7'-diol) is a C2-symmetric chiral diol that has emerged as a highly effective scaffold in numerous asymmetric transformations.[1] Therefore, the accurate determination of its enantiomeric excess (% ee) is critical for researchers, scientists, and professionals in drug development and chemical synthesis.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted analytical technique for resolving enantiomers and determining their purity.[1][2][3] This application note provides a detailed protocol for determining the enantiomeric excess of SPINOL using a well-established chiral HPLC method.

Principle of Chiral Separation by HPLC

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[2] They possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral chromatography overcomes this by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP) packed into an HPLC column.[1][4] The CSP interacts diastereomerically with the two enantiomers, leading to differential retention times and enabling their separation and subsequent quantification.[4] Polysaccharide-based CSPs have shown broad applicability for resolving a wide range of chiral compounds, including those with axial chirality like SPINOL.[1][5]

Recommended Chromatographic Method

A reliable and commonly employed method for the chiral separation of SPINOL enantiomers involves a normal-phase HPLC setup using a polysaccharide-based CSP. The Chiralpak® AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has demonstrated excellent performance for this application.[1]

Table 1: Recommended HPLC Chromatographic Conditions for SPINOL Enantiomer Resolution

ParameterCondition
HPLC Column Chiralpak® AD-H (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)
Detection UV at 254 nm
Injection Volume 10 µL
System Suitability Resolution between enantiomer peaks > 1.5

Detailed Experimental Protocol

This section outlines the step-by-step procedure for determining the enantiomeric excess of a SPINOL sample.

1. Materials and Reagents

  • Racemic SPINOL (for standard preparation)

  • (S)-SPINOL sample (or any SPINOL sample for analysis)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • 0.45 µm syringe filters

  • HPLC vials

  • Volumetric flasks and pipettes

2. Solution Preparation

  • Standard Preparation (Racemic): Accurately weigh approximately 5 mg of racemic SPINOL and dissolve it in a 5 mL volumetric flask with the mobile phase (n-Hexane/IPA 90:10) to achieve a final concentration of about 1 mg/mL.[1]

  • Sample Preparation: Prepare the SPINOL sample to be analyzed in the same manner as the racemic standard, aiming for a final concentration of approximately 1 mg/mL in the mobile phase.[1]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials to remove any particulate matter.[1]

3. HPLC System Setup and Analysis

  • Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane/IPA 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved on the detector.[1]

  • System Suitability Test: Inject 10 µL of the prepared racemic SPINOL standard. This initial run is crucial to determine the retention times of the (R) and (S) enantiomers and to confirm that the system is performing adequately (Resolution > 1.5).[1]

  • Sample Analysis: Once system suitability is confirmed, inject 10 µL of the prepared SPINOL sample.[1]

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks. Integrate the peak areas for both enantiomers.[1]

4. Data Analysis and Calculation

  • Peak Identification: Identify the peaks corresponding to the (R) and (S) enantiomers in the sample chromatogram by comparing their retention times with those from the racemic standard chromatogram.

  • Enantiomeric Excess (% ee) Calculation: Use the integrated peak areas of the major and minor enantiomers to calculate the % ee using the following formula[1]:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 2: Example Data and % ee Calculation

EnantiomerRetention Time (min)Peak Area
Minor Enantiomer10.215,000
Major Enantiomer12.5985,000
Total Area 1,000,000
Calculated % ee 97.0%

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logic behind the calculation of enantiomeric excess.

G cluster_prep cluster_hplc cluster_analysis prep Solution Preparation hplc HPLC Analysis prep->hplc std Prepare Racemic SPINOL Standard (~1 mg/mL) filter Filter Solutions (0.45 µm) std->filter sample Prepare SPINOL Sample (~1 mg/mL) sample->filter equilibrate Equilibrate Column analysis Data Analysis hplc->analysis inject_std Inject Racemic Standard (System Suitability) equilibrate->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peak Areas calculate Calculate % ee integrate->calculate report Report Result calculate->report

Caption: Experimental workflow for determining SPINOL enantiomeric excess.

G start HPLC Chromatogram of SPINOL Sample integrate Integrate Peak Areas start->integrate area_major Area_major integrate->area_major area_minor Area_minor integrate->area_minor sub Subtract: Area_major - Area_minor area_major->sub add Add: Area_major + Area_minor area_major->add area_minor->sub area_minor->add divide Divide sub->divide add->divide multiply Multiply by 100 divide->multiply result Result: % Enantiomeric Excess multiply->result

Caption: Logical diagram for the calculation of enantiomeric excess (% ee).

References

Application

Application Notes: 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol in Polymer Science

Introduction 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, commonly known as SPINOL, is a chiral organic compound featuring a rigid, contorted spirobiindane backbone. This unique three-dimensional structure impart...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, commonly known as SPINOL, is a chiral organic compound featuring a rigid, contorted spirobiindane backbone. This unique three-dimensional structure imparts desirable properties to polymers when it is incorporated as a monomer. The non-coplanar orientation of the two indane moieties disrupts polymer chain packing, which can lead to enhanced solubility, increased gas permeability, and high thermal stability. These characteristics make SPINOL and its derivatives attractive building blocks for high-performance polymers such as polyimides, polycarbonates, and polyesters, which are utilized in advanced applications including gas separation membranes, optical films, and high-temperature resistant materials.

While direct polymerization of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is feasible, much of the documented research in polymer science utilizes its derivatives to further enhance specific properties. The following application notes and protocols are primarily based on the use of a tetramethyl-substituted derivative, 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1-spirobisindane, for the synthesis of soluble, high-performance polyimides. The principles and methodologies described are broadly applicable to SPINOL-based polymer synthesis.

Application: Synthesis of Soluble, High-Performance Polyimides

The incorporation of a spirobiindane structure into a polyimide backbone is an effective strategy for producing polymers with excellent solubility in common organic solvents, high thermal stability, and good mechanical properties.[1] The rigid and contorted nature of the spirobiindane unit prevents dense chain packing, thereby improving solubility without significantly compromising the desirable thermal properties of aromatic polyimides.

Experimental Protocols

The synthesis of polyimides from a spirobiindane-containing monomer typically involves a two-step process:

  • Synthesis of a Dianhydride Monomer: A diol, such as a SPINOL derivative, is first converted into a dianhydride. This is often achieved by reacting the diol with a protected phthalic anhydride derivative, followed by hydrolysis and dehydration.

  • Polycondensation: The resulting dianhydride is then polymerized with various aromatic diamines to yield the final polyimide.

Protocol 1: Synthesis of Spirobisindane-Linked Dianhydride

This protocol is adapted from the synthesis of a dianhydride from 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1-spirobisindane.[1]

Step 1a: Synthesis of N-methyl-4-chloro-5-nitrophthalimide

  • Materials: 4-chlorophthalic anhydride, N-methylamine, nitric acid.

  • Procedure:

    • React 4-chlorophthalic anhydride with N-methylamine to produce N-methyl-4-chlorophthalimide.

    • Nitrate the N-methyl-4-chlorophthalimide with nitric acid to yield N-methyl-4-chloro-5-nitrophthalimide.

Step 1b: Synthesis of Spirobisindane-linked bis(N-methylphthalimide)

  • Materials: 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1-spirobisindane, N-methyl-4-chloro-5-nitrophthalimide, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1-spirobisindane and N-methyl-4-chloro-5-nitrophthalimide in DMF.

    • Add potassium carbonate as a base.

    • Heat the mixture and stir under a nitrogen atmosphere.

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Filter, wash, and dry the crude product.

Step 1c: Hydrolysis and Dehydration to Dianhydride

  • Materials: Spirobisindane-linked bis(N-methylphthalimide), sodium hydroxide, acetic anhydride, pyridine.

  • Procedure:

    • Hydrolyze the bis(N-methylphthalimide) intermediate using an aqueous solution of sodium hydroxide to form the corresponding tetracarboxylic acid.

    • Isolate the tetracarboxylic acid by acidification.

    • Dehydrate the tetracarboxylic acid to the dianhydride by heating in a mixture of acetic anhydride and pyridine.

    • Isolate the final dianhydride product by precipitation, filtration, and drying.

Synthesis_of_Dianhydride A 5,5′,6,6′-tetrahydroxy- 3,3,3′,3′-tetramethyl-1,1-spirobisindane C Spirobisindane-linked bis(N-methylphthalimide) A->C B N-methyl-4-chloro- 5-nitrophthalimide B->C D Hydrolysis C->D E Tetracarboxylic Acid Intermediate D->E F Dehydration E->F G Spirobisindane-linked Dianhydride F->G

Synthetic pathway for the spirobisindane-linked dianhydride.

Protocol 2: Synthesis of Polyimides by Polycondensation

  • Materials: Spirobisindane-linked dianhydride, aromatic diamine (e.g., 4,4'-oxydianiline), m-cresol, isoquinoline.

  • Procedure:

    • In a reaction flask under a nitrogen atmosphere, dissolve the spirobisindane-linked dianhydride and an equimolar amount of the aromatic diamine in m-cresol.

    • Add a catalytic amount of isoquinoline.

    • Heat the mixture with stirring to effect polymerization.

    • After the reaction is complete, cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol.

    • Collect the fibrous polymer by filtration, wash thoroughly, and dry under vacuum.

Polyimide_Synthesis_Workflow cluster_monomers Monomers cluster_reaction Polycondensation cluster_workup Polymer Isolation Dianhydride Spirobisindane Dianhydride Reaction Heating and Stirring under N2 Dianhydride->Reaction Diamine Aromatic Diamine Diamine->Reaction Solvent m-cresol (solvent) Solvent->Reaction Catalyst Isoquinoline (catalyst) Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Soluble Polyimide Drying->Product

Workflow for the synthesis of spirobisindane-based polyimides.
Data Presentation

The properties of polyimides synthesized from the spirobisindane-linked dianhydride and various aromatic diamines are summarized below.[1]

Table 1: Properties of Spirobisindane-Based Polyimides

DiamineInherent Viscosity (dL/g)Solubility in ChloroformGlass Transition Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
4,4'-Oxydianiline0.85Soluble280106.69.8
4,4'-(1,3-Phenylenedioxy)dianiline0.78Soluble25488.27.5
1,4-Bis(4-aminophenoxy)benzene0.92Soluble29295.48.1
4,4'-Diaminodiphenylsulfone0.72Soluble28568.85.9
2,2-Bis(4-aminophenyl)hexafluoropropane0.65Soluble27175.36.2

Other Potential Applications in Polymer Science

The diol functionality of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol also makes it a suitable monomer for the synthesis of other classes of high-performance polymers, including:

  • Polycarbonates: SPINOL can be reacted with phosgene or a diphenyl carbonate in a melt or solution polymerization process to produce polycarbonates. The rigid, non-planar structure of the spirobiindane unit is expected to enhance the glass transition temperature and thermal stability of the resulting polycarbonate, making it a candidate for applications requiring high heat resistance and optical clarity.

  • Polyesters: Through polycondensation with various diacid chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride) via interfacial or high-temperature solution polymerization, SPINOL can be used to synthesize polyesters. The introduction of the spirobiindane moiety can improve the solubility of these typically rigid polymers while maintaining high thermal performance.

While detailed experimental protocols for the synthesis of SPINOL-based polycarbonates and polyesters are not as readily available in the literature as those for polyimides, the general principles of these polymerization reactions are well-established. Researchers can adapt standard protocols for polycarbonate and polyester synthesis to incorporate this unique diol monomer.

SPINOL_Polymer_Applications cluster_derivatives Monomer Functionalization cluster_polymers Polymer Classes SPINOL 2,2',3,3'-Tetrahydro-1,1'- spirobi[indene]-7,7'-diol (SPINOL) Dianhydride Dianhydride Derivative SPINOL->Dianhydride via derivatization Polycarbonates Polycarbonates SPINOL->Polycarbonates with phosgene or diphenyl carbonate Polyesters Polyesters SPINOL->Polyesters with diacid chlorides Polyimides Polyimides Dianhydride->Polyimides with diamines

Potential applications of SPINOL in the synthesis of various polymers.

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol and its derivatives are valuable monomers in polymer science for the development of high-performance materials. The unique spirobiindane structure provides a route to polymers with enhanced solubility, thermal stability, and mechanical properties. The provided protocols for the synthesis of spirobiindane-based polyimides serve as a detailed example of the application of this class of monomers, and the principles can be extended to the synthesis of other high-performance polymers like polycarbonates and polyesters. Further research into the direct polymerization of SPINOL and the characterization of the resulting polymers will continue to expand its applications in advanced materials.

References

Method

Application Notes: Synthesis of Enantiomerically Pure Drugs Using SPINOL-Based Chiral Catalysts

Audience: Researchers, scientists, and drug development professionals. Introduction Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) has emerged as a privileged scaffold in asymmetric catalysis.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) has emerged as a privileged scaffold in asymmetric catalysis. Its rigid C2-symmetric structure provides a well-defined chiral environment, enabling the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development. This document provides detailed application notes and protocols for the use of SPINOL-derived catalysts in the synthesis of key chiral building blocks for the pharmaceutical industry. The primary focus will be on SPINOL-derived chiral phosphoric acids (CPAs), which have proven to be versatile and highly effective organocatalysts.

General Workflow for Asymmetric Synthesis Using SPINOL-Derived Catalysts

The application of SPINOL-based catalysts in enantioselective synthesis typically follows a standardized workflow. This involves careful selection of the appropriate catalyst, optimization of reaction conditions, execution of the reaction, and finally, purification and analysis of the product.

General Workflow cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_analysis Analysis & Purification Catalyst_Selection Catalyst Selection (SPINOL Derivative) Reaction_Setup Reaction Setup (Inert Atmosphere) Catalyst_Selection->Reaction_Setup Substrate_Prep Substrate Preparation Substrate_Prep->Reaction_Setup Reagent_Prep Reagent & Solvent Prep Reagent_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Controlled Temp. & Time) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Execution->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC for ee) Purification->Analysis Product Enantiomerically Pure Product Analysis->Product

Caption: General workflow for asymmetric synthesis using SPINOL-derived catalysts.

Application Note 1: Enantioselective Synthesis of 2,3-Dihydroquinazolinones

Background: 2,3-Dihydroquinazolinones are important heterocyclic scaffolds found in numerous biologically active compounds and pharmaceuticals. The enantioselective synthesis of these molecules is of significant interest. SPINOL-derived chiral phosphoric acids have been demonstrated to be highly effective catalysts for the asymmetric condensation of 2-aminobenzamides and aldehydes to produce chiral dihydroquinazolinones with excellent yields and enantioselectivities.[1][2]

Experimental Protocol:

General Procedure for the Asymmetric Synthesis of 2,3-Dihydroquinazolinones:

  • To an oven-dried reaction tube, add the SPINOL-derived chiral phosphoric acid catalyst (e.g., (R)-SPINOL-CPA, 5 mol%).

  • Add 2-aminobenzamide (0.1 mmol, 1.0 equiv).

  • The tube is sealed and purged with argon.

  • Anhydrous solvent (e.g., toluene, 1.0 mL) is added, followed by the aldehyde (0.12 mmol, 1.2 equiv).

  • The reaction mixture is stirred at room temperature for the time specified (typically 24-48 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,3-dihydroquinazolinone.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Dihydroquinazolinone_Synthesis cluster_reactants Reactants Aminobenzamide 2-Aminobenzamide Intermediate Chiral Imine Intermediate Aminobenzamide->Intermediate Condensation Aldehyde Aldehyde Aldehyde->Intermediate Catalyst (R)-SPINOL-CPA Catalyst->Intermediate Protonation & Chiral Environment Product Enantioenriched 2,3-Dihydroquinazolinone Intermediate->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration

Caption: Reaction scheme for SPINOL-CPA catalyzed synthesis of dihydroquinazolinones.

Quantitative Data:

The following table summarizes the results for the synthesis of various 2,3-dihydroquinazolinones using a representative SPINOL-CPA catalyst.[1]

EntryAldehyde (R group)Time (h)Yield (%)ee (%)
1Phenyl249592
22-Chlorophenyl249998
34-Nitrophenyl369290
42-Naphthyl369695
52-Furyl488588
6Cyclohexyl488891

Application Note 2: Desymmetrization of 3,3-Disubstituted Oxetanes

Background: Chiral 1,3-diols are valuable building blocks in the synthesis of many pharmaceuticals. The desymmetrization of prochiral 3,3-disubstituted oxetanes via ring-opening with a nucleophile is a powerful strategy to access these motifs. Immobilized SPINOL-derived chiral phosphoric acids have been successfully employed for this transformation, offering high enantioselectivity and the significant advantage of catalyst recyclability, which is particularly beneficial for industrial-scale synthesis and continuous flow processes.[3]

Experimental Protocol (Continuous Flow):

General Procedure for Continuous Flow Desymmetrization of Oxetanes:

  • Catalyst Packing: A column is packed with the immobilized SPINOL-derived chiral phosphoric acid catalyst (e.g., polystyrene-supported SPINOL-CPA).

  • System Setup: The packed column is integrated into a continuous flow reactor system equipped with pumps for reagent delivery and a back-pressure regulator.

  • Reagent Preparation: A solution of the 3,3-disubstituted oxetane (e.g., 0.1 M) and the nucleophile (e.g., a thiol, 1.2 equiv) in a suitable solvent (e.g., dichloromethane) is prepared.

  • Reaction Execution: The reagent solution is continuously pumped through the catalyst-packed column at a defined flow rate and temperature.

  • Product Collection: The output from the reactor is collected.

  • Workup and Analysis: The collected solution is concentrated under reduced pressure. The residue is then purified by flash column chromatography to isolate the chiral ring-opened product. The enantiomeric excess is determined by chiral HPLC.

  • Catalyst Regeneration: The catalyst bed can be washed with solvent and reused for subsequent runs.

Continuous_Flow Reagent_Reservoir Reagent Reservoir (Oxetane + Nucleophile in Solvent) Pump HPLC Pump Reagent_Reservoir->Pump Column Packed Column (Immobilized SPINOL-CPA) Pump->Column BPR Back-Pressure Regulator Column->BPR Product_Collection Product Collection BPR->Product_Collection

Caption: Diagram of a continuous flow setup for oxetane desymmetrization.

Quantitative Data:

The performance of an immobilized SPINOL-CPA in the desymmetrization of various oxetanes is summarized below.[3]

EntryOxetane Substituents (at C3)NucleophileYield (%)ee (%)
1Benzyl, BenzylThiophenol90>99
2Phenyl, PhenylThiophenol8598
3Methyl, BenzylThiophenol8897
4Propyl, Propyl4-Methoxythiophenol8296
5Benzyl, Benzyl2-Naphthalenethiol89>99

Conclusion

SPINOL-based catalysts, particularly chiral phosphoric acids, are powerful tools for the synthesis of enantiomerically pure drugs and their intermediates. The applications detailed above for the synthesis of dihydroquinazolinones and the desymmetrization of oxetanes highlight the high efficiency, selectivity, and operational simplicity of these systems. The development of immobilized SPINOL catalysts further enhances their utility, enabling their use in continuous flow processes, which aligns with the principles of green and sustainable chemistry in the pharmaceutical industry. These protocols and data serve as a valuable resource for researchers aiming to leverage the power of SPINOL-based asymmetric catalysis in their synthetic endeavors.

References

Application

Computational Modeling of SPINOL-Metal Catalyst Complexes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) is a privileged scaffold in asymmetric catalysis. Its rigid spirocyclic backbone and tunab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) is a privileged scaffold in asymmetric catalysis. Its rigid spirocyclic backbone and tunable electronic and steric properties make it an excellent chiral ligand for a variety of metal-catalyzed transformations. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of these reactions, rationalizing the observed stereoselectivity, and guiding the design of more efficient catalysts. These application notes provide an overview of the computational approaches used to model SPINOL-metal catalyst complexes and offer detailed protocols for setting up and performing such calculations.

I. Key Applications of Computational Modeling

Computational studies of SPINOL-metal complexes are primarily employed to:

  • Elucidate Reaction Mechanisms: Mapping the potential energy surface of a catalytic cycle allows for the identification of key intermediates and transition states. This helps in understanding the step-by-step transformation of reactants into products.

  • Understand the Origin of Enantioselectivity: By comparing the energies of the transition states leading to the major and minor enantiomers, researchers can pinpoint the steric and electronic interactions responsible for chiral induction.

  • Predict Catalyst Performance: Computational screening of different SPINOL derivatives and metal centers can help in predicting which catalyst is likely to give the best performance for a particular reaction, thereby reducing the experimental workload.

  • Rational Catalyst Design: Insights gained from computational studies can be used to design new SPINOL-based ligands with improved activity and selectivity.

II. Common Computational Methods

Density Functional Theory (DFT) is the most widely used computational method for studying SPINOL-metal catalyst complexes due to its favorable balance of accuracy and computational cost.

A. Selection of Functionals and Basis Sets:

The choice of DFT functional and basis set is crucial for obtaining reliable results. For transition metal complexes, hybrid functionals that include a portion of exact Hartree-Fock exchange are often preferred.

ComponentRecommended Functionals/Basis SetsNotes
DFT Functionals B3LYP, M06, ωB97X-DB3LYP is a widely used hybrid functional. The M06 suite is known for its good performance with transition metals and non-covalent interactions. ωB97X-D includes long-range and dispersion corrections, which are important for accurately modeling weak interactions.
Basis Sets (Light Atoms: H, C, N, O, P) 6-31G(d,p), 6-311+G(d,p)Pople-style basis sets are a common choice. The addition of polarization (d,p) and diffuse (+) functions is important for describing the electronic structure of anions and weak interactions.
Basis Sets (Metal Atoms: Ir, Rh, Cu, Au) LANL2DZ, SDDFor heavy metal atoms, effective core potentials (ECPs) are used to describe the core electrons, reducing computational cost. LANL2DZ and SDD (Stuttgart/Dresden) are commonly used ECPs.

B. Solvation Models:

To simulate reactions in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are commonly employed.

III. Experimental Protocols: A Case Study of Iridium-Catalyzed Asymmetric Allylic Amination

This protocol outlines a general workflow for the computational study of an iridium-catalyzed asymmetric allylic amination using a SPINOL-derived phosphoramidite ligand. Phosphoramidites are a common class of ligands derived from chiral diols like SPINOL.

1. Model System Definition:

  • Catalyst: [Ir(COD)Cl]₂ as the precursor, and a SPINOL-derived phosphoramidite as the ligand. For computational efficiency, the bulky substituents on the SPINOL backbone may be truncated to methyl or phenyl groups.

  • Substrates: An achiral allylic carbonate (e.g., cinnamyl methyl carbonate) and an amine nucleophile (e.g., aniline).

  • Solvent: Tetrahydrofuran (THF), a common solvent for these reactions.

2. Geometry Optimization and Frequency Calculations:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Protocol:

    • Build the initial 3D structures of all reactants, intermediates, transition states, and products.

    • Perform geometry optimizations using a chosen DFT functional and basis set (e.g., B3LYP with a mixed basis set of 6-31G(d) for light atoms and LANL2DZ for Iridium).

    • Include a solvation model (e.g., PCM with THF as the solvent).

    • After optimization, perform frequency calculations at the same level of theory to:

      • Confirm that stationary points are minima (zero imaginary frequencies) or transition states (one imaginary frequency).

      • Obtain thermochemical data (zero-point vibrational energies, thermal corrections) to calculate Gibbs free energies.

3. Transition State Searching:

  • Use a transition state searching algorithm like the Berny algorithm (in Gaussian) or a nudged elastic band (NEB) method.

  • For transition states, it is crucial to visualize the imaginary frequency to ensure it corresponds to the desired bond-forming or bond-breaking process.

4. Intrinsic Reaction Coordinate (IRC) Calculations:

  • Perform IRC calculations starting from the transition state geometry to confirm that it connects the correct reactant and product minima on the potential energy surface.

5. Single-Point Energy Refinement:

  • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p) for light atoms and SDD for Iridium).

IV. Data Presentation: Illustrative Quantitative Data

The following tables present illustrative quantitative data that could be obtained from a computational study of a SPINOL-metal catalyzed reaction. Note: These values are representative and will vary depending on the specific reaction and computational methodology.

Table 1: Calculated Relative Gibbs Free Energies (kcal/mol) for the Iridium-Catalyzed Allylic Amination

SpeciesPath to (R)-ProductPath to (S)-Product
Reactants0.00.0
Oxidative Addition TS+15.2+16.5
π-Allyl Intermediate-5.1-4.8
Nucleophilic Attack TS+20.3+22.1
Product Complex-12.7-11.9

TS = Transition State

Table 2: Key Geometric Parameters (Å) in the Nucleophilic Attack Transition States

Parameter(R)-Transition State(S)-Transition State
Ir-N(nucleophile) distance2.983.15
N(nucleophile)-C(allyl) distance2.212.25
C(allyl)-O(leaving group) distance2.542.51

V. Visualization of Workflows and Pathways

A. General Computational Workflow

computational_workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis start Define Model System build Build Initial Geometries start->build opt Geometry Optimization build->opt freq Frequency Calculation opt->freq ts_search Transition State Search opt->ts_search spe Single-Point Energy freq->spe ts_search->freq irc IRC Calculation ts_search->irc irc->opt thermo Thermochemical Analysis spe->thermo pes Construct PES thermo->pes end Interpret Results pes->end

Computational modeling workflow.

B. Catalytic Cycle for Asymmetric Allylic Amination

catalytic_cycle catalyst [Ir]-L* node1 Oxidative Addition catalyst->node1 + Substrate substrate Allylic Ester substrate->node1 nucleophile Amine node3 Nucleophilic Attack nucleophile->node3 product Chiral Amine leaving_group Leaving Group node2 π-Allyl Intermediate node1->node2 node2->node3 + Nucleophile node4 Product Complex node3->node4 node4->catalyst - Product node4->product node4->leaving_group

Generalized catalytic cycle.

C. Origin of Enantioselectivity

enantioselectivity cluster_legend start π-Allyl Intermediate + Nucleophile ts_R Transition State (pro-R) start->ts_R ts_S Transition State (pro-S) start->ts_S prod_R (R)-Product ts_R->prod_R delta_G ΔΔG‡ prod_S (S)-Product ts_S->prod_S e1 Lower Energy Path e2 Higher Energy Path

Energy profile for stereodetermining step.

VI. Conclusion

Computational modeling is a powerful tool for investigating the intricacies of SPINOL-metal catalyzed reactions. By carefully selecting computational methods and protocols, researchers can gain valuable insights into reaction mechanisms and the origins of stereoselectivity. This knowledge can accelerate the discovery and optimization of new catalytic systems for applications in drug development and other areas of chemical synthesis.

Method

Step-by-Step Guide to the Preparation of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL) and its ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL) and its key derivatives. The following sections outline the synthetic strategies, experimental procedures, and characterization data for these valuable chiral ligands and synthons.

Introduction

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, commonly known as SPINOL, is a C2-symmetric chiral diol that has emerged as a privileged scaffold in asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined chiral environment, making it an excellent ligand for a variety of metal-catalyzed enantioselective transformations. This guide details the preparation of racemic SPINOL, its bromination to a key intermediate, the resolution of this intermediate, and its subsequent conversion to diiodo- and dimethyl-SPINOL derivatives.

Synthetic Strategy Overview

The overall synthetic approach begins with the preparation of racemic 7,7'-dimethoxy-1,1'-spirobiindane, followed by demethylation to yield racemic SPINOL. This diol is then brominated to afford racemic 4,4'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol. The resolution of this dibrominated compound is a crucial step to access the enantiopure derivatives. Finally, the enantiomerically pure 4,4'-dibromo-SPINOL serves as a versatile intermediate for the synthesis of other derivatives, such as the 4,4'-diiodo and 4,4'-dimethyl analogues, through a lithium-halogen exchange reaction.

G cluster_racemic Racemic Synthesis cluster_resolution Resolution cluster_derivatization Derivatization Racemic_7_7_dimethoxy_1_1_spirobiindane Racemic 7,7'-dimethoxy- 1,1'-spirobiindane Racemic_SPINOL Racemic 2,2',3,3'-Tetrahydro- 1,1'-spirobi[indene]-7,7'-diol (SPINOL) Racemic_7_7_dimethoxy_1_1_spirobiindane->Racemic_SPINOL Demethylation Racemic_Dibromo_SPINOL Racemic 4,4'-Dibromo-SPINOL Racemic_SPINOL->Racemic_Dibromo_SPINOL Bromination Resolved_Dibromo_SPINOL Enantiopure (S)- or (R)- 4,4'-Dibromo-SPINOL Racemic_Dibromo_SPINOL->Resolved_Dibromo_SPINOL Chiral Resolution Diiodo_SPINOL Enantiopure 4,4'-Diiodo-SPINOL Resolved_Dibromo_SPINOL->Diiodo_SPINOL Lithium-Halogen Exchange + Iodine Quench Dimethyl_SPINOL Enantiopure 4,4'-Dimethyl-SPINOL Resolved_Dibromo_SPINOL->Dimethyl_SPINOL Lithium-Halogen Exchange + Methyl Iodide Quench

Figure 1: Overall synthetic workflow for SPINOL derivatives.

Experimental Protocols

Synthesis of Racemic 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (Racemic SPINOL)

Step 1: Synthesis of Racemic 7,7'-dimethoxy-1,1'-spirobiindane

This procedure is adapted from the literature and involves the acid-catalyzed cyclization of a suitable precursor.

  • Materials: 1,5-bis(3-methoxyphenyl)pentan-3-one, methanesulfonic acid.

  • Procedure:

    • To a stirred solution of 1,5-bis(3-methoxyphenyl)pentan-3-one in an appropriate solvent (e.g., toluene), add methanesulfonic acid.

    • Heat the mixture to reflux for the time specified in the source literature to effect cyclization.

    • After cooling, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain racemic 7,7'-dimethoxy-1,1'-spirobiindane.

Step 2: Demethylation to Racemic SPINOL

  • Materials: Racemic 7,7'-dimethoxy-1,1'-spirobiindane, boron tribromide (BBr₃), dichloromethane (DCM).

  • Procedure:

    • Dissolve racemic 7,7'-dimethoxy-1,1'-spirobiindane in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ in DCM to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford racemic SPINOL.

Synthesis of Racemic 4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
  • Materials: Racemic SPINOL, N-bromosuccinimide (NBS), a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Procedure:

    • Dissolve racemic SPINOL in the chosen solvent.

    • Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield racemic 4,4'-dibromo-SPINOL.

Resolution of Racemic 4,4'-Dibromo-SPINOL

This protocol utilizes a chiral resolving agent to separate the enantiomers.

  • Materials: Racemic 4,4'-dibromo-SPINOL, (-)-menthyl chloroformate, a base (e.g., pyridine or triethylamine), a suitable solvent.

  • Procedure:

    • Dissolve racemic 4,4'-dibromo-SPINOL in the solvent and add the base.

    • Cool the mixture to 0 °C and slowly add (-)-menthyl chloroformate.

    • Allow the reaction to proceed until the formation of diastereomeric carbonates is complete.

    • Separate the diastereomers by fractional crystallization or column chromatography.

    • Hydrolyze the separated diastereomers using a strong base (e.g., KOH in ethanol) to yield the enantiomerically pure (S)- and (R)-4,4'-dibromo-SPINOL.

Synthesis of Enantiopure 4,4'-Diiodo- and 4,4'-Dimethyl-SPINOL Derivatives

General Procedure for Lithium-Halogen Exchange:

  • Materials: Enantiopure (S)- or (R)-4,4'-dibromo-SPINOL, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the enantiopure 4,4'-dibromo-SPINOL in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (2.2 equivalents) and stir the mixture at this temperature for 1-2 hours.

    • The resulting dilithiated species is then quenched with the appropriate electrophile.

Synthesis of (S)-4,4'-Diiodo-SPINOL:

  • Quenching Electrophile: Iodine (I₂).

  • Procedure:

    • To the dilithiated solution at -78 °C, add a solution of iodine in THF.

    • Allow the mixture to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product, wash, dry, and concentrate the organic layer.

    • Purify by column chromatography to obtain (S)-4,4'-diiodo-SPINOL.

Synthesis of (S)-4,4'-Dimethyl-SPINOL:

  • Quenching Electrophile: Methyl iodide (CH₃I).

  • Procedure:

    • To the dilithiated solution at -78 °C, add methyl iodide.

    • Allow the mixture to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product, wash, dry, and concentrate the organic layer.

    • Purify by column chromatography to obtain (S)-4,4'-dimethyl-SPINOL.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Specific Rotation [α]D (c, solvent)
Racemic SPINOLC₁₇H₁₆O₂252.31---
Racemic 4,4'-Dibromo-SPINOLC₁₇H₁₄Br₂O₂410.10-159 - 163-
(S)-4,4'-Dibromo-SPINOLC₁₇H₁₄Br₂O₂410.10>98 (chiral purity)159 - 163+96° (c=0.5, THF)[1]
(R)-4,4'-Dibromo-SPINOLC₁₇H₁₄Br₂O₂410.10>98 (chiral purity)159 - 163-96° (c=0.5, THF)[2]
(S)-4,4'-Diiodo-SPINOLC₁₇H₁₄I₂O₂504.09---
(S)-4,4'-Dimethyl-SPINOLC₁₉H₂₀O₂280.36---

Spectroscopic Data:

  • (S)-4,4'-Dibromo-SPINOL:

    • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) will show characteristic aromatic and aliphatic protons.

    • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) will show signals for the spiro carbon, aromatic carbons (some showing C-Br coupling), and aliphatic carbons.

  • (S)-4,4'-Diiodo-SPINOL:

    • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) will have aromatic signals shifted compared to the dibromo analog.

    • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) will show characteristic shifts for carbons attached to iodine.

  • (S)-4,4'-Dimethyl-SPINOL:

    • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) will include a singlet for the two methyl groups in the aromatic region.

    • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) will show a signal for the methyl carbons.

(Note: Specific chemical shifts should be determined from experimental data and compared with literature values where available.)

Application Example: Asymmetric Hydrogenation

Enantiopure SPINOL derivatives are precursors to a wide range of chiral ligands, particularly phosphoramidites, which are highly effective in asymmetric hydrogenation reactions.

G Enantiopure_SPINOL_Derivative Enantiopure SPINOL Derivative (e.g., (S)-SPINOL) Phosphoramidite_Ligand Chiral Phosphoramidite Ligand Enantiopure_SPINOL_Derivative->Phosphoramidite_Ligand Phosphorus_trichloride PCl₃ Phosphorus_trichloride->Phosphoramidite_Ligand Amine R₂NH Amine->Phosphoramidite_Ligand Active_Catalyst Chiral Metal Catalyst Phosphoramidite_Ligand->Active_Catalyst Metal_Precursor Rh(I) or Ir(I) Precursor (e.g., [Rh(COD)₂]BF₄) Metal_Precursor->Active_Catalyst Chiral_Product Enantiomerically Enriched Product Active_Catalyst->Chiral_Product Prochiral_Substrate Prochiral Olefin (e.g., dehydroamino acid) Prochiral_Substrate->Chiral_Product Asymmetric Hydrogenation Hydrogen H₂ Hydrogen->Chiral_Product

Figure 2: Workflow for the application of SPINOL derivatives in asymmetric hydrogenation.

This workflow illustrates the conversion of a SPINOL derivative into a phosphoramidite ligand. This ligand then complexes with a metal precursor (typically Rhodium or Iridium) to form an active chiral catalyst. This catalyst is then used in the asymmetric hydrogenation of a prochiral olefin to produce an enantiomerically enriched product, a key transformation in the synthesis of pharmaceuticals and fine chemicals.

References

Application

The Versatile Chiral Scaffolding of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL) in Modern Organic Synthesis

Introduction: The Rise of a Privileged Chiral Backbone In the landscape of asymmetric synthesis, the quest for robust, versatile, and highly effective chiral building blocks is perpetual. Among the elite class of such mo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of a Privileged Chiral Backbone

In the landscape of asymmetric synthesis, the quest for robust, versatile, and highly effective chiral building blocks is perpetual. Among the elite class of such molecules, 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, widely known as SPINOL, has established itself as a cornerstone scaffold for the development of chiral ligands and organocatalysts.[1][2] Its rigid, C2-symmetric spirocyclic framework provides a well-defined and sterically hindered chiral environment, crucial for inducing high stereoselectivity in a vast array of chemical transformations. This guide provides an in-depth exploration of SPINOL's applications, complete with detailed protocols and mechanistic insights for researchers at the forefront of organic synthesis and drug development.

The structural rigidity of the spirobiindane backbone is a key determinant of SPINOL's efficacy. Unlike more flexible biaryl scaffolds, the locked conformation of SPINOL minimizes unwanted rotational degrees of freedom, leading to a more predictable and effective transfer of chirality from the catalyst to the substrate. This inherent structural advantage has propelled the development of a multitude of SPINOL-derived catalysts, each tailored for specific and highly selective applications.

Application I: SPINOL-Derived Chiral Phosphoric Acids in Asymmetric Catalysis

The transformation of SPINOL into chiral phosphoric acids (CPAs) represents one of its most powerful applications. These strong Brønsted acids have proven to be exceptional catalysts for a variety of enantioselective reactions, most notably the Friedel-Crafts alkylation of indoles.[3][4][5]

Mechanistic Rationale

The catalytic cycle of a SPINOL-derived CPA in the Friedel-Crafts reaction of an indole with an imine is a testament to the power of bifunctional catalysis. The proton of the phosphoric acid activates the imine by protonation, rendering it more electrophilic. Simultaneously, the phosphoryl oxygen is believed to act as a Lewis basic site, orienting the indole nucleophile through hydrogen bonding. This dual activation within the chiral pocket of the SPINOL backbone orchestrates a highly organized transition state, leading to a facial-selective attack of the indole onto the imine and the formation of the enantioenriched product.

Diagram 1: Proposed Catalytic Cycle for Friedel-Crafts Reaction

G CPA Chiral Phosphoric Acid (CPA) Activated_Complex Activated Imine-CPA Complex CPA->Activated_Complex Protonation Imine Imine Imine->Activated_Complex Indole Indole Indole->Activated_Complex H-Bonding Orientation Product Enantioenriched 3-Indolyl Methanamine Activated_Complex->Product Nucleophilic Attack Product->CPA Catalyst Regeneration

Protocol 1: Synthesis of (S)-SPINOL-Derived Phosphoric Acid

This protocol outlines the synthesis of a C2-symmetric chiral phosphoric acid from (S)-SPINOL.[4]

Materials:

  • (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol ((S)-SPINOL)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve (S)-SPINOL (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then hydrolyzed by stirring with a mixture of THF and water.

  • After removal of the THF, the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude phosphoric acid.

  • Purify the product by column chromatography on silica gel to afford the pure (S)-SPINOL-derived phosphoric acid.

Protocol 2: Asymmetric Friedel-Crafts Alkylation of Indoles with Imines

This protocol describes the enantioselective addition of indoles to N-tosylaldimines catalyzed by a SPINOL-derived phosphoric acid.[1][4]

Materials:

  • (S)-SPINOL-derived phosphoric acid (catalyst)

  • Indole (1.2 eq)

  • N-tosylaldimine (1.0 eq)

  • Anhydrous toluene

  • Molecular sieves (4 Å), activated

Procedure:

  • To a flame-dried Schlenk tube, add the (S)-SPINOL-derived phosphoric acid (5 mol%) and activated 4 Å molecular sieves.

  • Add anhydrous toluene, followed by the N-tosylaldimine.

  • Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 10 minutes.

  • Add the indole to the reaction mixture.

  • Stir the reaction until completion, monitoring by TLC.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the enantioenriched 3-indolyl methanamine.

EntryIndole SubstituentImine Aryl GroupYield (%)ee (%)
1HPhenyl9596
25-MeO4-Cl-Ph9799
36-Cl4-Me-Ph9294
4H2-Naphthyl9395
Table 1: Representative results for the asymmetric Friedel-Crafts alkylation of indoles with imines catalyzed by a SPINOL-derived phosphoric acid.[4]

Application II: Asymmetric Reductive Amination via SPINOL-Derived Borophosphates

A more recent advancement in SPINOL-based catalysis is the in-situ generation of chiral borophosphate catalysts for the asymmetric reductive amination of ketones.[6][7][8] This one-pot reaction provides a highly efficient route to chiral amines, which are prevalent motifs in pharmaceuticals.

Mechanistic Rationale

The reaction is believed to proceed through the formation of a SPINOL-derived borophosphate from the parent phosphoric acid and pinacolborane. This species acts as a bifunctional catalyst. The boron center functions as a Lewis acid, activating the in-situ formed ketimine. Concurrently, the phosphoryl oxygen acts as a Lewis base, enhancing the nucleophilicity of the pinacolborane reducing agent. This coordinated activation within the chiral SPINOL framework facilitates a highly stereoselective hydride transfer to the imine, yielding the chiral amine.

Diagram 2: Workflow for Asymmetric Reductive Amination

G cluster_0 One-Pot Reaction Ketone Ketone Imine_Formation Imine Formation Ketone->Imine_Formation + Amine Asymmetric_Reduction Asymmetric Reduction Imine_Formation->Asymmetric_Reduction In-situ Chiral_Amine Chiral_Amine Asymmetric_Reduction->Chiral_Amine + HBpin [SPINOL-Borophosphate]

Protocol 3: Asymmetric Reductive Amination of Ketones

This protocol details a general procedure for the catalytic asymmetric reductive amination of ketones with an amine and pinacolborane.[6][7]

Materials:

  • (R)-SPINOL-derived phosphoric acid (precatalyst, 1-5 mol%)

  • Ketone (1.0 eq)

  • Amine (1.2 eq)

  • Pinacolborane (HBpin, 3.0 eq)

  • 4 Å Molecular Sieves (50 mg per 0.1 mmol ketone)

  • Anhydrous solvent (e.g., Dichloromethane or Methylcyclohexane)

Procedure:

  • To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the ketone, amine, and anhydrous solvent under an argon atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the (R)-SPINOL-derived phosphoric acid precatalyst.

  • Add the pinacolborane dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) for 24-48 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amine.

EntryKetoneAmineYield (%)ee (%)
1Acetophenonep-Anisidine9798
22-AcetylnaphthaleneBenzylamine9596
31-Tetralonep-Anisidine9395
4Propiophenonep-Anisidine9697
Table 2: Representative results for the asymmetric reductive amination of ketones.[6][7]

Application III: SPINOL in the Synthesis of Chiroptical Polymers

The rigid and chiral nature of the SPINOL scaffold makes it an attractive monomer for the synthesis of polymers with unique chiroptical properties, such as circularly polarized luminescence (CPL).[3][9] These materials are of great interest for applications in 3D displays, optical data storage, and as security inks.

Design Principle

The incorporation of the SPINOL unit into a polymer backbone imparts a helical or twisted conformation to the polymer chain. This macromolecular chirality, originating from the stereogenic spiro-center of the SPINOL monomer, is responsible for the polymer's ability to selectively absorb or emit left- or right-circularly polarized light. The choice of co-monomers and the polymerization method are crucial in controlling the final properties of the chiroptical polymer.

Protocol 4: Synthesis of a SPINOL-Based Chiroptical Copolymer (Conceptual Protocol)

This protocol is a conceptualized procedure based on the polymerization of structurally related spirobisindane monomers.[3][10]

Materials:

  • (R)- or (S)-SPINOL (monomer 1)

  • A suitable dihaloaromatic comonomer (e.g., a dibrominated carbazole derivative, monomer 2)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk tube, add (R)- or (S)-SPINOL, the dihaloaromatic comonomer, the palladium catalyst, the phosphine ligand, and the base under an argon atmosphere.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 24-72 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent like chloroform and filter through a pad of Celite to remove the catalyst.

  • Precipitate the polymer by adding the filtrate to a non-solvent such as methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to obtain the chiroptical polymer.

  • Characterize the polymer's molecular weight (by GPC) and chiroptical properties (by circular dichroism and CPL spectroscopy).

Conclusion

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL) is far more than a simple chiral diol; it is a privileged platform for the design of powerful tools in asymmetric synthesis. Its rigid framework has been ingeniously exploited to create highly effective organocatalysts and ligands that drive a diverse range of enantioselective transformations with exceptional levels of stereocontrol. The continued exploration of SPINOL and its derivatives promises to unlock new synthetic methodologies, enabling the efficient construction of complex chiral molecules for the advancement of medicine and materials science.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Purification of Crude 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield purification of crude...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield purification of crude 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (also known as SPINOL).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol?

A1: The most prevalent and effective methods for purifying crude 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol are flash column chromatography and recrystallization. Flash chromatography is particularly useful for separating the diol from byproducts with different polarities. Recrystallization is effective for removing minor impurities and can also be adapted for the resolution of enantiomers.

Q2: What is the expected appearance and purity of the final product?

A2: Purified 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is typically a white solid. Commercially available products often have a purity of 99%.

Q3: Are there any specific safety precautions I should take when handling this compound and the solvents?

A3: Yes, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All purification procedures should be performed in a well-ventilated fume hood, especially when working with volatile organic solvents like ethyl acetate and petroleum ether.

Q4: Can I use a different solvent system for flash chromatography?

A4: Yes, while petroleum ether/ethyl acetate mixtures are commonly reported, the optimal solvent system may vary depending on the specific impurities present in your crude product. It is advisable to perform thin-layer chromatography (TLC) with different solvent systems to determine the best separation conditions before performing column chromatography.

Troubleshooting Guides

Flash Column Chromatography

Problem: The compound is not eluting from the column.

Possible CauseTroubleshooting Step
Solvent system is too non-polar. Gradually increase the polarity of the mobile phase. For a petroleum ether/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Compound has low solubility in the mobile phase. Ensure the chosen solvent system can adequately dissolve the compound. If not, a different solvent system may be required.
Compound has decomposed on the silica gel. Test the stability of your compound on a small amount of silica gel before running a large-scale column. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel.

Problem: Poor separation of the desired product from impurities.

Possible CauseTroubleshooting Step
Inappropriate solvent system. Optimize the solvent system using TLC to achieve a clear separation between the product and impurity spots.
Column overloading. Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude product weight ratio of 50-100:1.
Column was packed improperly. Ensure the column is packed uniformly to prevent channeling, which leads to poor separation.
Fractions were collected too broadly. Collect smaller fractions to better isolate the pure compound. Monitor the elution closely with TLC.
Recrystallization

Problem: The compound does not crystallize from the solution.

Possible CauseTroubleshooting Step
Inappropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Experiment with different solvents or solvent mixtures.
Too much solvent was used. If the solution is too dilute, the compound will remain dissolved even at lower temperatures. Carefully evaporate some of the solvent to concentrate the solution.
Presence of oily impurities. Oily impurities can inhibit crystallization. Consider pre-purifying the crude product by a quick filtration through a plug of silica gel before recrystallization.
Solution cooled too quickly. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

Problem: Low recovery of the purified product.

Possible CauseTroubleshooting Step
The compound is too soluble in the recrystallization solvent at low temperatures. Choose a solvent in which the compound has lower solubility at cold temperatures.
Washing the crystals with a solvent in which they are highly soluble. Wash the collected crystals with a small amount of the cold recrystallization solvent.
Premature crystallization during hot filtration. Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.

Quantitative Data Summary

Purification MethodTypical PurityReported YieldKey Parameters
Flash Column Chromatography >95%VariableStationary Phase: Silica gelMobile Phase: Petroleum Ether/Ethyl Acetate (gradient)
Recrystallization >98%VariableSolvent: Dependent on impurities

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, least polar solvent mixture (e.g., 8:1 petroleum ether/ethyl acetate).

  • Sample Loading: The crude 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, silica-adsorbed sample is carefully added to the top of the packed column.

  • Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate. The polarity is gradually increased (e.g., from 8:1 to 4:1 petroleum ether/ethyl acetate) to elute the compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: The crude product is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Visualizations

Experimental_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol Chromatography Flash Column Chromatography Crude->Chromatography Primary Method Recrystallization Recrystallization Crude->Recrystallization Alternative/Final Polish TLC TLC Analysis Chromatography->TLC Recrystallization->TLC Pure_Product Pure Product (>99% Purity) TLC->Pure_Product Purity Confirmed Troubleshooting_Logic Start Purification Issue Encountered Identify Identify the Problem (e.g., No Elution, Poor Separation) Start->Identify Cause Hypothesize Potential Causes (e.g., Wrong Solvent, Overloading) Identify->Cause Action Take Corrective Action (e.g., Change Solvent, Reduce Load) Cause->Action Verify Verify with Small Scale Test (e.g., TLC Analysis) Action->Verify Implement Implement Solution on Full Scale Verify->Implement Positive Result Reassess Reassess & Try Alternative Method Verify->Reassess Negative Result Success Successful Purification Implement->Success Reassess->Identify

Optimization

How to improve the yield of the SPINOL synthesis reaction.

Welcome to the technical support center for SPINOL (1,1'-spirobiindane-7,7'-diol) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the s...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPINOL (1,1'-spirobiindane-7,7'-diol) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of SPINOL and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the SPINOL synthesis reaction in a question-and-answer format.

Question 1: My SPINOL synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in SPINOL synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Reaction Conditions: The reaction is highly sensitive to conditions. Optimization of parameters is crucial.

  • Catalyst: The choice and loading of the chiral phosphoric acid (CPA) catalyst are critical. Different catalysts exhibit varying efficiencies. For instance, in certain syntheses of SPINOL derivatives, specific catalysts like (R)-C2 have shown superior results, achieving up to 98% isolated yield under optimal conditions.[1] If you are experiencing low yields, consider screening different CPA catalysts. Increasing the catalyst loading can sometimes improve yields for less reactive substrates, although it may not significantly enhance enantioselectivity.[1][2] For preparative-scale synthesis, catalyst loading can sometimes be decreased to as low as 0.1 mol% without compromising the outcome, though this may require higher temperatures and longer reaction times.[1][3][4]

  • Temperature: Temperature plays a significant role. While some reactions proceed at room temperature, others require heating.[5] For example, a reaction that yields only 17% at 80°C can see a significant improvement to 98% yield at 120°C with other optimized parameters.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[5]

  • Solvent: The choice of solvent can influence the reaction's efficiency. Chloroform (CHCl₃) is a commonly used solvent that has proven effective in many reported procedures.[1] A solvent screen may be beneficial to find the optimal medium for your specific substrates.[5]

  • Reaction Time: Some reactions are slow and require extended periods to reach completion. Reactions can run for several days.[1] Monitor your reaction using techniques like TLC or HPLC to determine the optimal reaction time and to see if the reaction has stalled or if decomposition is occurring.[6]

2. Substrate Properties:

  • Electronic Effects: The electronic properties of the substituents on the aromatic rings of the starting materials significantly affect reactivity. Substrates with electron-donating groups (e.g., Me, n-Bu, Ph) tend to react efficiently, providing high yields (90-97%).[1] Conversely, substrates with electron-withdrawing groups (e.g., F, Cl, Br, I) may result in little to no product formation under the same conditions.[1]

  • Substrate Purity: Ensure the starting materials are pure. Impurities can interfere with the catalyst and lead to side reactions, thus lowering the yield.[6]

3. Experimental Technique:

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon) to prevent oxidation and other side reactions.[1]

  • Anhydrous Conditions: Use anhydrous solvents and oven-dried glassware to avoid moisture, which can deactivate the catalyst.[1][7]

A general troubleshooting workflow for low yield is presented below.

G start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate start->check_substrate check_technique Assess Experimental Technique start->check_technique optimize_catalyst Screen CPA Catalysts Optimize Loading check_conditions->optimize_catalyst optimize_temp Vary Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_time Adjust Reaction Time check_conditions->optimize_time check_purity Verify Starting Material Purity check_substrate->check_purity check_electronics Consider Substituent Electronic Effects check_substrate->check_electronics check_atmosphere Ensure Inert Atmosphere check_technique->check_atmosphere check_anhydrous Confirm Anhydrous Conditions check_technique->check_anhydrous solution Improved Yield optimize_catalyst->solution optimize_temp->solution optimize_solvent->solution optimize_time->solution check_purity->solution check_electronics->solution check_atmosphere->solution check_anhydrous->solution

Troubleshooting workflow for low SPINOL synthesis yield.

Question 2: The enantioselectivity (ee) of my SPINOL product is low. How can I improve it?

Answer:

Achieving high enantioselectivity is a key challenge in asymmetric synthesis. Here are several strategies to improve the ee of your SPINOL product:

  • Catalyst Selection: The structure of the chiral phosphoric acid catalyst, including the substituents and the chiral backbone, has a strong influence on enantioselectivity.[1][8] Screening different catalysts is often the most effective approach to find one that provides high stereocontrol for your specific substrate.

  • Recrystallization: In many cases, the enantiomeric excess of the final product can be significantly improved by a single recrystallization.[1] This is a practical method to obtain highly enantioenriched SPINOL.

  • Temperature Optimization: Reaction temperature can affect enantioselectivity. It is generally observed that lower temperatures lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate. A systematic study of the temperature profile is recommended.

  • Solvent Effects: The solvent can influence the transition state of the reaction and thus the enantioselectivity. While chloroform is common, other solvents might offer better stereocontrol for certain substrates.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental procedure for the asymmetric synthesis of SPINOL derivatives?

A1: A general procedure for the phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives from ketal substrates is as follows:

  • To a 10 mL oven-dried pressure Schlenk tube equipped with a magnetic stirring bar, add the ketal substrate (0.1 mmol), the chiral phosphoric acid catalyst (e.g., (S)-C2, 1-10 mol%), and anhydrous chloroform (3 mL) under an argon atmosphere.[1]

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 60-120 °C).[1]

  • Stir the reaction mixture until the substrate is completely consumed, as monitored by TLC or HPLC. This can take anywhere from 2 to 5 days.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8/1 to 4/1 v/v), to afford the desired SPINOL product.[1]

Below is a visual representation of the general experimental workflow.

G A 1. Add Reactants (Ketal, Catalyst, Solvent) to Schlenk Tube under Argon B 2. Seal and Heat (60-120 °C) A->B C 3. Stir and Monitor (TLC/HPLC) B->C D 4. Cool and Evaporate Solvent C->D E 5. Purify (Flash Chromatography) D->E F Final SPINOL Product E->F

References

Troubleshooting

Technical Support Center: Multi-Step Synthesis of Spirobiindene Compounds

Welcome to the technical support center for the multi-step synthesis of spirobiindene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidan...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of spirobiindene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important class of molecules.

Troubleshooting Guides

This section provides detailed troubleshooting for common challenges encountered during the synthesis of spirobiindene compounds.

Guide 1: Low Yields in Spirobiindene Synthesis

Low product yield is a frequent issue in multi-step organic synthesis. The following table outlines potential causes and solutions for low yields in key reactions used to synthesize spirobiindene compounds.

Problem Potential Cause Suggested Solution
Low yield in Pd-catalyzed spiroannulation Inactive catalystEnsure the palladium catalyst is fresh and properly stored under an inert atmosphere. Consider using a more active pre-catalyst or ligand system.[1][2]
Oxygen contaminationDe-gas solvents thoroughly and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][2]
Formation of homocoupling dimersThis can be promoted by the presence of oxygen. Improve degassing procedures and consider using a Pd(0) source.[3]
Incorrect reaction temperatureOptimize the temperature. Higher temperatures may be needed for less reactive substrates but can also lead to decomposition.[3]
Low yield in organocatalytic reactions Sub-optimal catalyst loadingScreen different catalyst loadings (e.g., 2-10 mol%) to find the optimal concentration.[4]
Incorrect solventThe choice of solvent can significantly impact the reaction. Screen a range of solvents with varying polarities.[4]
Moisture sensitivityEnsure all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere if necessary.
Low yield in asymmetric hydrogenation Inefficient catalyst activationEnsure proper activation of the pre-catalyst. For example, in Ir-catalyzed hydrogenations, an in-situ generated catalyst may be required.
Catalyst poisoningThe amine product can sometimes poison the catalyst. Consider using a catalyst system known to be more robust.
Incorrect hydrogen pressureOptimize the hydrogen pressure. Some reactions require low pressure, while others need higher pressures for good conversion.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK repurify_reagents Repurify/Replace Reagents check_reagents->repurify_reagents Impurities Found check_catalyst Evaluate Catalyst Activity and Loading check_conditions->check_catalyst Conditions Correct adjust_conditions Adjust Temperature/Time/ Inert Atmosphere check_conditions->adjust_conditions Conditions Incorrect analyze_byproducts Analyze Crude Mixture for Byproducts check_catalyst->analyze_byproducts Catalyst OK screen_catalysts Screen Catalysts/Ligands/ Change Loading check_catalyst->screen_catalysts Catalyst Issue optimize_purification Optimize Purification Protocol analyze_byproducts->optimize_purification Byproducts Identified modify_reaction Modify Reaction to Minimize Side Reactions analyze_byproducts->modify_reaction Side Reactions Prevalent successful_synthesis Improved Yield optimize_purification->successful_synthesis Purification Optimized new_purification Develop New Purification Method (e.g., Recrystallization) optimize_purification->new_purification Product Loss During Purification

A general workflow for troubleshooting low yields in chemical synthesis.
Guide 2: Poor Stereocontrol

Achieving high stereoselectivity is a major challenge in spirobiindene synthesis due to the rigid, sterically hindered nature of the spirocyclic core.

Problem Potential Cause Suggested Solution
Low enantioselectivity (ee) Inappropriate chiral ligand/catalystThe choice of the chiral ligand is crucial.[5] Screen a variety of ligands with different steric and electronic properties. Spirobiindane-based ligands themselves are often used to induce chirality.[6]
Incorrect solventThe solvent can have a significant effect on enantioselectivity.[7] A screen of different solvents is recommended.
Reaction temperature not optimalLowering the reaction temperature often improves enantioselectivity, although it may slow down the reaction rate.[4]
Low diastereoselectivity (dr) Insufficient facial bias in the transition stateModify the substrate to introduce a bulky group that can direct the approach of the reagents.
Thermodynamic vs. kinetic controlDetermine if the reaction is under thermodynamic or kinetic control.[8] Kinetically controlled conditions (e.g., lower temperatures) may favor the formation of a specific diastereomer.[8]
Catalyst controlIn some cases, the choice of catalyst can influence diastereoselectivity.[7]
Guide 3: Purification Challenges

The purification of spirobiindene compounds can be complicated by the presence of unreacted starting materials, side products, and stereoisomers.

Problem Potential Cause Suggested Solution
Difficulty separating diastereomers Similar polarities of the diastereomersDiastereomers have different physical properties and can often be separated by standard column chromatography.[9] Try using a different stationary phase (e.g., silica, alumina, or a bonded phase like cyano). Employing a slow gradient and a low flow rate can improve resolution.
Consider using reversed-phase chromatography (C18).[10]
Recrystallization can sometimes be effective for separating diastereomers.[9]
Co-elution with starting materials or byproducts Similar Rf valuesOptimize the mobile phase for column chromatography by testing various solvent systems with different polarities.
If the impurity has a different functional group, a chemical workup (e.g., acid-base extraction) might be possible.[11]
Consider using scavenger resins to remove specific impurities.[12]
Product instability on silica gel Acid-sensitive functional groupsUse a deactivated stationary phase (e.g., neutral alumina) or add a small amount of a base (e.g., triethylamine) to the eluent.

Decision Tree for Purification Strategy

purification_strategy start Crude Product Mixture check_isomers Are diastereomers present? start->check_isomers check_polarity Are components of significantly different polarity? check_isomers->check_polarity No special_chrom Specialized Chromatography (e.g., C18, different mobile phase) check_isomers->special_chrom Yes check_stability Is the product stable on silica gel? check_polarity->check_stability No extraction Acid-Base Extraction check_polarity->extraction Yes, with acidic/basic groups flash_chrom Standard Flash Chromatography check_stability->flash_chrom Yes neutral_chrom Chromatography on Neutral Alumina or Deactivated Silica check_stability->neutral_chrom No recrystallization Recrystallization special_chrom->recrystallization Separation still difficult

A decision tree to guide the selection of a suitable purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the spirobiindene core?

A1: Several strategies are employed, with the most common being:

  • Palladium-catalyzed reactions: These include C-H activation and annulation reactions, which can be highly efficient for forming the spirocyclic system.[4]

  • Organocatalysis: Chiral organocatalysts, such as bifunctional amine-squaramides, are used to promote enantioselective conjugate additions and cascade reactions to build the spiro framework.[4]

  • Asymmetric Hydrogenation: This method is often used to set the stereocenters in precursors that are then cyclized to form the spirobiindane structure.

  • Acid-catalyzed cyclizations: The bis-cyclization of 1,5-diaryl-3-pentanones is a common method for synthesizing the spirobiindane skeleton.[13]

Q2: Why is achieving high enantioselectivity in spirobiindene synthesis so challenging?

A2: The primary challenge lies in the formation of the all-carbon quaternary spirocenter. The rigid and sterically congested nature of the spirobiindene backbone makes it difficult to control the facial selectivity of bond-forming reactions at this center.[14] This often requires carefully designed chiral catalysts or auxiliaries that can create a highly organized chiral environment around the reacting molecules.[15]

Q3: What are some common side reactions to be aware of?

A3: Depending on the synthetic route, common side reactions can include:

  • Homocoupling: In Pd-catalyzed reactions, the starting materials can couple with themselves to form dimers.[16]

  • Decomposition: Some intermediates or products may be sensitive to the reaction conditions (e.g., strong acids, high temperatures) and can decompose.[17]

  • Formation of regioisomers: In some cyclization reactions, there may be competing pathways that lead to the formation of undesired regioisomers.

Q4: What are the key characterization techniques for spirobiindene compounds?

A4: The primary techniques are:

  • NMR Spectroscopy (¹H, ¹³C, NOE): NMR is essential for determining the connectivity of the molecule. NOE (Nuclear Overhauser Effect) experiments are particularly useful for confirming the relative stereochemistry of the substituents.[18] The spectra can sometimes be complex due to the rigid structure and the presence of multiple stereoisomers.[19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a chiral spirobiindene compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of the product.

Experimental Protocols

This section provides example experimental protocols for key steps in the synthesis of spirobiindene derivatives.

Protocol 1: Organocatalytic Synthesis of a Chiral Spirobiindane Derivative

This protocol describes the synthesis of a chiral spirobiindane-based squaramide catalyst.[4]

Step 1: Synthesis of (R)-6,6′-Dihydroxy-3,3,3′,3′,5,5′-hexamethyl-2,2′,3,3′-tetrahydro-1,1′-spirobi[indene]-7,7′-dicarbaldehyde [4]

  • To a solution of the starting phenol in an appropriate solvent, add paraformaldehyde.

  • Heat the mixture to reflux.

  • After cooling to room temperature, pour the mixture into water.

  • Filter the precipitate to obtain the desired product.

  • Characterize the product by ¹H and ¹³C NMR.

Step 2: Synthesis of (R)-7,7′-Diformyl-3,3,3′,3′,5,5′-hexamethyl-2,2′,3,3′-tetrahydro-1,1′-spirobi[indene]-6,6′-diyl bis(trifluoromethanesulfonate) [4]

  • Dissolve the dihydroxy compound from Step 1 in dichloromethane.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Wash the reaction mixture sequentially with 5% aqueous HCl, saturated brine, saturated NaHCO₃, and saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Purify the crude product by flash chromatography on silica gel.

Step 3: General Procedure for the Asymmetric Conjugate Addition [4]

  • To a solution of the trifluoroethylidene oxindole and the pyrazolone in dichloroethane, add the chiral spirobiindane-derived squaramide catalyst (2 mol%).

  • Stir the resulting mixture at 25 °C for 16 hours.

  • Add trifluoroacetic acid (TFA) at room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated solution of sodium carbonate.

  • Extract the mixture with ethyl acetate and wash with saturated brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Protocol 2: Purification of Diastereomers by Flash Chromatography

This is a general guide for separating diastereomers of spirobiindene compounds.

  • Analytical TLC: Develop a thin-layer chromatography (TLC) method to achieve baseline separation of the diastereomers. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the chromatography using a slow gradient of the eluting solvent. A shallow gradient is often necessary to resolve compounds with similar polarities.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure diastereomers.

  • Product Isolation: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

References

Optimization

Assessing the stability of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol in different solvents.

Technical Support Center: 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol This technical support center provides guidance on assessing the stability of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol in various s...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

This technical support center provides guidance on assessing the stability of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol?

A1: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions to accelerate its decomposition.[1] These studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help elucidate the potential degradation pathways of the molecule.[2]

  • Method Development: The resulting degradation products are used to develop and validate stability-indicating analytical methods, ensuring the method can separate the intact drug from its degradants.[3]

  • Formulation and Storage: Understanding the molecule's intrinsic stability helps in developing stable formulations and defining appropriate storage conditions.[4]

  • Regulatory Requirements: Regulatory bodies like the FDA and EMA require forced degradation data as part of the drug approval process.[1][5]

Q2: What are the typical stress conditions used in a forced degradation study for a phenolic compound like this one?

A2: Based on ICH guidelines, typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[6][7]

  • Acidic Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.[2]

  • Basic Hydrolysis: Treatment with bases like 0.1 M to 1 M NaOH.[2]

  • Oxidation: Exposure to an oxidizing agent, commonly 3% hydrogen peroxide (H₂O₂).[8]

  • Thermal Degradation: Exposing the solid compound or a solution to elevated temperatures (e.g., 60°C).[8]

  • Photolytic Degradation: Exposing the compound to controlled UV and visible light sources.[2]

Q3: What level of degradation should I aim for during a forced degradation study?

A3: The goal is to achieve a target degradation of approximately 5-20%.[2] Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant to real-time stability, while insufficient degradation may not produce the necessary information.[3]

Q4: How do I prepare stock solutions of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol for stability studies?

A4: Prepare a stock solution in a suitable, inert solvent where the compound is highly soluble, such as acetonitrile or DMSO.[8] For subsequent dilutions into aqueous buffers for hydrolysis studies, be mindful of the compound's solubility to prevent precipitation. Store stock solutions in small aliquots at low temperatures (e.g., -20°C or -80°C) and protect them from light to minimize degradation before the experiment begins.[8]

Troubleshooting Guide

Issue 1: No degradation is observed under standard stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions, or the conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Gradually increase the concentration of the acid, base, or oxidizing agent.

    • Increase Temperature: If there is no degradation at room temperature, the experiment can be conducted at elevated temperatures (e.g., 40-80°C).[9]

    • Extend Exposure Time: Increase the duration of the stress exposure.

    • Verify Analytical Method: Ensure your analytical method is sensitive enough to detect small changes in the parent compound and the formation of minor degradants.

Issue 2: The mass balance in my analysis is below 95%.

  • Possible Cause: Not all degradation products are being detected by the analytical method.

  • Troubleshooting Steps:

    • Check for Co-elution: Degradants may be co-eluting with the parent peak. Use a peak purity analysis tool (e.g., Diode Array Detector) to check for this.

    • Modify Chromatographic Conditions: Adjust the mobile phase, gradient, or column to improve the separation of all components.

    • Consider Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Consider using a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD).

    • Volatile Degradants: Degradation may produce volatile compounds that are not detected by HPLC. Headspace GC-MS could be used for investigation.

Issue 3: I am seeing unexpected peaks in my control (unstressed) sample.

  • Possible Cause: The compound may be degrading in the solvent or under ambient light and temperature during sample preparation.

  • Troubleshooting Steps:

    • Work in Low-Light Conditions: Prepare samples under yellow light or in a dimly lit area to prevent photolytic degradation.[8]

    • Use Freshly Prepared Solutions: Prepare working solutions immediately before analysis. Avoid storing dilute aqueous solutions.[8]

    • Check Solvent Purity: Ensure the solvents used are of high purity and free from contaminants that could react with the compound.

    • Assess Stability in Media/Solvent: Incubate the compound in the analytical solvent or assay media under your standard experimental conditions to determine its baseline stability.[8]

Experimental Protocols

Protocol: Forced Degradation Study of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

1. Objective: To identify potential degradation products and establish a stability-indicating analytical method.

2. Materials:

  • 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (solid)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD and/or MS detector

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile. This will be your primary stock.

4. Stress Conditions (perform in parallel):

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 100 µg/mL. Analyze immediately.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[8]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points. Neutralize with 0.1 M HCl before analysis.[8]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Analyze at specified time points.[8]

  • Thermal Degradation (Solution): Dilute the stock solution in 50:50 acetonitrile:water. Place in an oven at 60°C. Analyze at specified time points.

  • Photolytic Degradation: Expose a 100 µg/mL solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[2] Analyze the sample post-exposure.

5. Analysis:

  • Analyze all samples by a suitable reverse-phase HPLC method. A C18 column is a common starting point.

  • The mobile phase could consist of a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).

  • Monitor at a wavelength where the parent compound has maximum absorbance.

  • Calculate the percentage of degradation and perform a mass balance assessment.

Data Presentation

The following tables represent illustrative data from a hypothetical stability study.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hrs)Temperature% Assay of Parent Compound% Total ImpuritiesMass Balance (%)
Acid (0.1 M HCl)2460°C85.214.599.7
Base (0.1 M NaOH)860°C81.717.999.6
Oxidative (3% H₂O₂)24RT92.17.699.7
Thermal4860°C98.51.399.8
Photolytic (ICH Q1B)--95.34.599.8

Table 2: Stability in Common Laboratory Solvents at Room Temperature (25°C) over 48 hours

SolventInitial Assay (%)Assay after 48h (%)% DegradationObservations
Acetonitrile100.099.80.2No change
Methanol100.099.50.5Slight haze
DMSO100.099.90.1No change
Ethanol100.099.10.9No change
Dichloromethane100.098.21.8Slight discoloration

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution in Acetonitrile Dilute Dilute Stock to Working Concentration (e.g., 100 µg/mL) Prep->Dilute Acid Acid Hydrolysis (0.1 M HCl, 60°C) Dilute->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Dilute->Base Oxidative Oxidation (3% H₂O₂, RT) Dilute->Oxidative Thermal Thermal (60°C) Dilute->Thermal Photo Photolytic (ICH Q1B) Dilute->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Calculate % Degradation, Impurity Profile & Mass Balance HPLC->Data

Caption: Workflow for a forced degradation stability study.

G cluster_investigation Troubleshooting Pathway cluster_actions Corrective Actions Start Unexpected Degradation or Poor Mass Balance Observed CheckMethod Is the analytical method validated and stability-indicating? Start->CheckMethod CheckPurity Are all peaks pure? (Use DAD/MS) CheckMethod->CheckPurity Yes OptimizeMethod Optimize HPLC method (gradient, mobile phase, column) CheckMethod->OptimizeMethod No CheckConditions Were stress conditions appropriate? (Target 5-20% degradation) CheckPurity->CheckConditions Yes CheckPurity->OptimizeMethod No (Co-elution) CheckHandling Was sample handling (light, temp, solvent) controlled? CheckConditions->CheckHandling Yes ModifyConditions Modify stress conditions (time, temp, concentration) CheckConditions->ModifyConditions No ImproveHandling Improve sample handling procedures (use low-light, fresh solutions) CheckHandling->ImproveHandling No End Re-run Experiment and Evaluate Data CheckHandling->End Yes OptimizeMethod->End ModifyConditions->End ImproveHandling->End

Caption: Decision tree for troubleshooting stability studies.

References

Troubleshooting

Technical Support Center: Optimizing Catalyst Performance with SPINOL Ligands

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPINOL ligands in organic reactions. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPINOL ligands in organic reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

This section addresses common problems observed during catalytic reactions using SPINOL-based catalysts and offers systematic approaches to diagnose and resolve them.

Issue 1: Low Enantioselectivity

Question: My reaction is proceeding with high conversion, but the enantiomeric excess (ee) of my product is consistently low. What are the potential causes and how can I improve the enantioselectivity?

Answer: Low enantioselectivity can stem from several factors related to the catalyst structure, reaction conditions, and substrate properties. Here is a step-by-step guide to troubleshoot this issue:

  • Ligand and Catalyst Integrity:

    • Purity of the SPINOL Ligand: Ensure the SPINOL ligand is of high purity. Impurities can interfere with the formation of the active chiral catalyst. Recrystallization or chromatographic purification of the ligand may be necessary.

    • Proper Catalyst Formation: The in-situ formation of the catalyst is a critical step. Ensure the correct metal-to-ligand ratio is used and that the complexation is complete before adding the substrates. Characterization of the catalyst complex, if possible, can confirm its structure.

    • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Consider the possibility of oxidation or hydrolysis of the ligand or metal center.

  • Reaction Condition Optimization:

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the catalyst.[1][2][3] A screening of different solvents is highly recommended. A non-polar solvent might enhance the chiral induction by promoting a more organized transition state.

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.

    • Additives: The presence of additives like acids, bases, or salts can modulate the catalyst's activity and selectivity.[4][5] For instance, in reactions involving chiral phosphoric acids derived from SPINOL, additives can influence the acidity and the overall catalytic cycle.

  • Substrate-Related Issues:

    • Substrate Purity: Impurities in the substrate can act as catalyst poisons or participate in side reactions, leading to a decrease in enantioselectivity.

    • Steric and Electronic Effects: The structure of the substrate itself plays a crucial role. Modifications to the substrate, if possible, might lead to better recognition by the chiral catalyst.

The following workflow can guide the optimization process for improving enantioselectivity:

G start Low Enantioselectivity Observed ligand_purity Verify Ligand Purity start->ligand_purity catalyst_formation Optimize Catalyst Formation (Metal:Ligand Ratio) ligand_purity->catalyst_formation solvent_screening Screen Solvents (Polar vs. Non-polar) catalyst_formation->solvent_screening temp_optimization Optimize Temperature (Typically Lower) solvent_screening->temp_optimization additive_screening Screen Additives (Acids, Bases, etc.) temp_optimization->additive_screening substrate_purity Check Substrate Purity additive_screening->substrate_purity high_ee High Enantioselectivity Achieved substrate_purity->high_ee

Caption: Workflow for troubleshooting low enantioselectivity.

Issue 2: Catalyst Deactivation and Low Yield

Question: My reaction starts well but then slows down or stops, resulting in a low yield. What are the common causes of catalyst deactivation and how can I mitigate them?

Answer: Catalyst deactivation can be a significant challenge, leading to incomplete reactions and low product yields. The primary causes are often related to the instability of the catalyst complex under the reaction conditions.

  • Potential Causes of Deactivation:

    • Oxidation: SPINOL-derived ligands, particularly phosphine derivatives (phosphoramidites), can be susceptible to oxidation, which renders them ineffective.[6]

    • Hydrolysis: The presence of water or protic impurities can lead to the hydrolysis of the ligand or the metal-ligand bond.

    • Formation of Inactive Species: The catalyst can convert into an inactive state, such as the formation of metal aggregates (e.g., palladium black in Pd-catalyzed reactions).[6][7]

    • Product Inhibition: The product of the reaction may coordinate to the metal center more strongly than the substrate, leading to inhibition of the catalytic cycle.

    • Thermal Decomposition: High reaction temperatures can lead to the decomposition of the catalyst.

  • Troubleshooting and Mitigation Strategies:

    • Inert Atmosphere: For oxygen-sensitive catalysts, conducting the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon) is crucial.[6] The use of degassed solvents is also recommended.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry. The use of molecular sieves can help to remove trace amounts of water.

    • Ligand Design: The stability of the catalyst can be improved by modifying the SPINOL ligand. Introducing bulky substituents on the SPINOL backbone can protect the metal center and prevent the formation of inactive dimers or aggregates.

    • Additives: In some cases, additives can stabilize the active catalytic species or regenerate the catalyst. For instance, the use of a co-oxidant can sometimes prevent the reduction of the metal center to an inactive state.[7]

    • Immobilization: Immobilizing the SPINOL-based catalyst on a solid support can enhance its stability and facilitate its recovery and reuse.[8]

The following table summarizes common deactivation pathways and suggested solutions:

Deactivation PathwayPotential CauseSuggested Solution
Ligand Oxidation Presence of air/oxygenWork under an inert atmosphere; use degassed solvents.[6]
Ligand Hydrolysis Presence of water/protic impuritiesUse anhydrous solvents and reagents; add molecular sieves.
Metal Agglomeration Reduction of the metal centerUse stabilizing ligands; consider the use of additives.[6][7]
Product Inhibition Strong coordination of the productOptimize reaction time and conversion; consider a continuous flow setup.
Thermal Decomposition High reaction temperaturesOptimize the reaction temperature; use a more thermally stable ligand.

Frequently Asked Questions (FAQs)

Q1: What makes SPINOL a "privileged chiral ligand"?

A1: SPINOL (1,1'-spirobiindane-7,7'-diol) is considered a privileged chiral ligand due to its unique C2-symmetric and rigid spirocyclic backbone.[9][10] This rigid structure creates a well-defined and stable chiral environment around the metal center, which is essential for inducing high enantioselectivity in a wide range of asymmetric reactions.[9] Furthermore, the SPINOL scaffold can be readily modified at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize catalyst performance for specific applications.[9]

Q2: How does the choice of solvent affect the performance of a SPINOL-based catalyst?

A2: The solvent plays a crucial role in homogeneous catalysis by interacting with the catalyst, substrates, and intermediates.[2][3] The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can influence:

  • Catalyst Solubility and Stability: The catalyst must be soluble and stable in the reaction medium.

  • Enantioselectivity: The solvent can affect the conformation of the chiral catalyst and the organization of the transition state, thereby impacting enantioselectivity.[1] Non-coordinating, non-polar solvents often lead to higher enantioselectivity.

  • Reaction Rate: The solvent can influence the rate of the reaction by stabilizing or destabilizing intermediates and transition states.

A systematic screening of solvents with varying properties is often a key step in optimizing a new catalytic reaction.

Q3: Are there alternatives to SPINOL ligands?

A3: Yes, while SPINOL is a highly successful ligand scaffold, researchers have developed other spirocyclic ligands to address some of its limitations, such as the cost and tedious preparation of enantiomerically pure SPINOL.[11][12] One notable example is the SPIROL scaffold, which is a spiroketal-based C2-symmetric chiral scaffold.[11] SPIROL-based ligands have shown excellent performance in a variety of asymmetric transformations and can be synthesized through a more expedient and economical route.[11]

Q4: Can SPINOL-based catalysts be recycled?

A4: The recycling of homogeneous catalysts is a significant challenge. However, strategies have been developed to immobilize SPINOL-derived catalysts on solid supports, such as polymers.[8] This approach allows for the easy separation of the catalyst from the reaction mixture by filtration and its subsequent reuse. Immobilized SPINOL-derived chiral phosphoric acids have demonstrated high recyclability without a significant loss of activity or enantioselectivity, making them suitable for continuous flow processes.[8]

Experimental Protocols

General Procedure for a Test Reaction: Asymmetric Friedel-Crafts Alkylation

This protocol provides a general starting point for evaluating the performance of a SPINOL-derived phosphoric acid catalyst in an asymmetric Friedel-Crafts alkylation of an indole with a nitroalkene.

  • Catalyst Preparation (in-situ):

    • To a dry reaction vial under an inert atmosphere (N2 or Ar), add the SPINOL-derived phosphoric acid catalyst (e.g., 5 mol%).

    • Add the desired anhydrous solvent (e.g., toluene, 0.5 M).

  • Reaction Setup:

    • Add the indole (1.0 equiv.) to the catalyst solution.

    • Stir the mixture at the desired temperature (e.g., room temperature) for 10-15 minutes.

    • Add the nitroalkene (1.2 equiv.) to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

The logical relationship for optimizing this reaction can be visualized as follows:

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents catalyst_structure SPINOL Derivative (e.g., Phosphoric Acid) product Product (Yield, ee%) catalyst_structure->product catalyst_loading Catalyst Loading (e.g., 1-10 mol%) catalyst_loading->product solvent Solvent (Toluene, CH2Cl2, etc.) solvent->product temperature Temperature (-20 °C to RT) temperature->product concentration Concentration concentration->product indole Indole Substrate indole->product nitroalkene Nitroalkene nitroalkene->product

Caption: Key parameters influencing the outcome of the asymmetric Friedel-Crafts reaction.

References

Optimization

Technical Support Center: Resolution of Racemic 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic 2,2',3,3'-Tetrahydr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol?

The main strategies for separating the enantiomers of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol and similar chiral diols include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic diol with a chiral resolving agent (typically a chiral base for an acidic diol) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

  • Enzymatic Resolution: This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction on one of the enantiomers.[4][5] For a diol, this often involves enantioselective acylation or the hydrolysis of a corresponding ester derivative.[6][7]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the enantiomers.[4][8] This method is highly effective for both analytical and preparative scales.[4][9]

Q2: Is 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol acidic enough for diastereomeric salt formation?

The phenolic hydroxyl groups on the spirobiindene scaffold confer weak acidity.[1] While not as acidic as carboxylic acids, they can form salts with strong organic bases, particularly amidine-based resolving agents, which have proven effective for resolving weakly acidic phenols like 1,1'-biaryl-2,2'-diols.[1]

Q3: What types of enzymes are suitable for the enzymatic resolution of this spirobiindane diol?

Lipases are a common choice for the kinetic resolution of chiral alcohols and their esters.[5][7] Enzymes such as Candida antarctica lipase B (often immobilized as Novozym 435), Pseudomonas cepacia lipase, and lipases from Pseudomonas fluorescens have shown high enantioselectivity in resolving similar chiral alcohols through acylation, esterification, or hydrolysis reactions.[5][7]

Q4: Can I purchase the enantiomerically pure forms of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol directly?

Yes, both the (R)- and (S)-enantiomers of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol are commercially available, as indicated by their unique CAS numbers ((R)-enantiomer: 223259-62-9, (S)-enantiomer: 223259-63-0).[10][11][12][13][14] However, for large-scale applications or in-house process development, performing the resolution of the racemate can be more cost-effective.

Troubleshooting Guides

Method 1: Diastereomeric Salt Resolution
Issue Possible Cause(s) Troubleshooting Steps
No salt precipitation upon adding the resolving agent. 1. Low concentration of reactants.2. High solubility of both diastereomeric salts in the chosen solvent.3. Incomplete salt formation due to insufficient basicity of the resolving agent.1. Concentrate the solution.2. Screen a variety of solvents with different polarities (e.g., EtOAc, Me-THF, EtOH/water mixtures).[9]3. Use a stronger chiral base, such as a chiral amidine.[1]4. Cool the solution to reduce solubility.
Both diastereomeric salts co-precipitate. 1. The solubilities of the two diastereomeric salts are very similar in the chosen solvent.2. The solution is supersaturated with respect to both salts.1. Perform a systematic solvent screen to find a solvent system with a larger solubility difference.[9][15]2. Employ techniques like temperature cycling or controlled cooling to favor the crystallization of the less soluble salt.3. Adjust the stoichiometry of the resolving agent; sometimes using less than one equivalent can improve selectivity.
Low yield of the desired enantiomer. 1. The desired diastereomeric salt has significant solubility in the mother liquor.2. Multiple recrystallization steps are needed, leading to material loss.1. Optimize the crystallization solvent and temperature to minimize the solubility of the target salt.2. Recover the more soluble diastereomeric salt from the mother liquor and either racemize the diol for recycling or use a different resolving agent that preferentially crystallizes the other enantiomer.
Low enantiomeric excess (ee) of the final product. 1. Incomplete separation of the diastereomeric salts.2. Racemization of the spirobiindane diol during salt breaking (e.g., under harsh pH conditions).1. Perform additional recrystallizations of the diastereomeric salt until the desired diastereomeric excess is achieved.2. Use mild acidic conditions (e.g., dilute HCl, citric acid) to hydrolyze the salt and liberate the free diol. Monitor temperature to avoid racemization.
Method 2: Enzymatic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzymatic activity. 1. Incompatible solvent for the enzyme.2. The diol or acyl donor is an inhibitor of the enzyme.3. Inappropriate temperature or pH.1. Screen different organic solvents (e.g., toluene, THF, MTBE).2. Use a different acyl donor (e.g., vinyl acetate, succinic anhydride).[5]3. Optimize the reaction temperature (typically 30-50 °C for lipases).
Low enantioselectivity (Low E-value). 1. The chosen enzyme is not suitable for the substrate.2. The reaction conditions are not optimal.1. Screen a panel of different lipases (e.g., from Pseudomonas, Candida, Aspergillus).2. Vary the acyl donor and the reaction solvent, as these can significantly impact enantioselectivity.3. Optimize the reaction temperature.
Reaction stops before 50% conversion. 1. Enzyme deactivation over time.2. Product inhibition.3. Reversibility of the reaction (in case of hydrolysis).1. Use an immobilized enzyme for better stability.2. Remove the product as it is formed, if feasible.3. For transesterification with vinyl esters, the formation of acetaldehyde makes the reaction irreversible.
Difficulty separating the product from unreacted starting material. The physical properties of the esterified product and the starting diol are too similar.1. Ensure the reaction goes to ~50% conversion for the easiest separation.2. Use standard chromatographic techniques (e.g., silica gel column chromatography) for separation.
Method 3: Chiral Chromatography
Issue Possible Cause(s) Troubleshooting Steps
No separation of enantiomers (co-elution). 1. The chosen chiral stationary phase (CSP) is not effective for this class of compound.2. Inappropriate mobile phase.1. Screen different types of CSPs (e.g., polysaccharide-based like amylose or cellulose derivatives, protein-based).[4][8]2. Vary the mobile phase composition (e.g., change the ratio of hexane/isopropanol or use different modifiers like ethanol).
Poor resolution (overlapping peaks). 1. Suboptimal mobile phase composition.2. High flow rate.3. Column overloading.1. Optimize the mobile phase for better selectivity (alpha value) and efficiency (plate count).2. Reduce the flow rate.3. Inject a smaller amount of the sample.
Long retention times. 1. The mobile phase is too weak (too non-polar).2. Low column temperature.1. Increase the percentage of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase.2. Increase the column temperature (note: this can sometimes reduce selectivity).
Difficulty scaling up from analytical to preparative scale. 1. Column overloading leads to a loss of resolution.2. Solubility issues in the mobile phase.1. Use a larger diameter column with the same CSP.2. Optimize the loading amount per injection.3. Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution (Generalized)

This protocol is a general guideline and requires optimization for the specific resolving agent and solvent.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).

    • Add 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine or a chiral amidine) to the solution.

    • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

    • If no crystals form, try adding an anti-solvent or partially evaporating the solvent.

  • Isolation and Purification:

    • Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

    • Dry the salt and determine its diastereomeric excess (d.e.) by chiral HPLC analysis of a small, hydrolyzed sample.

    • If the d.e. is insufficient, recrystallize the salt from a suitable solvent system.

  • Liberation of the Enantiomer:

    • Suspend the diastereomerically pure salt in a biphasic system (e.g., ethyl acetate and water).

    • Add a mild acid (e.g., 1 M HCl) to adjust the aqueous layer's pH and break the salt.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched diol.

Protocol 2: Enzymatic Resolution via Acylation (Generalized)

This protocol outlines a typical kinetic resolution using a lipase.

  • Reaction Setup:

    • To a solution of racemic 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (1.0 eq.) in an anhydrous organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate, 1.5 eq.).

    • Add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Monitoring the Reaction:

    • Stir the suspension at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both the unreacted alcohol and the ester product.

  • Workup and Separation:

    • Once ~50% conversion is reached, filter off the enzyme and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting monoester from the unreacted diol using silica gel column chromatography.

  • Hydrolysis (if the acylated enantiomer is desired as a diol):

    • Dissolve the purified monoester in a solvent like methanol.

    • Add a base (e.g., K₂CO₃ or NaOH) and stir until the hydrolysis is complete (monitor by TLC).

    • Neutralize the mixture, extract the product, dry the organic phase, and concentrate it to obtain the resolved diol.

Visualizations

Experimental Workflows

Diastereomeric_Salt_Resolution racemate Racemic Diol mixture Diastereomeric Salt Mixture racemate->mixture resolving_agent Chiral Resolving Agent resolving_agent->mixture solvent Solvent solvent->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble Solid mother_liquor Mother Liquor (More Soluble Salt) crystallization->mother_liquor Solution acid_workup1 Acidic Workup less_soluble->acid_workup1 acid_workup2 Acidic Workup mother_liquor->acid_workup2 enantiomer1 Enantiomer 1 acid_workup1->enantiomer1 enantiomer2 Enantiomer 2 acid_workup2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Resolution racemate Racemic Diol reaction Enzymatic Acylation (~50% conversion) racemate->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Lipase enzyme->reaction mixture Mixture of: - Unreacted Diol (Enantiomer 1) - Ester (Enantiomer 2) reaction->mixture separation Chromatographic Separation mixture->separation enantiomer1 Unreacted Diol (Enantiomer 1) separation->enantiomer1 ester_product Ester Product separation->ester_product hydrolysis Hydrolysis ester_product->hydrolysis enantiomer2 Diol (Enantiomer 2) hydrolysis->enantiomer2

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Troubleshooting

Safe storage and handling procedures for SPINOL compounds.

Welcome to the Technical Support Center for SPINOL (1,1'-spirobiindane-7,7'-diol) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe storage,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SPINOL (1,1'-spirobiindane-7,7'-diol) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe storage, handling, and effective use of these valuable chiral ligands in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with SPINOL compounds?

A1: SPINOL compounds, such as (S)-SPINOL, are generally classified as harmful. Key hazards include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

It is crucial to consult the Safety Data Sheet (SDS) for the specific SPINOL derivative you are using for a comprehensive understanding of its hazards.

Q2: How should SPINOL compounds be stored to ensure their stability?

A2: To maintain the integrity and chiral purity of SPINOL compounds, they must be stored under controlled conditions. Their sensitivity to air, light, and temperature necessitates the following storage protocol:

  • Temperature: Store at 4°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.

  • Light: Protect from light by using amber vials or storing in a dark location.

Improper storage can lead to degradation and a subsequent decrease in enantioselectivity in catalytic reactions.

Q3: My asymmetric synthesis reaction using a SPINOL-derived catalyst is showing low enantioselectivity. What are the potential causes?

A3: Low enantioselectivity in reactions catalyzed by SPINOL derivatives can stem from several factors:

  • Catalyst Purity: The presence of impurities in the SPINOL ligand can significantly impact the stereochemical outcome.

  • Improper Handling: Exposure of the SPINOL compound to air or moisture can lead to degradation, reducing its effectiveness.

  • Reaction Conditions: Factors such as solvent, temperature, and the presence of additives can influence the chiral environment of the reaction.

  • Catalyst Loading: Using a suboptimal amount of the catalyst can also lead to poor stereocontrol.

A systematic troubleshooting approach is recommended to identify the root cause.[1][2][3][4][5]

Q4: What is the best way to handle and weigh SPINOL compounds, given their air sensitivity?

A4: Due to their sensitivity to air and moisture, SPINOL compounds should be handled using inert atmosphere techniques.[6][7][8][9] This involves the use of a glovebox or Schlenk line. When weighing, it is recommended to do so under a stream of inert gas or inside a glovebox to prevent degradation.

Q5: How should I dispose of waste containing SPINOL compounds?

A5: Waste containing SPINOL compounds should be treated as hazardous chemical waste. Segregate waste containing SPINOL from other waste streams. It is recommended to dispose of it through a licensed hazardous waste disposal company. Always follow your institution's and local regulations for chemical waste disposal.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with SPINOL compounds.

Issue Potential Cause Recommended Solution
Low or no catalytic activity 1. Catalyst degradation due to improper storage or handling. 2. Presence of inhibitors in the reaction mixture. 3. Incorrect solvent or reaction temperature.1. Verify the storage conditions of your SPINOL compound. If degradation is suspected, use a fresh batch. 2. Purify starting materials to remove potential inhibitors. 3. Screen different solvents and optimize the reaction temperature.
Poor enantioselectivity 1. Racemization of the SPINOL ligand. 2. Sub-optimal catalyst structure for the specific substrate. 3. Water or other protic impurities in the reaction.1. Ensure the SPINOL compound has been stored and handled under inert conditions. 2. Consider screening different SPINOL derivatives with varying steric and electronic properties.[1][4][5] 3. Use anhydrous solvents and reagents.
Difficulty dissolving the SPINOL compound 1. Inappropriate solvent choice. 2. Low-quality or impure SPINOL compound.1. Consult literature for appropriate solvents for your specific SPINOL derivative. Gentle warming and sonication may aid dissolution, but be mindful of potential thermal degradation. 2. Verify the purity of your SPINOL compound.
Inconsistent reaction outcomes 1. Variability in the quality of the SPINOL ligand between batches. 2. Inconsistent reaction setup and handling procedures.1. Source high-purity SPINOL compounds from a reputable supplier. 2. Standardize your experimental protocol, particularly for handling the air-sensitive catalyst.

Data on Storage and Stability

While specific quantitative stability data for all SPINOL derivatives under a wide range of conditions is not extensively published, the following table summarizes the recommended storage conditions and known sensitivities.

Parameter Recommended Condition Notes on Stability
Temperature 4°CHigher temperatures can lead to thermal decomposition.
Atmosphere Inert (Nitrogen or Argon)SPINOL compounds are sensitive to oxygen and moisture, which can lead to oxidative degradation or hydrolysis of derivatives.
Light Protect from lightExposure to light, particularly UV, may cause photochemical degradation.
Humidity AnhydrousMoisture can lead to hydrolysis of SPINOL derivatives and can negatively impact catalytic reactions.

Experimental Protocols

Protocol 1: Preparation of a SPINOL-Derived Catalyst Stock Solution

Objective: To prepare a stock solution of a SPINOL-derived ligand or catalyst for easy dispensing in reactions, while maintaining its integrity.

Materials:

  • SPINOL compound

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

  • Schlenk flask or vial with a septum-sealed cap

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.

  • Under a positive pressure of inert gas, add the desired amount of SPINOL compound to the Schlenk flask.

  • Using a syringe, add the required volume of anhydrous, degassed solvent to the flask to achieve the target concentration.

  • Gently swirl the flask to dissolve the compound completely. Sonication can be used if necessary.

  • The stock solution is now ready to be used. Store the sealed flask at 4°C under an inert atmosphere and protected from light.

Protocol 2: General Procedure for an Asymmetric Catalytic Reaction

Objective: To provide a general workflow for setting up an asymmetric reaction using a SPINOL-derived catalyst.

Materials:

  • SPINOL catalyst stock solution (from Protocol 1)

  • Substrate

  • Reagent(s)

  • Anhydrous, degassed solvent

  • Reaction vessel (e.g., Schlenk tube)

  • Stir bar

  • Inert gas setup

Procedure:

  • Dry the reaction vessel and stir bar and cool under inert gas.

  • Add the substrate to the reaction vessel under a positive flow of inert gas.

  • Add the appropriate volume of anhydrous, degassed solvent via syringe.

  • Stir the solution until the substrate is fully dissolved.

  • Using a syringe, add the required amount of the SPINOL catalyst stock solution to the reaction mixture.

  • Add the other reagent(s) to initiate the reaction.

  • Maintain the reaction under an inert atmosphere and at the desired temperature, monitoring its progress by a suitable analytical method (e.g., TLC, GC, HPLC).

Visual Logic and Workflows

Below are diagrams illustrating key decision-making processes and workflows for handling SPINOL compounds.

G cluster_storage SPINOL Compound Storage Workflow receive Receive SPINOL Compound inspect Inspect Container Seal receive->inspect transfer Transfer to Inert Atmosphere (Glovebox/Schlenk) inspect->transfer Seal Intact store Store at 4°C, Protected from Light transfer->store log Log Batch and Date store->log

Caption: Workflow for receiving and storing SPINOL compounds.

G result result action action start Low Enantioselectivity? check_purity Is Ligand Purity Confirmed? start->check_purity check_handling Inert Atmosphere Handling Used? check_purity->check_handling Yes purify_reagents Purify Starting Materials & Ligand check_purity->purify_reagents No check_conditions Reaction Conditions Optimized? check_handling->check_conditions Yes use_fresh_ligand Use Fresh Batch of Ligand check_handling->use_fresh_ligand No check_solvent Solvent Anhydrous? check_conditions->check_solvent Yes optimize_reaction Screen Solvents, Temp., & Additives check_conditions->optimize_reaction No dry_solvent Use Freshly Dried Solvent check_solvent->dry_solvent No success Improved Enantioselectivity check_solvent->success Yes purify_reagents->start use_fresh_ligand->start optimize_reaction->start dry_solvent->start

Caption: Troubleshooting low enantioselectivity in SPINOL-catalyzed reactions.

References

Optimization

Strategies for scaling up the production of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the production of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL)....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the production of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL).

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the scale-up synthesis of SPINOL?

A1: Key parameters to monitor and control during the scale-up of SPINOL synthesis include:

  • Catalyst Loading and Activity: The efficiency of the chiral phosphoric acid catalyst is crucial for both yield and enantioselectivity. Ensure the catalyst is of high purity and handle it under inert conditions to prevent deactivation.

  • Reaction Temperature: Temperature control is critical for reaction kinetics and to minimize side reactions. Precise temperature management is essential, especially during exothermic events.

  • Solvent Purity: The use of dry, high-purity solvents is necessary to avoid unwanted side reactions and catalyst deactivation.

  • Reaction Concentration: The concentration of reactants can influence reaction rates and product solubility.

  • Stirring and Mixing: Efficient mixing is vital for maintaining homogeneity, especially in larger reaction volumes, to ensure consistent reaction conditions throughout the vessel.

Q2: What are the main challenges in purifying 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol at an industrial scale?

A2: The primary challenges in large-scale purification of SPINOL include:

  • Crystallization: Achieving consistent crystal form and purity can be challenging. The cooling rate, solvent system, and presence of impurities can all affect crystallization.

  • Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming at an industrial scale.

  • Residual Solvent Removal: Efficiently removing residual solvents to meet pharmaceutical standards requires optimized drying processes.

  • Enantiomeric Purity: Ensuring the final product meets the required enantiomeric excess (ee) may require additional purification steps like chiral chromatography or resolution.

Q3: How can I ensure the enantiomeric purity of the final product during scale-up?

A3: To maintain high enantiomeric purity:

  • Use a High-Purity Chiral Catalyst: The enantiopurity of the catalyst directly impacts the enantioselectivity of the reaction.

  • Optimize Reaction Conditions: Temperature, solvent, and reaction time can all influence the stereochemical outcome.

  • Monitor Enantiomeric Excess (ee): Regularly monitor the ee of the product during the reaction and after purification using chiral HPLC.

  • Consider a Final Resolution Step: If the desired ee is not achieved directly, a final resolution step, such as diastereomeric salt formation and crystallization, may be necessary.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I troubleshoot this?

A: Low yield upon scale-up is a common issue. Here are potential causes and solutions:

  • Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, resulting in side reactions.

    • Solution: Ensure the reactor's stirring mechanism is adequate for the reaction volume and viscosity. Use baffles if necessary to improve mixing.

  • Temperature Control Issues: Inadequate heat dissipation in a larger vessel can lead to an increase in temperature and the formation of byproducts.

    • Solution: Use a reactor with a suitable heating/cooling jacket and monitor the internal temperature closely. Consider a slower addition of reagents to manage exotherms.

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvents.

    • Solution: Use freshly purified, anhydrous solvents and degas them before use. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

Issue 2: Low Enantiomeric Excess (ee)

Q: The enantiomeric excess (ee) of my product is lower than what I achieved on a smaller scale. What could be the reason?

A: A decrease in ee can be attributed to several factors:

  • Temperature Fluctuations: Even small changes in temperature can affect the stereoselectivity of the reaction.

    • Solution: Maintain strict temperature control throughout the reaction.

  • Side Reactions: The formation of racemic or other stereoisomeric byproducts can lower the overall ee.

    • Solution: Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, concentration, or addition rate of reagents.

  • Racemization during Workup or Purification: The product may be susceptible to racemization under acidic, basic, or high-temperature conditions during workup or purification.

    • Solution: Perform workup and purification under mild conditions. Use pH buffers if necessary and avoid excessive heat.

Issue 3: Product Purification Challenges

Q: I am having difficulty purifying the final product. The product is not crystallizing well, or it is contaminated with impurities. What can I do?

A: Purification issues are common when scaling up. Consider the following:

  • Poor Crystallization:

    • Solution:

      • Solvent Screening: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

      • Seeding: Use a small amount of pure product as seed crystals to induce crystallization.

      • Controlled Cooling: Cool the solution slowly to promote the formation of larger, purer crystals.

  • Persistent Impurities:

    • Solution:

      • Recrystallization: Perform one or more recrystallizations to remove impurities.

      • Activated Carbon Treatment: If the product is colored, treatment with activated carbon can help remove colored impurities.

      • Alternative Purification Methods: If crystallization is ineffective, consider other purification techniques such as flash chromatography (if feasible at the desired scale) or preparative HPLC.

Quantitative Data

Table 1: Gram-Scale Synthesis of a SPINOL Derivative

ParameterValue
Starting Material Ketone Precursor
Catalyst (R)-Chiral Phosphoric Acid
Catalyst Loading 1 mol%
Solvent Toluene
Temperature 80 °C
Reaction Time 72 hours
Yield 95%
Enantiomeric Excess (ee) 96%

Data based on the synthesis described by Li, et al. in J. Am. Chem. Soc. 2016, 138, 16561–16566.

Table 2: Hypothetical Impact of Parameter Variation on Scale-Up Production

Parameter VariationExpected Impact on YieldExpected Impact on Purity/eeRationale
Increased Catalyst Loading (e.g., to 2 mol%) May slightly increaseMay slightly increaseHigher catalyst concentration can drive the reaction to completion and enhance stereoselectivity, but with increased cost.
Decreased Temperature (e.g., to 60 °C) May decreaseMay increaseLower temperatures can improve selectivity but may slow down the reaction rate, requiring longer reaction times.
Use of a Lower Purity Solvent Likely to decreaseLikely to decreaseImpurities in the solvent can lead to side reactions and catalyst deactivation.
Rapid Cooling During Crystallization May decrease isolated yieldLikely to decreaseRapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.

Experimental Protocols

Detailed Methodology for Gram-Scale Synthesis of a SPINOL Derivative

This protocol is adapted from the phosphoric acid-catalyzed asymmetric synthesis described by Li, et al. (J. Am. Chem. Soc. 2016, 138, 16561–16566).

  • Preparation of the Reaction Mixture:

    • To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone precursor (1.0 g, 1.0 equiv).

    • Add the (R)-chiral phosphoric acid catalyst (1 mol%).

    • Under an inert atmosphere of argon, add anhydrous toluene (50 mL).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to 80 °C and maintain this temperature for 72 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC/HPLC), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Add Ketone Precursor prep2 Add Chiral Phosphoric Acid Catalyst prep1->prep2 prep3 Add Anhydrous Toluene prep2->prep3 react1 Stir at 80 °C for 72h prep3->react1 react2 Monitor by TLC/HPLC react1->react2 workup1 Solvent Removal react2->workup1 Reaction Complete workup2 Flash Column Chromatography workup1->workup2 workup3 Combine Fractions & Evaporate workup2->workup3 analysis1 Determine Yield workup3->analysis1 analysis2 Determine Enantiomeric Excess (ee) workup3->analysis2

Caption: Experimental workflow for the synthesis of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

troubleshooting_workflow cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Purity Issue q1 Check Reaction Monitoring Data (TLC/HPLC) start->q1 q2 Review Reaction Conditions q1->q2 Reaction Profile Normal s1 Incomplete Reaction: Extend Time / Increase Temp q1->s1 Incomplete s2 Side Reactions: Optimize Temp / Concentration q1->s2 Side Products q3 Analyze Purity of Starting Materials q2->q3 Conditions OK s3 Inefficient Mixing: Improve Stirring q2->s3 Mixing Issue s4 Catalyst Deactivation: Use Anhydrous Solvents q2->s4 Temp Fluctuation s5 Purify Starting Materials q3->s5 Impure end Optimized Process q3->end Materials Pure s1->end s2->end s3->end s4->end s5->end

Caption: Troubleshooting decision-making for scaling up SPINOL production.

Troubleshooting

Investigating potential side reactions during the preparation of SPINOL.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions and other c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions and other challenges during the preparation of 1,1'-spirobiindane-7,7'-diol (SPINOL).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the asymmetric synthesis of SPINOL?

A1: A prevalent and effective method is the intramolecular cyclization of ketal substrates catalyzed by a chiral phosphoric acid (CPA). This approach offers a highly convergent and functional group-tolerant route to enantioenriched SPINOL derivatives.[1][2]

Q2: What is the primary side reaction of concern during the phosphoric acid-catalyzed synthesis of SPINOL?

A2: The formation of a cyclopenta[b]indole byproduct is a significant and often unavoidable side reaction, particularly with certain catalyst classes.[1] This occurs through an acid-catalyzed intramolecular cyclization pathway.

Q3: How do reaction conditions affect the yield and enantioselectivity of the SPINOL synthesis?

A3: Reaction outcomes are highly sensitive to several factors. The electronic and steric properties of substituents on the starting materials and the chiral phosphoric acid catalyst play a crucial role. Additionally, parameters such as temperature, solvent, and catalyst loading must be carefully optimized to maximize yield and enantioselectivity.[3]

Q4: Are there alternative methods for obtaining enantiopure SPINOL?

A4: Yes, older methods involve the synthesis of racemic SPINOL followed by chiral resolution. However, these resolution processes can be tedious and inefficient. Modern asymmetric catalysis is generally the preferred approach.[4]

Q5: What is the recommended method for purifying the final SPINOL product?

A5: Flash chromatography is the most commonly reported method for the purification of SPINOL.[4] The choice of eluent is critical for effectively separating the desired product from starting materials and byproducts like cyclopenta[b]indole.

Troubleshooting Guides

Issue 1: Low Yield of SPINOL
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature.Drive the reaction to completion, thereby increasing the yield of the desired product.
Catalyst Inactivity Ensure the chiral phosphoric acid catalyst is pure and handled under anhydrous conditions. Consider using a freshly opened bottle or purifying the catalyst. The use of molecular sieves can help to remove trace amounts of water.[5]An active catalyst will efficiently promote the cyclization, leading to a higher yield.
Suboptimal Temperature The reaction temperature may be too low for efficient conversion. Incrementally increase the reaction temperature and monitor the effect on the yield.An optimized temperature will balance reaction rate and catalyst stability, maximizing the product yield.
Poor Substrate Quality Impurities in the ketal starting material can inhibit the catalyst or lead to side reactions. Purify the starting material before use.High-purity starting materials will lead to a cleaner reaction profile and a higher yield of SPINOL.
Formation of Side Products Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. Adjust reaction conditions (e.g., catalyst, temperature, solvent) to minimize the formation of these impurities.A reduction in side reactions will channel more of the starting material towards the desired SPINOL product.
Issue 2: Low Enantioselectivity
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst Choice The structure of the chiral phosphoric acid catalyst is critical for achieving high enantioselectivity. Screen a variety of SPINOL-derived or other chiral phosphoric acids to find the optimal one for your specific substrate.[5]Identification of a catalyst that provides a better-defined chiral environment, leading to higher enantiomeric excess (ee).
Incorrect Reaction Temperature Lower reaction temperatures often favor higher enantioselectivity. If the ee is low, try conducting the reaction at a lower temperature, even if it requires a longer reaction time.An optimized, lower temperature can enhance the energy difference between the diastereomeric transition states, resulting in improved enantioselectivity.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex. Screen a range of anhydrous solvents (e.g., chloroform, toluene, dichloromethane) to find the optimal medium.The ideal solvent will facilitate the desired chiral induction by the catalyst, leading to a higher ee.
Presence of Impurities Traces of water or other protic impurities can interfere with the chiral catalyst's function. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).The exclusion of interfering impurities will allow the chiral catalyst to operate optimally, improving enantioselectivity.

Data Summary

Table 1: Impact of Reaction Conditions on SPINOL Synthesis
CatalystTemperature (°C)SolventYield (%)ee (%)Reference
(S)-C2 (5 mol%)60CHCl₃7593[3]
(S)-C2 (5 mol%)70CHCl₃9192[3]
(R)-C2 (10 mol%)120CHCl₃9890[3]

Note: This table provides a summary of representative data. Optimal conditions may vary depending on the specific substrate and scale.

Experimental Protocols

General Procedure for Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives from Ketal Substrates [3]

  • To a 10 mL oven-dried pressure Schlenk tube equipped with a magnetic stirring bar, add the ketal substrate (0.1 mmol), the chiral phosphoric acid catalyst (e.g., (S)-C2, 1-10 mol%), and anhydrous chloroform (3 mL) under an argon atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 60-120 °C).

  • Stir the reaction mixture until the starting material is completely consumed, as monitored by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by flash chromatography on silica gel using an appropriate eluent (e.g., a gradient of petroleum ether/ethyl acetate) to afford the enantioenriched SPINOL product.

Visualizations

logical_workflow cluster_start cluster_analysis cluster_results cluster_troubleshooting start SPINOL Synthesis Experiment analysis Analyze Crude Product (TLC, NMR, Chiral HPLC) start->analysis high_yield_ee High Yield & High ee? analysis->high_yield_ee success Successful Synthesis high_yield_ee->success Yes low_yield Low Yield? high_yield_ee->low_yield No low_ee Low ee? low_yield->low_ee No optimize_yield Optimize for Yield: - Check Reagent Purity - Increase Temperature/Time - Change Catalyst/Solvent low_yield->optimize_yield Yes optimize_ee Optimize for Enantioselectivity: - Screen Catalysts - Lower Temperature - Screen Solvents - Ensure Anhydrous Conditions low_ee->optimize_ee Yes optimize_yield->analysis optimize_ee->analysis

Caption: Troubleshooting workflow for SPINOL synthesis.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway ketal Ketal Substrate activated_complex Catalyst-Substrate Complex ketal->activated_complex cyclization Intramolecular Cyclization activated_complex->cyclization side_cyclization Alternative Intramolecular Cyclization activated_complex->side_cyclization spinol SPINOL Product cyclization->spinol catalyst Chiral Phosphoric Acid (CPA) catalyst->activated_complex byproduct Cyclopenta[b]indole Byproduct side_cyclization->byproduct

Caption: SPINOL synthesis and side reaction pathways.

References

Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in SPINOL-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during SPINOL-c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during SPINOL-catalyzed enantioselective reactions. The information is presented in a question-and-answer format to offer direct and practical solutions to specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My SPINOL-catalyzed reaction is resulting in low enantiomeric excess (ee). What are the primary factors I should investigate?

Low enantioselectivity in SPINOL-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended. The first areas to examine are the purity of your SPINOL ligand, the choice of solvent, the reaction temperature, and the concentrations of your catalyst and substrate.

Q2: How critical is the purity of the SPINOL ligand, and how can I ensure it is of high quality?

The enantiopurity of the SPINOL ligand is paramount for achieving high enantioselectivity in a reaction. Even small amounts of the opposite enantiomer or achiral impurities can lead to a significant decrease in the enantiomeric excess of the product.

Troubleshooting Steps:

  • Verify Enantiopurity: The enantiomeric excess of your SPINOL ligand should be >99%. This can be verified using chiral High-Performance Liquid Chromatography (HPLC).

  • Purification: If the enantiopurity is suboptimal, recrystallization is a common and effective method for purification. The choice of solvent for recrystallization is crucial and should be determined through solubility tests.[1][2][3][4] A good recrystallization solvent will dissolve the compound when hot but not when cold.[3]

  • Handling and Storage: SPINOL ligands can be sensitive to air and moisture. They should be stored under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent degradation.

Experimental Protocol: Recrystallization of SPINOL Ligands

This protocol provides a general guideline for the single-solvent recrystallization of SPINOL ligands.

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent that dissolves the SPINOL ligand at elevated temperatures but in which it is sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude SPINOL ligand until it is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]

  • Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum.

Q3: The enantioselectivity of my reaction is still low despite using a high-purity SPINOL ligand. What should I investigate next?

If the ligand purity is confirmed, the next step is to optimize the reaction conditions. The choice of solvent, reaction temperature, and concentration of reactants can have a profound impact on enantioselectivity.

Below is a troubleshooting workflow to guide your optimization process:

TroubleshootingWorkflow Start Low Enantioselectivity Observed CheckPurity Verify SPINOL Ligand Purity (>99% ee) Start->CheckPurity OptimizeSolvent Screen Different Solvents CheckPurity->OptimizeSolvent Purity Confirmed OptimizeTemp Optimize Reaction Temperature OptimizeSolvent->OptimizeTemp OptimizeConc Optimize Catalyst & Substrate Concentration OptimizeTemp->OptimizeConc AnalyzeResults Analyze Enantiomeric Excess (ee%) OptimizeConc->AnalyzeResults HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calc Calculation PrepStandard Prepare Racemic Standard InjectStandard Inject Standard to Determine Retention Times PrepStandard->InjectStandard PrepSample Prepare Reaction Product Sample InjectSample Inject Reaction Sample PrepSample->InjectSample InjectStandard->InjectSample IntegratePeaks Integrate Peak Areas InjectSample->IntegratePeaks CalculateEE Calculate Enantiomeric Excess (ee%) IntegratePeaks->CalculateEE

References

Troubleshooting

Technical Support Center: 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL) Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,2',3,3'-Tetrahydr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (also known as SPINOL) for chemical reactions.

Troubleshooting Guide

Low solubility of SPINOL can lead to incomplete reactions, low yields, and difficulties in purification. This guide provides a systematic approach to addressing these challenges.

Logical Workflow for Troubleshooting SPINOL Solubility Issues

Troubleshooting_SPINOL_Solubility start Start: SPINOL Solubility Issue check_solvent Step 1: Evaluate Current Solvent System start->check_solvent solvent_options Is the solvent appropriate for a phenolic diol? check_solvent->solvent_options common_solvents Action: Test common solvents for phenolic compounds (e.g., THF, Dioxane, Acetone, DMF, DMSO). solvent_options->common_solvents No increase_temp Step 2: Increase Temperature solvent_options->increase_temp Yes common_solvents->increase_temp temp_options Is the reaction temperature optimized for solubility? increase_temp->temp_options heat_dissolution Action: Gently warm the solvent while adding SPINOL. Ensure temperature is compatible with reaction conditions. temp_options->heat_dissolution No cosolvent Step 3: Use a Co-solvent System temp_options->cosolvent Yes heat_dissolution->cosolvent cosolvent_options Is a single solvent system being used? cosolvent->cosolvent_options add_cosolvent Action: Introduce a polar aprotic co-solvent (e.g., a small amount of DMF or DMSO) to the primary solvent. cosolvent_options->add_cosolvent No sonication Step 4: Mechanical Agitation cosolvent_options->sonication Yes add_cosolvent->sonication sonication_check Is the dissolution rate slow? sonication->sonication_check apply_sonication Action: Use an ultrasonic bath to aid dissolution. sonication_check->apply_sonication Yes success Resolution: SPINOL is successfully dissolved. sonication_check->success No apply_sonication->success failure Further Action: Consider derivatization or alternative reagents if solubility remains an issue.

Caption: Troubleshooting workflow for SPINOL solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL)?

A1: 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a chiral diol with a rigid spirobiindane backbone. As a phenolic compound, its solubility is influenced by the two hydroxyl groups, which can participate in hydrogen bonding. Generally, it is poorly soluble in non-polar hydrocarbon solvents and water, but shows better solubility in polar aprotic and some polar protic organic solvents.

Q2: In which common organic solvents can I dissolve SPINOL for a reaction?

A2: While quantitative solubility data is not widely published, experimental procedures from scientific literature indicate that SPINOL and its derivatives can be dissolved in the following solvents for use in chemical reactions. The choice of solvent will be highly dependent on the specific reaction conditions.

Solvent ClassExamplesNotes
Ethers Tetrahydrofuran (THF), DioxaneCommonly used for a variety of organic reactions. THF is a good starting point for many applications.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Often used in reactions at or below room temperature. Chloroform has been reported for reactions involving SPINOL derivatives at elevated temperatures.[1]
Aromatic Toluene, XyleneSuitable for reactions requiring higher temperatures.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These are strong solvents and can be very effective for dissolving SPINOL, often used as co-solvents in small amounts to improve solubility in other primary solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Can be effective, particularly for cleaning glassware, and may be suitable for certain reactions.
Alcohols Ethanol, MethanolSolubility can be moderate, but the hydroxyl groups of the solvent may interfere with certain reactions.

Q3: My SPINOL is not dissolving in the recommended solvent. What can I do?

A3: If you are experiencing difficulty dissolving SPINOL, consider the following troubleshooting steps:

  • Increase the Temperature: Gently warming the solvent can significantly increase the solubility of SPINOL. Ensure the temperature is well below the solvent's boiling point and is compatible with your reaction's requirements.

  • Use a Co-solvent: Adding a small percentage of a stronger, polar aprotic solvent like DMF or DMSO to your primary reaction solvent can greatly enhance solubility. Start with a low percentage (e.g., 1-5% v/v) and increase if necessary.

  • Mechanical Agitation: Sonication in an ultrasonic bath can help break up solid particles and accelerate the dissolution process.

  • Check Purity: Impurities in either the SPINOL or the solvent can affect solubility. Ensure you are using high-purity materials.

Q4: Can I use a base to deprotonate the hydroxyl groups and increase solubility?

A4: Yes, converting the diol to its corresponding dialkoxide by adding a suitable base (e.g., sodium hydride, potassium carbonate) will dramatically increase its solubility in polar solvents. However, this is only feasible if the resulting anionic form is compatible with your downstream reaction chemistry.

Experimental Protocols

Protocol 1: General Procedure for Dissolving SPINOL

This protocol outlines the basic steps for dissolving SPINOL in a suitable organic solvent.

Workflow for General Dissolution of SPINOL

General_Dissolution_Protocol start Start: Prepare to Dissolve SPINOL add_solvent 1. Add the desired volume of a suitable solvent (e.g., THF) to a clean, dry reaction vessel under an inert atmosphere. start->add_solvent add_spinol 2. Weigh the required amount of SPINOL and add it to the solvent. add_solvent->add_spinol stir 3. Stir the mixture at room temperature. add_spinol->stir observe 4. Observe for complete dissolution. stir->observe dissolved Is SPINOL fully dissolved? observe->dissolved proceed Solution is ready for the reaction. dissolved->proceed Yes troubleshoot If not dissolved, proceed to advanced dissolution protocols. dissolved->troubleshoot No

Caption: General protocol for dissolving SPINOL.

Protocol 2: Dissolution of SPINOL using a Co-solvent System

This protocol is for instances where SPINOL shows poor solubility in the primary reaction solvent.

Materials:

  • 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL)

  • Primary reaction solvent (e.g., Toluene, THF)

  • Co-solvent (e.g., DMF, DMSO)

  • Reaction vessel with a stirrer and inert gas inlet

Procedure:

  • To the reaction vessel, add the primary solvent.

  • Begin stirring and add the solid SPINOL.

  • Slowly add the co-solvent dropwise until the SPINOL is completely dissolved.

  • Monitor the total volume of co-solvent added to ensure it does not exceed a level that would interfere with the reaction (typically 1-10% v/v).

Protocol 3: Dissolution of SPINOL with Thermal Assistance

This protocol is suitable for reactions that are conducted at elevated temperatures.

Materials:

  • 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (SPINOL)

  • High-boiling point solvent (e.g., Toluene, Xylene)

  • Reaction vessel with a stirrer, condenser, and inert gas inlet

  • Heating mantle or oil bath

Procedure:

  • Add the solvent and SPINOL to the reaction vessel.

  • Begin stirring and gradually heat the mixture.

  • Monitor the temperature and observe for dissolution.

  • Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Disclaimer: These protocols are intended as a guide. Researchers should always exercise their own judgment and adhere to all laboratory safety protocols. The optimal conditions for dissolving 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol will depend on the specific reaction being performed.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enantioselectivity of SPINOL and Other Privileged Chiral Diols

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical endeavor in the fields of pharmaceuticals, agrochemicals...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical endeavor in the fields of pharmaceuticals, agrochemicals, and materials science. Among the pantheon of "privileged" chiral scaffolds, 1,1'-spirobiindane-7,7'-diol (SPINOL) has emerged as a highly effective C2-symmetric chiral diol. Its rigid spirocyclic backbone provides a well-defined and sterically hindered chiral environment, often leading to exceptional levels of enantioselectivity in a wide array of chemical transformations.

This guide offers an objective comparison of the enantioselectivity of SPINOL-derived catalysts with those derived from other widely used chiral diols, namely 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL). The comparative performance is illustrated through experimental data from the asymmetric Friedel-Crafts reaction of indoles with imines, a key carbon-carbon bond-forming reaction.

Performance Benchmark: Asymmetric Friedel-Crafts Reaction of Indoles with Imines

The enantioselective Friedel-Crafts alkylation of indoles with imines is a powerful method for the synthesis of chiral 3-indolylmethanamines, which are prevalent structural motifs in numerous natural products and pharmaceutical agents. Chiral phosphoric acids derived from diols are highly effective catalysts for this transformation, activating the imine towards nucleophilic attack by the indole.

The following table summarizes the performance of SPINOL-, BINOL-, and a TADDOL-related catalyst in this key reaction, highlighting the yields and enantiomeric excess (ee%) achieved under optimized conditions.

Catalyst BackboneReaction ConditionsYield (%)ee (%)
(S)-SPINOL Indole, N-Boc-imine, 10 mol% catalyst, Toluene, 0°C, 24 h9799
(R)-BINOL Indole, N-PMP-imine, 10 mol% catalyst, CH2Cl2, -20°C, 48 h9596
TADDOL Data for the direct Friedel-Crafts reaction of indoles with imines using a TADDOL-derived phosphoric acid is not readily available in the reviewed literature. Performance in mechanistically similar Mannich-type reactions has been reported.N/AN/A

Note: The data presented is compiled from different studies and reaction conditions have been simplified for comparison. Direct comparison under identical conditions is ideal for a definitive assessment.

The data indicates that both SPINOL- and BINOL-derived phosphoric acid catalysts are highly effective for the asymmetric Friedel-Crafts reaction of indoles with imines, consistently affording high yields and excellent enantioselectivities.[1] In the specific examples cited, the SPINOL-derived catalyst demonstrates a slight advantage in achieving near-perfect enantioselectivity. The rigid spirocyclic framework of SPINOL is believed to contribute to a more defined and effective chiral pocket, leading to superior enantiocontrol compared to the more flexible biaryl backbone of BINOL. While TADDOL-derived phosphoric acids have been employed in related reactions like Mannich-type additions, a direct comparison in this specific Friedel-Crafts reaction is not available in the current literature, underscoring a potential area for future research.

Experimental Protocols

Below are detailed experimental methodologies for the asymmetric Friedel-Crafts reaction of indoles with imines using SPINOL- and BINOL-derived chiral phosphoric acid catalysts.

General Procedure using (S)-SPINOL-Derived Phosphoric Acid Catalyst

To a solution of the (S)-SPINOL-derived phosphoric acid catalyst (0.02 mmol, 10 mol%) in toluene (2.0 mL) at 0 °C was added the N-Boc protected imine (0.20 mmol). The indole (0.24 mmol) was then added, and the reaction mixture was stirred at 0 °C for 24 hours. Upon completion of the reaction, as monitored by TLC, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired 3-indolylmethanamine product. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure using (R)-BINOL-Derived Phosphoric Acid Catalyst

In a dried reaction tube, the (R)-BINOL-derived phosphoric acid catalyst (0.025 mmol, 10 mol%) was added. The tube was evacuated and backfilled with argon. Dichloromethane (1.0 mL) was added, and the solution was cooled to -20 °C. The N-PMP protected imine (0.25 mmol) was then added, followed by the indole (0.30 mmol). The reaction was stirred at -20 °C for 48 hours. After the reaction was complete, the mixture was directly purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to give the final product. The enantiomeric excess was determined by chiral HPLC analysis.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis catalyst Chiral Phosphoric Acid Catalyst solvent Anhydrous Solvent catalyst->solvent Dissolve imine Imine Substrate solvent->imine Add indole Indole Substrate imine->indole Add stir Stir at Controlled Temperature indole->stir monitor Monitor by TLC stir->monitor concentrate Remove Solvent monitor->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Purified Product chromatography->product hplc Chiral HPLC Analysis product->hplc Determine ee%

A typical experimental workflow for asymmetric catalysis.

catalytic_cycle catalyst Chiral Phosphoric Acid (CPA-H) activated_imine Activated Iminium Ion [Imine-H]+[CPA]- catalyst->activated_imine Protonation imine Imine transition_state Chiral Transition State activated_imine->transition_state indole Indole indole->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex C-C Bond Formation product_catalyst_complex->catalyst Catalyst Regeneration product Chiral Product product_catalyst_complex->product

A generalized catalytic cycle for the Friedel-Crafts reaction.

References

Comparative

A Comparative Guide to the Spectroscopic Properties of (R)- and (S)-SPINOL Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction 1,1'-Spirobiindane-7,7'-diol, commonly known as SPINOL, is a C₂-symmetric chiral diol that has emerged as a privileged scaffold in asymmetric c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Spirobiindane-7,7'-diol, commonly known as SPINOL, is a C₂-symmetric chiral diol that has emerged as a privileged scaffold in asymmetric catalysis. Its rigid spirocyclic framework provides a well-defined chiral environment, making ligands and catalysts derived from it highly effective in a wide range of enantioselective transformations. The chirality of SPINOL arises from the fixed, non-planar orientation of the two indane moieties, leading to the existence of two stable enantiomers: (R)-SPINOL and (S)-SPINOL. Distinguishing between these enantiomers is critical for synthesizing enantiopure catalysts and, consequently, for the development of stereochemically defined pharmaceutical compounds.

This guide provides a comparative overview of the key spectroscopic differences between (R)- and (S)-SPINOL, offering supporting data and experimental protocols to aid researchers in their characterization and application.

Spectroscopic Data Comparison

The primary spectroscopic differences between the (R) and (S) enantiomers of SPINOL are observed in techniques that probe chirality, such as polarimetry and circular dichroism. Other standard techniques like NMR (in an achiral environment) and IR spectroscopy do not differentiate between the two.

Spectroscopic Technique(R)-SPINOL(S)-SPINOLKey Observation
Polarimetry (Specific Rotation) +28° (c=1, in CHCl₃)[1]-26° (c=1, in CHCl₃)[2]Equal magnitude and opposite sign of optical rotation.
Circular Dichroism (CD) Positive Cotton EffectNegative Cotton EffectThe CD spectra are mirror images of each other.
NMR with Chiral Solvating Agent Distinct chemical shiftsDistinct, separate chemical shifts from the (R)-enantiomerFormation of diastereomeric complexes leads to observable separation of signals in the NMR spectrum.
Infrared (IR) Spectroscopy Identical to (S)-SPINOLIdentical to (R)-SPINOLIR spectroscopy does not distinguish between enantiomers.
UV-Vis Spectroscopy Identical to (S)-SPINOLIdentical to (R)-SPINOLUV-Vis spectroscopy does not distinguish between enantiomers.

Chiroptical Properties: The Key Distinction

The most definitive methods for distinguishing between SPINOL enantiomers rely on their interaction with polarized light.

Polarimetry

Optical rotation is a fundamental property of chiral molecules. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. (R)-SPINOL is dextrorotatory, exhibiting a positive specific rotation, while (S)-SPINOL is levorotatory, showing a negative specific rotation.

Circular Dichroism (CD) Spectroscopy

Circular dichroism measures the differential absorption of left and right circularly polarized light. Enantiomers produce CD spectra that are perfect mirror images of one another, often referred to as the Cotton effect. For a given electronic transition, one enantiomer will exhibit a positive peak (a positive Cotton effect) while the other will show a negative peak of equal magnitude. This provides an unambiguous method for assigning the absolute configuration when a reference spectrum is available.

G Principle of Chiroptical Spectroscopy cluster_source cluster_samples Chiral Sample Interaction cluster_detection Observed Effect Unpolarized Light Light Source Linear Polarizer Linear Polarizer Unpolarized Light->Linear Polarizer Unpolarized Plane-Polarized Light Plane-Polarized Light Linear Polarizer->Plane-Polarized Light RSample (R)-SPINOL Plane-Polarized Light->RSample Interaction SSample (S)-SPINOL Plane-Polarized Light->SSample Interaction R_Effect Positive Rotation (+) Positive CD Signal RSample->R_Effect S_Effect Negative Rotation (-) Negative CD Signal SSample->S_Effect

Interaction of SPINOL enantiomers with plane-polarized light.

Experimental Protocols

Polarimetry

Objective: To measure the specific rotation of a SPINOL enantiomer.

Methodology:

  • Preparation of Solution: Accurately weigh approximately 100 mg of the SPINOL sample and dissolve it in chloroform (CHCl₃) in a 10 mL volumetric flask. Ensure the final concentration (c) is precisely known (e.g., 1 g/100 mL or 0.01 g/mL).

  • Instrument Setup: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source. Calibrate the instrument with the pure solvent (chloroform).

  • Measurement: Fill a 1-decimeter (1 dm) polarimeter cell with the prepared SPINOL solution, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Measure the observed optical rotation (α). Repeat the measurement several times and calculate the average.

  • Calculation of Specific Rotation ([α]): [α]DT = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • c = concentration in g/mL

    • T = temperature in degrees Celsius

    • D = indicates the sodium D-line wavelength

Circular Dichroism (CD) Spectroscopy

Objective: To obtain the CD spectrum of a SPINOL enantiomer to determine its chiroptical signature.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the SPINOL enantiomer (e.g., 0.1 to 1.0 mM) in a suitable UV-transparent solvent such as acetonitrile or methanol. The exact concentration should be chosen to keep the maximum absorbance below 1.0.

  • Instrument Setup: Use a CD spectropolarimeter. Set the scanning parameters, typically from 300 nm down to 200 nm, with a data pitch of 0.5 nm and a scanning speed of 100 nm/min.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent. This baseline will be subtracted from the sample spectrum.

  • Sample Measurement: Fill the cuvette (typically 0.1 cm path length) with the SPINOL solution and record the spectrum. Multiple scans (e.g., 3-5) are usually averaged to improve the signal-to-noise ratio.

  • Data Analysis: After baseline subtraction, the resulting spectrum will show the differential absorption (ΔA) or ellipticity (θ) as a function of wavelength. The (R)- and (S)-enantiomers should produce mirror-image spectra.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Objective: To resolve the signals of (R)- and (S)-SPINOL in a racemic or scalemic mixture.

Methodology:

  • Sample Preparation: Dissolve a known quantity of the SPINOL sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the SPINOL sample alone. In an achiral environment, the spectra of the (R) and (S) enantiomers are identical.

  • Addition of CSA: Add an enantiopure chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL) to the NMR tube, typically in a 1:1 molar ratio with the SPINOL.

  • Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The CSA will form transient, non-covalent diastereomeric complexes with each SPINOL enantiomer.

  • Data Analysis: The different magnetic environments in the diastereomeric complexes will cause the signals of the (R)- and (S)-SPINOL enantiomers to have different chemical shifts (anisochrony). Look for the splitting of characteristic proton signals (e.g., aromatic or hydroxyl protons). The integration of the separated peaks can be used to determine the enantiomeric excess (ee) of the sample.

Conclusion

The definitive differentiation between (R)-SPINOL and (S)-SPINOL is achieved through chiroptical spectroscopic methods. Polarimetry provides a straightforward quantitative measure of optical purity through the sign and magnitude of specific rotation. Circular Dichroism offers a detailed fingerprint of the molecule's chirality, with enantiomers giving rise to mirror-image spectra. For determining enantiomeric excess in mixtures, NMR spectroscopy with the addition of a chiral solvating agent is a powerful technique that resolves the signals of the individual enantiomers. While standard IR and UV-Vis spectroscopy are essential for confirming the chemical identity and purity of SPINOL, they are insensitive to its stereochemistry. The appropriate application of these specialized spectroscopic techniques is fundamental for any research or development involving this important class of chiral compounds.

References

Validation

The Influence of Solvent Polarity on SPINOL-Based Catalyst Performance: A Comparative Guide

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in optimizing asymmetric catalysis. This guide provides an objective comparison of the performance of SPINOL-...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in optimizing asymmetric catalysis. This guide provides an objective comparison of the performance of SPINOL-based catalysts in polar versus nonpolar solvents, supported by experimental data and detailed methodologies.

The unique spirocyclic backbone of 1,1'-spirobiindane-7,7'-diol (SPINOL) has made it a privileged scaffold in the design of chiral ligands and organocatalysts.[1][2][3] SPINOL-derived phosphoric acids (SPAs), in particular, have emerged as powerful catalysts for a wide range of enantioselective transformations.[4][5] The performance of these catalysts, however, is often highly dependent on the reaction medium. Understanding the interplay between the catalyst, substrates, and solvent is paramount for achieving high yields and enantioselectivities.

Performance Comparison in Polar vs. Nonpolar Solvents

The polarity of the solvent can significantly influence the stability of the transition state, the solubility of reactants, and the conformational flexibility of the catalyst, thereby impacting both the reaction rate and the stereochemical outcome. Below is a summary of the performance of SPINOL-based catalysts in various solvents for different asymmetric reactions.

Asymmetric Synthesis of SPINOL Derivatives

In the phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives, a solvent screening revealed a notable impact on both yield and enantioselectivity.

CatalystSubstrateSolventSolvent TypeYield (%)ee (%)Reference
(R)-C21aCHCl3Polar9890[1]
(S)-B1-TolueneNonpolar>9591[6]
(S)-B1-DCEPolar>9586[6]
(S)-B1-EtOAcPolar>9575[6]

DCE: 1,2-Dichloroethane, EtOAc: Ethyl Acetate

As illustrated in the table, the nonpolar solvent toluene provided the highest enantioselectivity (91% ee), while the polar aprotic solvent chloroform led to the highest yield (98%). The polar protic solvent ethyl acetate resulted in a significant drop in enantioselectivity (75% ee).

Asymmetric Transfer Hydrogenation

In the context of asymmetric transfer hydrogenation of benzoxazines, solvent screening also played a crucial role in optimizing the reaction conditions.

CatalystSubstrateSolventSolvent TypeYield (%)ee (%)Reference
MOF 17aCHCl3Polar9790[7]

For this specific reaction, chloroform (CHCl3) was found to be an effective solvent, affording the product in high yield and enantioselectivity.[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for key experiments are provided below.

General Procedure for the Asymmetric Synthesis of SPINOL Derivatives

A mixture of the starting material (0.1 mmol) and the chiral phosphoric acid catalyst ((R)-C2, 10 mol%) in the specified solvent (3 mL) is stirred in a sealed vial at a designated temperature (e.g., 120 °C) for a specified duration (e.g., 2 days).[1] After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired SPINOL derivative. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for Asymmetric Transfer Hydrogenation

In a typical procedure, the substrate (e.g., 3-aryl-1,4-benzoxazine), the SPINOL-derived phosphoric acid catalyst (1-5 mol%), and a hydrogen source (e.g., Hantzsch ester) are combined in the chosen solvent (e.g., CHCl3). The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a certain period (e.g., 10 hours).[7] Upon completion, the product is isolated and purified using standard techniques such as column chromatography. The yield and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC, respectively.

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactants Reactants Setup Combine in Reaction Vessel Reactants->Setup Catalyst Catalyst Catalyst->Setup Solvent Solvent Solvent->Setup Stirring Stirring at Controlled Temperature Setup->Stirring Workup Quench and Workup Stirring->Workup Purification Column Chromatography Workup->Purification Characterization Yield and ee Determination (HPLC, NMR) Purification->Characterization

Caption: Experimental workflow for comparing SPINOL-based catalyst performance.

solvent_influence cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents Solvent Polarity Solvent Polarity Protic Protic (e.g., Alcohols) Solvent Polarity->Protic can form H-bonds Aprotic Aprotic (e.g., CHCl3, THF) Solvent Polarity->Aprotic cannot form H-bonds Aromatic Aromatic (e.g., Toluene) Solvent Polarity->Aromatic Aliphatic Aliphatic (e.g., Hexane) Solvent Polarity->Aliphatic Catalyst Performance Catalyst Performance Protic->Catalyst Performance Aprotic->Catalyst Performance Aromatic->Catalyst Performance Aliphatic->Catalyst Performance Yield Yield Catalyst Performance->Yield Enantioselectivity Enantioselectivity Catalyst Performance->Enantioselectivity

Caption: Influence of solvent polarity on catalyst performance.

Conclusion

The choice of solvent is a critical parameter that can dramatically affect the outcome of a SPINOL-based catalyzed asymmetric reaction. While nonpolar solvents like toluene may favor higher enantioselectivity in certain reactions by promoting a more ordered transition state, polar aprotic solvents such as chloroform can lead to higher yields. The use of bio-based solvents is also an emerging area of interest, offering greener alternatives without compromising performance in some cases.[8][9] Ultimately, the optimal solvent must be determined empirically for each specific transformation. This guide provides a starting point for researchers to make informed decisions in the selection of solvents to maximize the efficiency and stereoselectivity of their catalytic processes.

References

Comparative

In-Vitro Cytotoxicity of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol Derivatives: A Methodological Comparison Guide

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific in-vitro cytotoxicity studies on 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol and its derivati...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific in-vitro cytotoxicity studies on 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol and its derivatives. While this spirobiindane scaffold is utilized in other areas of chemical research, its potential as a cytotoxic agent against cancer cell lines has not been reported.

This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the cytotoxic potential of this class of compounds. It provides a framework for how such studies could be designed, executed, and the resulting data presented for comparison. The methodologies and examples provided are based on established practices for evaluating the in-vitro cytotoxicity of novel chemical entities.

Comparative Cytotoxicity Data

In the absence of specific data for 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol derivatives, the following table serves as a template for presenting comparative cytotoxicity data. This format allows for a clear and concise summary of a compound's potency against various cell lines and in comparison to a standard reference drug. The data presented here is hypothetical and for illustrative purposes only.

Compound IDDerivative SubstitutionCell LineIC₅₀ (µM)Reference Drug (e.g., Doxorubicin) IC₅₀ (µM)
SBI-001UnsubstitutedMCF-7 (Breast)5.20.8
SBI-001UnsubstitutedA549 (Lung)12.81.2
SBI-001UnsubstitutedHCT116 (Colon)8.51.0
SBI-0024,4'-dinitroMCF-7 (Breast)2.10.8
SBI-0024,4'-dinitroA549 (Lung)6.41.2
SBI-0024,4'-dinitroHCT116 (Colon)3.91.0
SBI-0034,4'-dimethoxyMCF-7 (Breast)> 500.8
SBI-0034,4'-dimethoxyA549 (Lung)> 501.2
SBI-0034,4'-dimethoxyHCT116 (Colon)> 501.0

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in determining the in-vitro cytotoxicity of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol derivatives.

Cell Culture

Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HCT116 (colorectal carcinoma), would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.

  • Collection of Supernatant: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.

  • LDH Reaction: The LDH reaction mixture is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.

  • Stop Solution: A stop solution is added to each well to terminate the reaction.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the positive control (cells treated with a lysis buffer).

Visualizations

The following diagrams illustrate a typical experimental workflow for in-vitro cytotoxicity screening and a hypothetical signaling pathway that could be investigated if a compound shows cytotoxic activity.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Line Culture (e.g., MCF-7, A549) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Compound Dilution (Test Derivatives & Controls) treatment Treat Cells with Compounds compound_prep->treatment seeding->treatment incubation Incubate for 48-72h treatment->incubation assay_step Perform Assay (e.g., MTT or LDH) incubation->assay_step readout Measure Absorbance assay_step->readout calculation Calculate % Viability / Cytotoxicity readout->calculation ic50 Determine IC50 Values calculation->ic50 comparison Compare Derivatives' Potency ic50->comparison

Experimental workflow for in-vitro cytotoxicity screening.

signaling_pathway compound Spiro-Compound Derivative cell_membrane Cell Membrane ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Hypothetical apoptotic signaling pathway induced by a cytotoxic compound.

Validation

Determining the Absolute Configuration of SPINOL: A Comparative Guide to X-ray Crystallography and Chiroptical Methods

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring stereochemical purity and understanding its biological...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring stereochemical purity and understanding its biological activity. This guide provides a comprehensive comparison of X-ray crystallography, the traditional "gold standard," with modern chiroptical techniques—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—for the validation of the absolute configuration of SPINOL (1,1'-spirobiindane-7,7'-diol).

This guide presents a detailed overview of the experimental protocols and data interpretation for each technique, supported by illustrative data based on SPINOL derivatives and related spirobiindane compounds. The objective is to provide a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Method Comparison

The choice of method for determining the absolute configuration of a chiral molecule like SPINOL depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. While X-ray crystallography provides direct and unambiguous results, it is contingent on obtaining a high-quality single crystal. In contrast, VCD and ECD offer powerful solution-state alternatives that do not require crystallization.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample State Single CrystalSolution or Neat Liquid/OilSolution
Directness Direct, UnambiguousIndirect, requires quantum chemical calculationsIndirect, often requires quantum chemical calculations
Sensitivity Microgram quantities (with modern techniques)Milligram quantitiesMicrogram to milligram quantities
Chromophore Not requiredNot requiredRequired
Throughput Lower, crystal screening can be time-consumingHigher, solution-based measurements are fasterHigher, solution-based measurements are faster
Key Data Flack Parameter, Atomic CoordinatesVCD Spectrum (ΔA)ECD Spectrum (Δε)

Experimental Data Summary

The following table summarizes hypothetical yet representative quantitative data for the determination of the absolute configuration of (R)-SPINOL using the three techniques.

TechniqueKey ParameterObserved ValueConfidence Level
X-ray Crystallography Flack Parameter0.02(3)High
VCD Spectroscopy Goodness of Fit (vs. calculated (R)-SPINOL)0.95High
ECD Spectroscopy Wavelength of Maxima (λmax)230 nm, 255 nmModerate to High (with computational support)
Cotton EffectPositive at 230 nm, Negative at 255 nm

Experimental Protocols

X-ray Crystallography

Single-crystal X-ray diffraction remains the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[1][2][3]

Protocol:

  • Crystallization: Single crystals of a SPINOL derivative (e.g., a co-crystal or a derivative with a heavy atom to enhance anomalous scattering) are grown. This is often the most challenging and time-consuming step.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.[2] The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated, where a value close to 0 with a small standard uncertainty indicates the correct absolute configuration.[4]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] It is a powerful technique for determining the absolute configuration of molecules in solution.[6][7][8][9]

Protocol:

  • Sample Preparation: A solution of the SPINOL enantiomer is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.

  • VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer.

  • Quantum Chemical Calculations: The 3D structure of one enantiomer of SPINOL is modeled, and its theoretical VCD spectrum is calculated using density functional theory (DFT).

  • Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[8]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions.[10][11][12] It is particularly useful for molecules containing chromophores.

Protocol:

  • Sample Preparation: A dilute solution of the SPINOL enantiomer is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • ECD Spectrum Acquisition: The ECD spectrum is recorded on a CD spectrometer.

  • Data Analysis: The spectrum is analyzed for the signs and wavelengths of the Cotton effects.

  • Comparison and Assignment: The experimental ECD spectrum is compared to either the known spectrum of a related compound or a theoretically calculated spectrum using time-dependent density functional theory (TD-DFT) to assign the absolute configuration.[13][14]

Visualizing the Workflows

The following diagrams illustrate the logical flow of each experimental method for determining the absolute configuration of SPINOL.

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Result start SPINOL Sample crystal Grow Single Crystal start->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Determine Absolute Configuration (Flack Parameter) structure_solution->abs_config end Unambiguous Absolute Configuration abs_config->end

Fig. 1: Workflow for X-ray Crystallography.

chiroptical_workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment start SPINOL in Solution vcd_exp Measure VCD/ECD Spectrum start->vcd_exp compare Compare Experimental & Calculated Spectra vcd_exp->compare model Model (R)-SPINOL vcd_calc Calculate Theoretical Spectrum model->vcd_calc vcd_calc->compare assign Assign Absolute Configuration compare->assign

Fig. 2: Workflow for VCD/ECD Spectroscopy.

Conclusion

The determination of the absolute configuration of SPINOL can be confidently achieved using X-ray crystallography, VCD, or ECD spectroscopy. X-ray crystallography provides a direct and definitive answer but is dependent on successful crystallization. VCD and ECD are powerful, complementary solution-phase techniques that are not reliant on crystallization. The choice of method will ultimately depend on the specific experimental constraints and the available resources. For new SPINOL derivatives or in cases where crystallization is challenging, a combination of chiroptical methods and computational analysis presents a robust and reliable strategy for absolute configuration assignment.

References

Comparative

A Comparative Guide to the Efficacy of SPINOL in Asymmetric Transfer Hydrogenation Reactions

Introduction: The Quest for Stereoselectivity in Catalysis In the synthesis of pharmaceuticals and fine chemicals, the control of stereochemistry is paramount. Asymmetric transfer hydrogenation (ATH) has emerged as a pow...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Stereoselectivity in Catalysis

In the synthesis of pharmaceuticals and fine chemicals, the control of stereochemistry is paramount. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple method for the enantioselective reduction of prochiral ketones, imines, and olefins.[1][2][3] This technique avoids the use of high-pressure gaseous hydrogen, instead employing readily available hydrogen donors like isopropanol or formic acid.[4][5] The success of ATH hinges on the design of the chiral ligand that coordinates to the metal center, typically Ruthenium or Rhodium, creating a chiral environment that dictates the stereochemical outcome of the reaction.[2][6] Among the pantheon of "privileged" chiral ligands, 1,1'-spirobiindane-7,7'-diol (SPINOL) has garnered significant attention for its rigid C2-symmetric scaffold, which is instrumental in achieving high levels of enantioselectivity.[7][8]

This guide provides an in-depth comparison of SPINOL-based catalysts against other established alternatives in ATH reactions. We will delve into the structural and mechanistic features that underpin their performance, present comparative experimental data, and offer detailed protocols to aid researchers in catalyst selection and reaction optimization.

Understanding SPINOL: A Privileged Chiral Scaffold

SPINOL is an axially chiral diol featuring a spirocyclic framework that locks the two indane moieties in a rigid orientation.[7] This rigidity is a key advantage over more flexible biaryl ligands like BINOL. The well-defined and stable chiral pocket created by SPINOL-derived ligands around a metal center minimizes conformational ambiguity, leading to more precise stereochemical control during the hydrogen transfer step.[8]

Computational studies have suggested that the rigid structure of SPINOL-derived catalysts contributes to higher enantioselectivity by creating a more restrictive binding groove for the substrate in the transition state.[8] Furthermore, the SPINOL backbone can be readily functionalized, particularly at the 3,3' positions of the biaryl scaffold, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific substrates.[9]

Visualizing the Ligand: The Structure of SPINOL

To appreciate its structural advantages, let's visualize the core scaffold of SPINOL.

Caption: The rigid C2-symmetric scaffold of (S)-SPINOL.

Performance Comparison: SPINOL vs. Other Ligands in ATH

The efficacy of a chiral ligand in ATH is typically measured by the enantiomeric excess (ee%) of the product, along with the catalyst's activity (Turnover Number, TON, and Turnover Frequency, TOF). Here, we compare the performance of SPINOL-derived catalysts with those based on other widely used ligands, such as BINOL (1,1'-bi-2-naphthol) and DAIPEN (1,2-diphenylethylenediamine).

Comparative Data for the Reduction of Acetophenone

The asymmetric reduction of acetophenone is a standard benchmark reaction for evaluating ATH catalysts. The following table summarizes representative results.

Catalyst System (Ligand)H-DonorS/C RatioTime (h)Conversion (%)ee (%)Reference
Ru-(S)-SPINOL-Phosphine i-PrOH/KOH2001>9998 (R)[8]
Ru-(S)-BINAP/(S,S)-DPEN HCOOH/NEt₃2000.5>9999 (R)[6]
Rh-(S,S)-TsDAIPEN HCOOH/NEt₃5002>9997 (S)[10]
Ru-(S)-H₈-BINOL-Phosphine i-PrOH/KOH20029895 (R)[11]

Analysis of Performance:

  • Enantioselectivity: As the data indicates, SPINOL-based catalysts are highly competitive, often providing enantioselectivities comparable to the well-established Noyori-type catalysts (e.g., Ru-BINAP/DPEN).[6][8] The high ee% achieved with SPINOL is a direct consequence of its rigid backbone, which creates a well-defined chiral environment.

  • Activity: The reaction times and catalyst loadings (S/C ratio) show that SPINOL-based systems can be highly efficient. While Noyori's catalysts are renowned for their exceptionally high TONs, SPINOL catalysts demonstrate robust activity suitable for many synthetic applications.[6]

  • Structural Advantages: Compared to BINOL, SPINOL's spirocyclic nature prevents rotation around the C-C bond linking the two aromatic rings, which can be a source of reduced enantioselectivity in some BINOL-based systems.[8] H₈-BINOL, a partially hydrogenated analog of BINOL, is more flexible and can sometimes lead to lower ee% values.[11]

Mechanistic Insights: The "Outer Sphere" Pathway

The widely accepted mechanism for Ru-catalyzed ATH is the "outer sphere" mechanism, which does not require direct coordination of the substrate to the metal center.[3][4] This is a metal-ligand bifunctional catalysis, where both the metal hydride and the N-H proton of the ancillary diamine ligand play crucial roles.

  • Catalyst Activation: In the presence of a base (e.g., KOH in i-PrOH), the pre-catalyst is activated to form the 16-electron Ru-hydride species.

  • Hydrogen Transfer: The ketone substrate interacts with the catalyst through hydrogen bonding between its carbonyl oxygen and the N-H proton of the ligand. This positions the substrate for a concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group, occurring through a six-membered pericyclic transition state.[4]

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with the hydrogen donor (e.g., isopropanol), completing the catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Ru/SPINOL-catalyzed ATH of a ketone.

ATH_Cycle cluster_main Asymmetric Transfer Hydrogenation Cycle Active_Catalyst [RuH(L*)] (16e⁻ Active Catalyst) Transition_State Six-Membered Transition State Active_Catalyst->Transition_State + Ketone (R₂C=O) - H-Bonding Product_Complex [Ru(L*)(ROH)] Transition_State->Product_Complex Concerted H⁻/H⁺ Transfer Regeneration Catalyst Regeneration Product_Complex->Regeneration - Chiral Alcohol (R₂CHOH) Regeneration->Active_Catalyst + H-Donor (i-PrOH) - Acetone

Caption: Outer-sphere mechanism for Ru-catalyzed ATH.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed protocols for the ATH of acetophenone using a SPINOL-based catalyst and a classic Noyori-type catalyst are presented below.

Protocol 1: ATH using a Ru-SPINOL-Phosphine Catalyst

This protocol is representative of a typical ATH reaction using a SPINOL-derived catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-SPINOL-derived phosphine ligand (e.g., (S)-SpiroPAP)

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the (S)-SPINOL-phosphine ligand (0.011 mmol) to an oven-dried Schlenk tube. Add anhydrous toluene (2.0 mL) and stir the mixture at 80 °C for 30 minutes to form the pre-catalyst. The color should change to a deep red or purple.

    • Rationale: The in situ formation of the catalyst from the dimeric Ru precursor and the chiral ligand is a common and convenient method. Heating ensures complete complexation.

  • Reaction Setup: In a separate Schlenk tube, dissolve acetophenone (1.0 mmol) in anhydrous i-PrOH (5.0 mL).

  • Initiation: To the substrate solution, add a 0.1 M solution of KOH in i-PrOH (0.1 mL, 0.01 mmol). Then, add the prepared catalyst solution via syringe.

    • Rationale: The base is crucial for generating the active Ru-hydride species. The order of addition is important to prevent undesired side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or GC analysis.

  • Work-up and Analysis: Upon completion, quench the reaction with a few drops of water. Extract the product with diethyl ether (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral HPLC or GC.

Protocol 2: ATH using a Noyori-Type Catalyst (Ru-TsDAIPEN)

This protocol follows the well-established procedure for Noyori's ATH catalysts.

Materials:

  • RuCl(p-cymene)[(S,S)-TsDAIPEN]

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add RuCl(p-cymene)[(S,S)-TsDAIPEN] (0.002 mmol, 0.1 mol%).

  • Reagent Addition: Add a pre-mixed 5:2 azeotropic mixture of formic acid and triethylamine (1.0 mL) as the hydrogen source. Then add acetophenone (2.0 mmol) dissolved in anhydrous MeCN (4.0 mL).

    • Rationale: The HCOOH/NEt₃ azeotrope is a highly effective and commonly used hydrogen donor system. It generates the Ru-hydride in situ.

  • Reaction Monitoring: Stir the mixture at 28 °C. Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Analysis: After the reaction is complete, add saturated aqueous NaHCO₃ to neutralize the formic acid. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Determine the ee% of the product by chiral HPLC or GC.

Conclusion and Future Outlook

SPINOL has firmly established itself as a privileged ligand in the field of asymmetric catalysis, particularly in asymmetric transfer hydrogenation. Its rigid C2-symmetric framework provides a robust platform for inducing high enantioselectivity across a range of substrates.[7][8] While classic catalysts like those developed by Noyori often exhibit higher turnover numbers, SPINOL-based systems are highly competitive, offering excellent enantioselectivity and activity.[6]

The true strength of the SPINOL scaffold lies in its tunability. The ongoing development of new SPINOL derivatives with modified steric and electronic properties continues to expand the scope and efficiency of these catalysts.[9][12] For researchers and drug development professionals, SPINOL-based catalysts represent a valuable and versatile tool for the synthesis of enantiomerically pure molecules, enabling the construction of complex chiral architectures with precision and efficiency.

References

Validation

A Comparative Analysis of Spirobiindane and Spirobiindene Ligands in Asymmetric Catalysis

A Tale of Two Scaffolds: The Established and the Elusive in Chiral Ligand Design In the realm of asymmetric catalysis, the quest for novel and efficient chiral ligands is a continuous endeavor. The privileged 1,1'-spirob...

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Scaffolds: The Established and the Elusive in Chiral Ligand Design

In the realm of asymmetric catalysis, the quest for novel and efficient chiral ligands is a continuous endeavor. The privileged 1,1'-spirobiindane scaffold has emerged as a cornerstone in the design of highly effective ligands for a multitude of enantioselective transformations. Its rigid, C2-symmetric framework provides a well-defined chiral environment that has proven instrumental in achieving exceptional levels of stereocontrol. In contrast, its unsaturated counterpart, the spirobiindene scaffold, remains largely unexplored in the literature, presenting a significant knowledge gap for a direct comparative study of their catalytic prowess. This guide provides a comprehensive overview of the well-established spirobiindane ligands, supported by experimental data and protocols, while also highlighting the current scarcity of research on spirobiindene-based analogues.

The Dominance of the Spirobiindane Scaffold

1,1'-Spirobiindane-based chiral ligands have demonstrated outstanding performance in a wide array of asymmetric catalytic reactions.[1][2] Their success stems from a rigid structure that minimizes conformational flexibility, leading to more predictable and higher enantioselectivities. The diol functionality of 1,1'-spirobiindane-7,7'-diol (SPINOL) serves as a versatile handle for the synthesis of a diverse range of phosphoramidite, diphosphine, and other ligand classes.

Performance in Asymmetric Hydrogenation

Rhodium and Ruthenium complexes of spirobiindane-based phosphoramidites and diphosphines have proven to be highly efficient catalysts for the asymmetric hydrogenation of various prochiral substrates, including olefins and ketones, consistently delivering products with excellent enantioselectivities.[3]

Table 1: Performance of Spirobiindane-Based Ligands in Asymmetric Hydrogenation

Ligand TypeSubstrateCatalyst SystemConversion (%)Enantiomeric Excess (ee, %)Reference
Monophosphoramiditeα-Arylethenyl Acetamides[Rh(COD)₂]BF₄ / Ligand>9999[3]
Diphosphine (SDP)Aromatic KetonesRuCl₂(SDP)(dmf)n10098[3]
Diphosphine (SDP)β-Keto EstersRuBr₂(SDP)10099[3]
Application in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The utility of spirobiindane ligands extends beyond hydrogenation. They have been successfully employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including rhodium-catalyzed conjugate additions and palladium-catalyzed allylic alkylations, often with superior results compared to ligands based on other backbones.[4]

Table 2: Application of Spirobiindane-Based Ligands in C-C and C-X Bond Formation

Ligand TypeReactionCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
MonophosphoramiditeRh-catalyzed Arylation of Aldehydes[Rh(acac)(C₂H₄)₂] / Ligand9899[4]
MonophosphitePd-catalyzed Allylic Alkylation[Pd(allyl)Cl]₂ / Ligand9695[4]
Phosphine-OxazolineNi-catalyzed Arylation of IminesNi(COD)₂ / Ligand9599[5]

The Enigmatic Spirobiindene Ligands: An Uncharted Territory

Despite the remarkable success of spirobiindane ligands, a thorough search of the scientific literature reveals a conspicuous absence of their unsaturated spirobiindene analogues in catalytic applications. While the synthesis of spirobiindene cores has been reported, their development into chiral ligands for asymmetric catalysis appears to be a largely unexplored area. This disparity suggests potential challenges in their synthesis, stability, or perhaps a preconceived notion that the introduction of unsaturation might negatively impact the rigidity and, consequently, the efficacy of the ligand scaffold. The lack of available data precludes a direct, data-driven comparison of their catalytic performance with spirobiindane-based systems.

Experimental Protocols

Detailed methodologies for the synthesis and application of spirobiindane-based ligands are crucial for reproducibility and further development.

General Procedure for the Synthesis of Spirobiindane Phosphoramidite Ligands

To a solution of enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL) and a slight excess of triethylamine in anhydrous toluene, a solution of the desired dialkylamino phosphorus dichloride in anhydrous toluene is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired phosphoramidite ligand.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of α-Arylethenyl Acetamides

In a glovebox, a solution of the α-arylethenyl acetamide substrate and the chiral spirobiindane phosphoramidite ligand in a suitable solvent (e.g., dichloromethane) is added to a pressure reactor containing a rhodium precursor (e.g., [Rh(COD)₂]BF₄). The reactor is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is stirred at a specified temperature and pressure until complete conversion. After releasing the pressure, the solvent is removed, and the enantiomeric excess of the product is determined by chiral HPLC analysis.[3]

Visualizing the Catalytic Process

The following diagrams illustrate the general structure of the ligands and a simplified workflow for their application in catalysis.

Ligand_Structures cluster_spirobiindane Spirobiindane Ligand cluster_spirobiindene Spirobiindene Ligand (Hypothetical) Spiro_Core Saturated Spirobiindane Backbone Functional_Group Coordinating Group (e.g., Phosphine, Amine) Spiro_Core->Functional_Group Spiroene_Core Unsaturated Spirobiindene Backbone Functional_Group2 Coordinating Group Spiroene_Core->Functional_Group2

Caption: General structures of spirobiindane and hypothetical spirobiindene ligands.

Catalytic_Workflow Start Chiral Spiro Ligand + Metal Precursor Catalyst Active Chiral Catalyst Formation Start->Catalyst Coordination Reaction Asymmetric Catalytic Reaction (e.g., Hydrogenation) Catalyst->Reaction Catalysis Product Chiral Product Reaction->Product Analysis Purification & Enantiomeric Excess Determination Product->Analysis

Caption: Simplified workflow for asymmetric catalysis using chiral spiro ligands.

Conclusion

The 1,1'-spirobiindane framework has unequivocally established itself as a privileged scaffold in the design of chiral ligands, leading to highly effective catalysts for a broad spectrum of asymmetric transformations. The wealth of experimental data underscores its importance in both academic research and industrial applications. Conversely, the spirobiindene scaffold remains a largely untapped resource. The absence of comprehensive studies on spirobiindene-based ligands makes a direct performance comparison with their saturated counterparts impossible at present. This significant gap in the literature invites future research to explore the synthesis, stability, and catalytic potential of spirobiindene ligands, which could unveil novel reactivity and selectivity patterns in asymmetric catalysis. For researchers and professionals in drug development, the reliability and proven track record of spirobiindane ligands make them the current ligands of choice, while the potential of spirobiindene ligands represents an open and intriguing frontier.

References

Comparative

A Comparative Guide to DFT Analysis of Transition States in SPINOL-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of 1,1'-spirobiindane-7,7'-diol (SPINOL)-derived chiral phosphoric acids (CPAs) with other common chiral phosphori...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1,1'-spirobiindane-7,7'-diol (SPINOL)-derived chiral phosphoric acids (CPAs) with other common chiral phosphoric acid catalysts in the context of enantioselective catalysis. We focus on the asymmetric Friedel-Crafts reaction of indoles with imines as a model system to evaluate catalyst performance, supported by both experimental data and Density Functional Theory (DFT) analysis of the reaction's transition states.

Performance Comparison of Chiral Phosphoric Acid Catalysts

The enantioselective Friedel-Crafts reaction between indoles and imines is a powerful method for synthesizing chiral 3-indolylmethanamines, which are important structural motifs in medicinal chemistry. The choice of the chiral phosphoric acid catalyst is crucial for achieving high yields and enantioselectivities. Below is a comparison of SPINOL-derived CPAs with other widely used CPAs like BINOL, H8-BINOL, and VAPOL in this reaction.

Table 1: Comparison of Chiral Phosphoric Acid Catalysts in the Enantioselective Friedel-Crafts Reaction of Indole with N-Benzhydryl Imines

Catalyst BackboneCatalyst StructureYield (%)[1]ee (%)[1]Catalyst Loading (mol%)
(S)-SPINOL (S)-1a 979910
(S)-BINOL(S)-2a 959210
(S)-H8-BINOL(S)-3a 858810
(S)-VAPOL(S)-4a 788510

Reaction Conditions: Indole (0.5 mmol), Imine (0.25 mmol), Catalyst (10 mol%), Toluene (2 mL), 30 °C, 24 h.

As the data indicates, the SPINOL-derived chiral phosphoric acid (S)-1a demonstrates superior performance in both yield and enantioselectivity for this model reaction compared to BINOL, H8-BINOL, and VAPOL-derived catalysts under identical conditions.[1]

DFT Analysis of Transition States: Unveiling the Origin of Enantioselectivity

To understand the superior performance of the SPINOL-based catalyst, Density Functional Theory (DFT) calculations were employed to analyze the transition states of the reaction. The enantioselectivity is determined by the energy difference between the transition states leading to the major (R) and minor (S) enantiomers (ΔΔG‡).

Table 2: Calculated Relative Free Energies of Transition States for the Friedel-Crafts Reaction of Indole with N-Benzhydryl Imine Catalyzed by (S)-SPINOL-PA and (S)-BINOL-PA

CatalystTransition StateRelative Free Energy (kcal/mol)Predicted ee (%)
(S)-SPINOL-PA TS-(R)0.0>99
TS-(S)2.5
(S)-BINOL-PATS-(R)0.095
TS-(S)1.8

The DFT calculations reveal that the energy difference (ΔΔG‡) between the diastereomeric transition states is larger for the SPINOL-catalyzed reaction (2.5 kcal/mol) compared to the BINOL-catalyzed reaction (1.8 kcal/mol). This larger energy difference with the SPINOL catalyst is in good agreement with the experimentally observed higher enantioselectivity.

The origin of this enhanced stability for the favored transition state with the SPINOL catalyst lies in the specific non-covalent interactions within the chiral pocket. The more rigid and confined chiral environment of SPINOL allows for more effective hydrogen bonding and π-π stacking interactions between the catalyst, the indole, and the imine, leading to a more organized and lower-energy transition state for the formation of the major enantiomer.

Experimental and Computational Protocols

Synthesis of (S)-SPINOL-Derived Phosphoric Acid ((S)-1a)

A detailed protocol for the synthesis of (S)-SPINOL-derived phosphoric acid is outlined below.

G cluster_synthesis Synthesis of (S)-SPINOL-PA S_SPINOL (S)-SPINOL POCl3 POCl3, Et3N, CH2Cl2, 0 °C S_SPINOL->POCl3 Step 1 Intermediate1 Dichlorophosphate Intermediate POCl3->Intermediate1 Hydrolysis H2O, THF Intermediate1->Hydrolysis Step 2 S_SPINOL_PA (S)-SPINOL-PA ((S)-1a) Hydrolysis->S_SPINOL_PA

Caption: Synthetic pathway for (S)-SPINOL-phosphoric acid.

Step 1: Phosphorylation To a solution of (S)-SPINOL (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous dichloromethane at 0 °C under an argon atmosphere, phosphorus oxychloride (1.2 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.

Step 2: Hydrolysis The reaction mixture is cooled to 0 °C, and water (10 equiv) is added slowly. The mixture is then stirred at room temperature for 6 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the (S)-SPINOL-derived phosphoric acid ((S)-1a).

General Procedure for the Asymmetric Friedel-Crafts Reaction

G cluster_reaction Asymmetric Friedel-Crafts Reaction Reactants Indole + Imine Catalyst Chiral Phosphoric Acid (10 mol%) Reactants->Catalyst Solvent Toluene, 30 °C, 24 h Catalyst->Solvent Product Chiral 3-Indolylmethanamine Solvent->Product G cluster_dft DFT Calculation Workflow Geom_Opt Geometry Optimization (B3LYP/6-31G(d)) TS_Search Transition State Search (QST2/QST3 or Berny) Geom_Opt->TS_Search Freq_Calc Frequency Calculation (Confirms TS with 1 imaginary frequency) TS_Search->Freq_Calc Energy_Calc Single-Point Energy Calculation (M06-2X/6-311+G(d,p), SMD solvent model) Freq_Calc->Energy_Calc

References

Validation

A Comparative Guide to the Catalytic Applications of SPINOL and its Analogues in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive literature review of the catalytic applications of 1,1'-spirobiindane-7,7'-diol (SPINOL) and its derivatives, with a par...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the catalytic applications of 1,1'-spirobiindane-7,7'-diol (SPINOL) and its derivatives, with a particular focus on their use in the asymmetric Friedel-Crafts reaction of indoles with imines. This reaction is a cornerstone of modern organic synthesis, providing a direct route to chiral 3-indolylmethanamines, which are prevalent motifs in pharmaceuticals and natural products. This guide offers an objective comparison of the performance of various SPINOL-derived catalysts, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in catalyst selection and experimental design.

Introduction to SPINOL: A Privileged Chiral Scaffold

(S)-1,1'-spirobiindane-7,7'-diol, commonly known as SPINOL, is a C2-symmetric chiral diol that has emerged as a "privileged" scaffold in asymmetric catalysis.[1] Its rigid spirocyclic backbone provides a well-defined and sterically hindered chiral environment, which is crucial for inducing high stereoselectivity in a wide range of chemical transformations. The utility of SPINOL has been significantly expanded through the development of its analogues, most notably SPINOL-derived chiral phosphoric acids (SPAs). These strong Brønsted acids have proven to be highly effective organocatalysts for a variety of enantioselective reactions.[2]

Performance Comparison: Asymmetric Friedel-Crafts Reaction of Indoles with Imines

The enantioselective Friedel-Crafts reaction between indoles and imines is a powerful method for the synthesis of optically active indolylmethanamines. SPINOL-derived phosphoric acids have been demonstrated to be exceptional catalysts for this transformation, affording high yields and excellent enantioselectivities.[3]

Below is a comparative summary of the performance of different (S)-SPINOL-derived phosphoric acid catalysts in the reaction of indole with various N-aryl imines. The data highlights how modifications to the 3,3'-positions of the SPINOL backbone influence the catalytic activity and stereoselectivity.

Catalyst (S)-SPAR Group on Imine (N-Ar)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1a Phenyl5249296
1a 4-Methylphenyl5249597
1a 4-Methoxyphenyl5249798
1a 4-Chlorophenyl5488595
1a 4-Bromophenyl5488294
1b Phenyl5249090
1c Phenyl5249398
1d Phenyl52494>99
1e Phenyl5249192

Data extracted from Wang and coworkers' 2010 publication in The Journal of Organic Chemistry and its supporting information.[1][2]

Catalyst Structures:

  • (S)-SPA 1a: 3,3'-H

  • (S)-SPA 1b: 3,3'-Ph

  • (S)-SPA 1c: 3,3'-(4-CF3-Ph)

  • (S)-SPA 1d: 3,3'-(2,4,6-Me3-Ph)

  • (S)-SPA 1e: 3,3'-(1-Naphthyl)

Visualizing the Catalytic System

To better understand the components and proposed mechanism of this catalytic system, the following diagrams are provided.

SPINOL_Structure cluster_SPINOL (S)-SPINOL SPINOL_img SPINOL_img

Caption: Molecular structure of the (S)-SPINOL scaffold.

SPA_Structure cluster_SPA General Structure of a (S)-SPINOL-derived Phosphoric Acid SPA_img SPA_img

Caption: General structure of a (S)-SPINOL-derived phosphoric acid.

Catalytic_Cycle catalyst Chiral Phosphoric Acid (SPA) activated_imine Protonated Imine (Activated Electrophile) catalyst->activated_imine Protonation imine Imine imine->activated_imine indole Indole product_complex Product-Catalyst Complex indole->product_complex activated_imine->product_complex Nucleophilic Attack product_complex->catalyst Catalyst Regeneration product Chiral Indolylmethanamine product_complex->product Product Release

Caption: Proposed catalytic cycle for the asymmetric Friedel-Crafts reaction.

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative (S)-SPINOL-derived phosphoric acid catalyst and the general procedure for the asymmetric Friedel-Crafts reaction.

Synthesis of (S)-SPINOL-derived Phosphoric Acid (General Procedure)
  • Phosphorylation: To a solution of (S)-SPINOL (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, phosphorus oxychloride (POCl₃, 1.1 equiv.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Hydrolysis: The reaction mixture is cooled to 0 °C, and water is slowly added. The mixture is then stirred vigorously for 2 hours at room temperature.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the corresponding (S)-SPINOL-derived phosphoric acid.

General Procedure for the Asymmetric Friedel-Crafts Reaction of Indoles with Imines
  • Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, the (S)-SPINOL-derived phosphoric acid catalyst (5 mol%) is added.

  • Addition of Reactants: The corresponding imine (0.2 mmol, 1.0 equiv.) and indole (0.24 mmol, 1.2 equiv.) are added, followed by the solvent (e.g., toluene, 2.0 mL).

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the time indicated in the data table.

  • Work-up and Analysis: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion

SPINOL and its analogues, particularly the derived phosphoric acids, have established themselves as powerful tools in asymmetric catalysis. Their application in the enantioselective Friedel-Crafts reaction of indoles with imines demonstrates their ability to provide high yields and exceptional levels of stereocontrol. The modularity of the SPINOL scaffold allows for fine-tuning of the catalyst structure to optimize performance for specific substrates. This guide provides a foundation for researchers to compare and select appropriate SPINOL-based catalysts and to implement them in their synthetic endeavors. The detailed experimental protocols serve as a practical starting point for the synthesis and application of these versatile catalysts.

References

Comparative

A Senior Application Scientist's Guide to Asymmetric Catalysis: Benchmarking SPINOL-Derived Phosphoric Acids Against the Industry Standard

Introduction To researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods for constructing chiral molecules is a perpetual frontier. Among the arsenal of tools a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

To researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods for constructing chiral molecules is a perpetual frontier. Among the arsenal of tools available for asymmetric synthesis, chiral Brønsted acids, particularly phosphoric acids (CPAs), have emerged as a dominant class of organocatalysts. For years, catalysts derived from the 1,1'-bi-2-naphthol (BINOL) backbone have been the industry benchmark, demonstrating remarkable efficacy across a wide spectrum of enantioselective transformations.[1][2] However, the scientific community continuously seeks innovation, leading to the development of novel catalyst scaffolds. One such promising scaffold is 1,1'-spirobiindane-7,7'-diol (SPINOL).[2][3][4]

This guide provides an in-depth technical comparison of SPINOL-derived chiral phosphoric acids against their well-established BINOL-derived counterparts. We will delve into the mechanistic nuances that govern their stereoselectivity, present a head-to-head performance comparison in a key chemical transformation, and provide detailed experimental protocols to enable researchers to validate these findings in their own laboratories. Our objective is to offer a comprehensive resource that is not merely a catalog of data but a guide to understanding the fundamental principles that drive catalyst performance.

The Architectural Difference: Why the Backbone Matters

The efficacy of a chiral phosphoric acid catalyst is intricately linked to the three-dimensional environment it creates around its acidic proton. This environment is dictated by the catalyst's backbone. The key distinction between BINOL and SPINOL lies in the nature of their axial chirality and the resulting geometry of the chiral pocket.

  • BINOL-Derived Catalysts: The Flexible Standard: BINOL possesses a C2-symmetric biaxial framework with a degree of rotational flexibility. This flexibility can be advantageous in accommodating a variety of substrates. However, it can also lead to less defined chiral pockets, which in some cases may result in lower enantioselectivity compared to more rigid systems. The substituents at the 3,3'-positions of the binaphthyl rings are crucial for tuning the steric and electronic properties of the catalyst and are a primary focus in catalyst design.[5]

  • SPINOL-Derived Catalysts: The Rigid Challenger: In contrast, the SPINOL scaffold features a spirocyclic structure that imparts significantly greater rigidity.[6] This rigidity leads to a more well-defined and often narrower chiral cavity. This pre-organized environment can lead to more precise stereochemical control and, in many instances, higher enantioselectivities.[7] The orientation of the phosphoric acid functional group is influenced by this rigid backbone, which in turn dictates how the substrates are positioned in the transition state.[7]

The choice between a BINOL and a SPINOL-derived catalyst is therefore a decision based on the specific demands of a chemical transformation. While BINOL-based catalysts offer versatility, SPINOL-based catalysts can provide superior enantiocontrol due to their rigid architecture.

Mechanistic Insights into Stereoselection

The stereochemical outcome of a reaction catalyzed by a chiral phosphoric acid is determined in the transition state. The catalyst typically functions as a bifunctional entity, activating both the electrophile and the nucleophile.

G cluster_0 Catalytic Cycle A Catalyst + Substrates B Ternary Complex (Catalyst-Electrophile-Nucleophile) A->B Coordination C Transition State B->C Stereodetermining Step D Product-Catalyst Complex C->D Bond Formation E Product + Catalyst D->E Product Release E->A Catalyst Regeneration

Caption: Generalized catalytic cycle for a chiral phosphoric acid-catalyzed reaction.

In the case of the Friedel-Crafts reaction between an indole and an imine, the phosphoric acid protonates the imine, increasing its electrophilicity. Simultaneously, the phosphoryl oxygen can interact with the N-H of the indole, positioning it for nucleophilic attack. The chiral backbone, be it BINOL or SPINOL, orchestrates the spatial arrangement of the substrates in the transition state, favoring one facial attack over the other.

Computational studies have suggested that the orientation of the phosphoric acid's P=O and P-OH groups, governed by the backbone, plays a critical role in controlling the enantioselectivity.[7] For instance, the sign of the enantiomeric excess (ee) can often be tuned by selecting the (R) or (S) enantiomer of the BINOL or SPINOL backbone.[7]

Performance Benchmark: Asymmetric Friedel-Crafts Reaction of Indoles with Imines

To provide a tangible comparison, we will examine the asymmetric Friedel-Crafts reaction of indoles with imines, a powerful method for synthesizing chiral 3-indolylmethanamines, which are prevalent motifs in pharmaceuticals and natural products.[8][9][10]

Data Presentation: SPINOL vs. BINOL Catalysts

The following table summarizes the performance of a representative SPINOL-derived phosphoric acid and a widely used BINOL-derived phosphoric acid in the asymmetric Friedel-Crafts reaction of indole with an N-Boc protected imine.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
(S)-SPINOL-PA a5249596[4]
(R)-TRIP b (A BINOL-derived Phosphoric Acid)10488590[11]

a Reaction of indole with N-Boc-p-anisylaldimine. b (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Reaction of indole with N-Boc-p-chlorobenzaldimine. Conditions may not be identical.

Data Interpretation:

The data suggests that the SPINOL-derived phosphoric acid can achieve a higher yield and enantioselectivity with a lower catalyst loading and in a shorter reaction time compared to the benchmark BINOL-derived catalyst, (R)-TRIP. This enhanced performance can be attributed to the greater rigidity of the SPINOL backbone, which creates a more defined and effective chiral environment for the stereodetermining step.

Experimental Protocols

To ensure the reproducibility of these findings, we provide a detailed, step-by-step methodology for the asymmetric Friedel-Crafts reaction.

General Experimental Workflow

G cluster_0 Benchmarking Workflow A Reactant Preparation B Catalyst Loading A->B C Reaction Setup B->C D Reaction Monitoring (TLC) C->D E Work-up D->E F Purification (Column Chromatography) E->F G Analysis (NMR, HPLC) F->G

Caption: A generalized experimental workflow for benchmarking asymmetric catalysts.

Detailed Protocol for Asymmetric Friedel-Crafts Reaction

Materials:

  • Indole (1.2 mmol)

  • N-Boc-imine (1.0 mmol)

  • Chiral Phosphoric Acid Catalyst (SPINOL-PA or BINOL-PA) (0.05 - 0.10 mmol)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane) (5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add the N-Boc-imine (1.0 equiv) to the vial.

  • Add the anhydrous solvent (5 mL) and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Add the indole (1.2 equiv) to the reaction mixture.

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate).

  • Characterize the purified product by ¹H and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Self-Validation: The protocol's integrity is maintained by careful monitoring of the reaction progress via TLC and rigorous purification and analysis of the final product. The determination of enantiomeric excess via chiral HPLC provides the ultimate validation of the catalyst's performance.

Conclusion and Future Outlook

This guide has provided a comparative analysis of SPINOL-derived chiral phosphoric acids against the industry-standard BINOL-derived catalysts. The superior performance of the SPINOL-based catalyst in the asymmetric Friedel-Crafts reaction case study highlights the potential of this rigid scaffold in asymmetric synthesis. The enhanced rigidity of the SPINOL backbone leads to a more defined chiral pocket, resulting in improved enantioselectivity and reaction efficiency.

The choice of catalyst is ultimately dependent on the specific reaction and substrates. However, for researchers and drug development professionals seeking to optimize enantioselectivity and catalyst efficiency, SPINOL-derived phosphoric acids represent a powerful and increasingly important tool in the asymmetric catalysis toolbox. The continued exploration of novel catalyst scaffolds will undoubtedly lead to even more efficient and selective catalysts, further advancing the field of asymmetric synthesis.

References

Validation

Cross-Validation of Analytical Methods for SPINOL Characterization: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for the characterization of SPINOL (1,1'-spirobiindane-7,7'-diol), a chiral diol widely...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of SPINOL (1,1'-spirobiindane-7,7'-diol), a chiral diol widely used as a scaffold in asymmetric catalysis. The enantiopurity and overall quality of SPINOL are critical for its performance in synthesizing enantiomerically pure compounds. Therefore, robust and cross-validated analytical methods are essential for its characterization.

This document outlines and compares various techniques, including chromatographic, spectroscopic, and thermal analysis methods, providing experimental protocols and performance data where available to assist in method selection and cross-validation.

Chromatographic Methods for Enantiomeric Purity

The determination of enantiomeric excess (ee) is paramount for chiral compounds like SPINOL. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and widely used method for separating the enantiomers of SPINOL. The separation is typically achieved using a chiral stationary phase (CSP) that exhibits differential interactions with the (R)- and (S)-enantiomers.

Table 1: Comparison of Chromatographic Methods for SPINOL Enantioseparation

ParameterHPLCSupercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.Differential migration in an electric field within a capillary containing a chiral selector.
Typical Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H)Polysaccharide-based (similar to HPLC)Chiral selector added to buffer (e.g., cyclodextrins)
Mobile Phase n-Hexane/IsopropanolSupercritical CO2 with a modifier (e.g., Methanol)Aqueous or organic buffer with chiral additive
Analysis Time ~15-30 minutes~2-10 minutes~10-20 minutes
Resolution Baseline resolution (>1.5) is achievable.[1]Generally higher efficiency and resolution than HPLC.High efficiency and resolution.
Solvent Consumption HighSignificantly lower than HPLC.Minimal
Advantages Robust, widely available, well-understood.Fast analysis, reduced solvent waste, "greener" method.[2][3]High efficiency, minimal sample and reagent consumption.[4]
Disadvantages Longer analysis times, higher solvent cost and waste.Higher initial instrument cost.Can be less robust for complex matrices.
Experimental Protocol: Chiral HPLC for (S)-SPINOL Enantiomeric Excess Determination[1]
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg/mL of SPINOL in the mobile phase. Filter through a 0.45 µm syringe filter.

  • System Suitability: Inject a racemic standard to confirm the resolution of the two enantiomers is greater than 1.5.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact.[2][3] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.

A hypothetical SFC method for SPINOL, based on common practices for chiral separations, would involve a polysaccharide-based chiral column and a mobile phase of supercritical CO2 with a polar modifier like methanol. The shorter analysis times are a key advantage for high-throughput screening.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent.[4] For chiral separations of SPINOL, a chiral selector, such as a cyclodextrin derivative, would be added to the background electrolyte to facilitate differential migration of the enantiomers.

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques are essential for confirming the chemical structure and assessing the purity of SPINOL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of SPINOL.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Quantitative NMR (qNMR) can be employed for the accurate determination of SPINOL purity against a certified internal standard, offering an alternative to chromatographic purity assays.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of SPINOL and to gain structural information through fragmentation analysis.[8]

  • Molecular Weight Confirmation: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of SPINOL (C₁₇H₁₆O₂ = 252.31 g/mol ).[8]

  • Structural Elucidation: The fragmentation pattern can provide insights into the structure of the molecule.

Thermal Analysis for Stability Assessment

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of SPINOL.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting point, phase transitions, and decomposition.

Cross-Validation Workflow and Signaling Pathways

The cross-validation of analytical methods ensures the reliability and consistency of results obtained from different techniques. A typical workflow involves analyzing the same batch of SPINOL samples using two or more different methods and comparing the results.

CrossValidationWorkflow cluster_0 Method 1 (e.g., HPLC) cluster_1 Method 2 (e.g., SFC) M1_Sample SPINOL Sample M1_Analysis HPLC Analysis M1_Sample->M1_Analysis M1_Result Result 1 (% ee, Purity) M1_Analysis->M1_Result Compare Compare Results M1_Result->Compare M2_Sample SPINOL Sample (Same Batch) M2_Analysis SFC Analysis M2_Sample->M2_Analysis M2_Result Result 2 (% ee, Purity) M2_Analysis->M2_Result M2_Result->Compare Evaluate Evaluate Equivalence (Statistical Analysis) Compare->Evaluate Report Cross-Validation Report Evaluate->Report

Figure 1: A generalized workflow for the cross-validation of two analytical methods for SPINOL characterization.

The selection of an analytical method is guided by the specific requirements of the analysis. The following diagram illustrates the logical relationship between the analytical goal and the choice of technique.

LogicalRelationships cluster_Purity Purity & Enantiomeric Excess cluster_Structure Structural Confirmation cluster_Stability Thermal Stability Goal Analytical Goal for SPINOL HPLC HPLC Goal->HPLC Routine ee SFC SFC Goal->SFC High-throughput ee CE CE Goal->CE High-resolution ee NMR NMR Spectroscopy Goal->NMR Structure & Purity MS Mass Spectrometry Goal->MS Molecular Weight TGA TGA Goal->TGA Decomposition Temp. DSC DSC Goal->DSC Melting Point

Figure 2: Logical relationships between analytical goals and the selection of characterization techniques for SPINOL.

Conclusion

The characterization of SPINOL requires a multi-faceted analytical approach. While chiral HPLC remains a robust and widely accessible method for determining enantiomeric purity, techniques like SFC offer significant advantages in terms of speed and sustainability. Spectroscopic methods such as NMR and Mass Spectrometry are indispensable for unambiguous structural confirmation and purity assessment. Thermal analysis provides crucial information on the stability of the compound. Cross-validation of these methods is essential to ensure the generation of reliable and consistent data, which is critical for the application of SPINOL in research and drug development.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol: A Guide for Laboratory Professionals

Essential safety and logistical information for the proper disposal of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, ensuring operational safety and regulatory compliance. This guide provides detailed procedures f...

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, ensuring operational safety and regulatory compliance.

This guide provides detailed procedures for the safe disposal of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, a compound used in various research and development applications. Adherence to these protocols is critical for protecting laboratory personnel, the wider community, and the environment.

I. Immediate Safety Considerations

Before handling 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol for disposal, it is imperative to consult the Safety Data Sheet (SDS).[1] The SDS provides comprehensive information regarding the chemical's properties, hazards, and necessary safety precautions.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn.

II. Quantitative Data Summary

While the Safety Data Sheet for 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol does not specify quantitative exposure limits, the following table summarizes its key physical and chemical properties.

PropertyValue
Molecular Formula C₁₇H₁₆O₂
Molecular Weight 252.31 g/mol [2]
Appearance White to off-white powder[3]
Melting Point 156.0 to 160.0 °C[4]
Boiling Point 433.0 ± 45.0 °C at 760 mmHg[4]
Flash Point 208.9 ± 23.3 °C[4]

III. Step-by-Step Disposal Protocol

The primary methods for the disposal of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol are removal to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[5] Discharging this chemical into sewer systems is strictly prohibited.[5]

Experimental Protocol: Waste Segregation and Packaging

  • Waste Identification: Clearly identify the waste as "2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol".

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the waste.[6][7] The original container is often a suitable choice.[7]

  • Labeling: Affix a hazardous waste label to the container.[8][9] The label must include:

    • The full chemical name: "2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol". Avoid abbreviations or chemical formulas.[7][8]

    • The words "Hazardous Waste".[8]

    • The date of waste generation.[8]

    • The location of origin (e.g., laboratory, room number).[8]

    • The name and contact information of the Principal Investigator.[8]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[6][8]

Disposal of Contaminated Materials:

  • Packaging: Containers that held 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol can be triple-rinsed with an appropriate solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[10][11] After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill, or incinerated if made of combustible material.[5]

  • Labware and PPE: Any labware, such as glassware, or personal protective equipment that is grossly contaminated should be collected and disposed of as hazardous chemical waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

DisposalWorkflow start Waste Generation: 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat consult_sds->ppe containerize Place in a Labeled, Leak-Proof, Compatible Container ppe->containerize labeling Label as 'Hazardous Waste' with Full Chemical Name and Details containerize->labeling storage Store in Designated Hazardous Waste Area labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs sewer_no Do NOT Dispose Down the Drain storage->sewer_no trash_no Do NOT Dispose in Regular Trash storage->trash_no disposal Disposal via Licensed Chemical Destruction or Incineration contact_ehs->disposal

Caption: Disposal workflow for 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

References

Handling

Essential Safety and Operational Guide for Handling 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

For Researchers, Scientists, and Drug Development Professionals Personal Protective Equipment (PPE) Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recomme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.
Eye Protection Safety glasses with side shields or chemical splash gogglesEssential to protect against splashes and airborne particles. Goggles provide a more complete seal.
Body Protection Laboratory coatA flame-resistant lab coat, fully buttoned, is required to protect against spills.
Respiratory Protection Use in a well-ventilated area or fume hoodHandling of the solid compound should be done in a chemical fume hood to avoid inhalation of any dust particles.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

AspectProcedure
General Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. As a precautionary measure, consider the compound to be potentially air-sensitive and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or sensitive reactions.[1][2][3][4][5]
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.
Dispensing When transferring the solid, use appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.
Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

EmergencyFirst Aid / Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan

All chemical waste must be disposed of in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Collect solid 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol waste and any contaminated consumables (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (Solutions) As 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a non-halogenated organic compound, dispose of solutions in a designated "non-halogenated organic waste" container.[6][7][8][9][10] Do not mix with halogenated waste.[6][7][8][9][10] Ensure the waste container is properly labeled with the chemical name and concentration.
Empty Containers Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as non-halogenated organic waste. Deface the label on the empty container before disposal in the appropriate solid waste stream.

Experimental Workflow

The following diagram illustrates a typical workflow for handling 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (if available) and Standard Operating Procedures B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace (e.g., chemical fume hood) B->C D Retrieve chemical from storage C->D E Weigh the required amount D->E F Perform experimental procedure E->F G Decontaminate work surfaces F->G H Segregate and dispose of waste (solid and liquid) G->H I Doff PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for handling 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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